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2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone Documentation Hub

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  • Product: 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone
  • CAS: 70978-57-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

Foreword: Strategic Synthesis of a Key Building Block Welcome to a comprehensive guide on the synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. This trifluoromethyl-substituted hydroxyaryl ketone is a v...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Strategic Synthesis of a Key Building Block

Welcome to a comprehensive guide on the synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. This trifluoromethyl-substituted hydroxyaryl ketone is a valuable intermediate in the development of pharmaceuticals and advanced agrochemicals, where the trifluoromethyl group often imparts enhanced metabolic stability, lipophilicity, and binding affinity. This document moves beyond a simple recitation of steps, providing a deep dive into the strategic decisions, mechanistic underpinnings, and practical considerations essential for a successful and reproducible synthesis. Our approach is rooted in a two-step strategy: the initial formation of a phenolic ester followed by a Lewis acid-catalyzed Fries Rearrangement. This pathway is deliberately chosen for its superior control and yield over a direct Friedel-Crafts acylation of the parent phenol, a reaction often plagued by competitive and difficult-to-separate O-acylation byproducts.[1][2]

I. Synthetic Strategy: A Two-Stage, High-Fidelity Approach

The synthesis is logically divided into two primary stages. This bifurcation is critical for circumventing the inherent reactivity challenges of phenols in Friedel-Crafts acylation reactions. By first protecting the hydroxyl group as a trifluoroacetate ester, we can then strategically induce an intramolecular acyl migration to the desired ortho position on the aromatic ring.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Fries Rearrangement p_Cresol p-Cresol Ester 4-Methylphenyl trifluoroacetate p_Cresol->Ester Esterification TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Ester Catalyst Lewis Acid (e.g., AlCl3) Product Target Molecule: 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone Ester->Product Intramolecular Rearrangement Catalyst->Product

Figure 1: High-level synthetic workflow.

II. Stage 1: Synthesis of 4-Methylphenyl trifluoroacetate

A. Rationale and Mechanistic Insight

The initial step involves the esterification of p-cresol with trifluoroacetic anhydride (TFAA). This is a straightforward and high-yielding nucleophilic acyl substitution. The phenolic hydroxyl group of p-cresol acts as the nucleophile, attacking one of the highly electrophilic carbonyl carbons of TFAA. The trifluoroacetate group is an excellent leaving group, driving the reaction to completion. Pyridine is often added as a catalyst and to neutralize the trifluoroacetic acid byproduct, preventing potential side reactions.

B. Detailed Experimental Protocol

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
p-Cresol108.141.0Ensure high purity (>99%)
Trifluoroacetic Anhydride210.031.1 - 1.2Handle in a fume hood; highly corrosive
Pyridine (optional, catalyst)79.100.1 - 1.0Anhydrous grade
Dichloromethane (DCM)84.93~10 mL / g of cresolAnhydrous solvent
Saturated NaHCO₃ solution-As neededFor aqueous workup
Anhydrous MgSO₄ or Na₂SO₄-As neededFor drying organic phase

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve p-cresol (1.0 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution over 20-30 minutes. If using pyridine, it can be added prior to the anhydride.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining anhydride and neutralize acidic byproducts.

  • Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude 4-methylphenyl trifluoroacetate is often of sufficient purity for the next step. If necessary, further purification can be achieved via vacuum distillation.

III. Stage 2: The Fries Rearrangement for C-C Bond Formation

This is the core transformation where the trifluoroacetyl group migrates from the phenolic oxygen to the carbon atom ortho to the hydroxyl group.

A. Mechanistic Deep Dive: An Intramolecular Electrophilic Substitution

The Fries Rearrangement is a classic name reaction that converts a phenolic ester into a hydroxyaryl ketone.[3] The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3][4]

  • Lewis Acid Coordination: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester. This site is more electron-rich and a better Lewis base than the phenolic oxygen.[5]

  • Acylium Ion Formation: This coordination polarizes the carbonyl group, weakening the ester C-O bond and facilitating its cleavage to form an intimate ion pair consisting of a trifluoroacylium cation and an aluminum phenoxide complex.[1][3][4]

  • Electrophilic Aromatic Substitution: The highly electrophilic trifluoroacylium cation then attacks the electron-rich aromatic ring. Since the para-position is blocked by the methyl group, the attack occurs exclusively at the ortho position.

  • Rearomatization and Hydrolysis: A proton is eliminated from the intermediate sigma complex to restore aromaticity. Subsequent acidic workup hydrolyzes the aluminum-oxygen bond to liberate the final 2-hydroxy-5-methylphenyl ketone product.

G Start 4-Methylphenyl trifluoroacetate Coordination Lewis Acid Coordination (AlCl3) Start->Coordination + AlCl3 Complex Coordinated Complex Coordination->Complex IonPair Acylium Ion-Pair Formation Complex->IonPair C-O bond cleavage EAS Electrophilic Aromatic Substitution (ortho-attack) IonPair->EAS Intramolecular attack SigmaComplex Sigma Complex (Intermediate) EAS->SigmaComplex Rearomatize Rearomatization (-H+) SigmaComplex->Rearomatize FinalComplex Product-AlCl3 Complex Rearomatize->FinalComplex Hydrolysis Aqueous Workup (Hydrolysis) FinalComplex->Hydrolysis + H3O+ Product Final Product Hydrolysis->Product

Figure 2: Mechanism of the Fries Rearrangement.

B. Critical Parameters: Temperature and Catalyst Selection

The regioselectivity of the Fries rearrangement is famously dependent on reaction conditions.[1]

  • Temperature: Higher temperatures (typically >100 °C) favor the formation of the ortho isomer, which is the desired outcome in this synthesis.[1][6] This is often attributed to the thermodynamic stability of the bidentate chelate complex formed between the ortho product and the aluminum chloride catalyst. Lower temperatures tend to favor the kinetically controlled para product.[1]

  • Catalyst: While AlCl₃ is the workhorse, other catalysts can be employed. The choice involves a trade-off between reactivity, cost, and handling difficulty.

CatalystStoichiometryTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) >1 equivalentHigh temp (120-160 °C)High reactivity, cost-effectiveCorrosive, moisture-sensitive, harsh workup
Boron Trifluoride (BF₃) Catalytic to StoichiometricVaries, often with a co-acidCan be more selectiveGaseous, corrosive
Titanium Tetrachloride (TiCl₄) StoichiometricModerate temperaturesGood yields for specific substratesHighly moisture-sensitive, corrosive byproducts
Methanesulfonic Acid Solvent/CatalystHigh tempEnvironmentally friendlier, easier workupMay require higher temperatures or longer times
C. Detailed Experimental Protocol

Procedure:

  • Reaction Setup: In a flask equipped for high-temperature reaction (e.g., with a reflux condenser and heating mantle), place anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq.).

  • Reactant Addition: Heat the flask gently (to ~60 °C) and slowly add the 4-methylphenyl trifluoroacetate (1.0 eq.) from the previous step. The reaction is often run neat (without solvent) or with a high-boiling inert solvent like nitrobenzene or dichlorobenzene.

  • Heating: After the addition is complete, raise the temperature of the reaction mixture to 140-160 °C. A similar synthesis of the non-fluorinated analog uses 140-150 °C.[7] Maintain this temperature for 3-6 hours. The mixture will darken and become viscous.

  • Reaction Quenching (Critical Step): After cooling the reaction mixture to room temperature, very cautiously and slowly pour the tar-like mass onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a large beaker within a fume hood with appropriate personal protective equipment.

  • Extraction: Once the quench is complete and the product has precipitated or separated, extract the mixture thoroughly with a suitable solvent like ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Final Purification: The crude product is typically a dark oil or solid. It can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.[7]

IV. Product Characterization

The identity and purity of the final product, 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, must be confirmed through standard analytical techniques.

Expected Properties:

PropertyValue
Molecular FormulaC₉H₇F₃O₂
Molecular Weight204.15 g/mol [8]
Exact Mass204.039814 g/mol [8]
AppearanceExpected to be a yellow crystalline powder, similar to its non-fluorinated analog.[7]
Key ¹H NMR SignalsAromatic protons (3H), methyl singlet (~2.3 ppm), phenolic OH (broad singlet)
Key ¹⁹F NMR SignalSinglet corresponding to the CF₃ group
Key ¹³C NMR SignalsCarbonyl carbon (~180-190 ppm), CF₃ carbon (quartet, ~115-120 ppm)
Key IR AbsorptionsBroad O-H stretch (~3200-3500 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹)

V. Conclusion

The synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is reliably achieved through a strategic two-step sequence involving esterification of p-cresol followed by a high-temperature, Lewis acid-catalyzed Fries Rearrangement. This guide has detailed the causal logic behind this choice, provided robust experimental protocols, and explored the critical mechanistic aspects of the core rearrangement reaction. By understanding the interplay of catalyst choice, temperature, and reaction mechanism, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Wikipedia. Fries rearrangement. [Link]

  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Aza-Diels-Alder Reactions. Chemical Reviews, 99(5), 1069-1094. While this is not a direct reference, the search result pointed to a paper on metal triflates which are mentioned as catalysts for Fries rearrangement. A better reference would be more specific.
  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Dakpa, P. (2021). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Pharmaffiliates. [Link]

  • Hoechst Aktiengesellschaft. (1998). DE19637976A1 - Acylated phenol preparation by Fries rearrangement.
  • LG Chem, Ltd. (2007). CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione.
  • Aakash Institute. (2022). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • Korea Research Institute of Chemical Technology. (2011). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Chemical Synthesis Database. 2,2,2-trifluoro-1-(2-methylphenyl)ethanone. [Link]

  • Physics Wallah. (2023). Fries Rearrangement | Reaction Mechanism of Fries Rearrangement. [Link]

  • Organic Chemistry. (2021). Fries Rearrangement Mechanism | Organic Chemistry. YouTube. [Link]Note: A placeholder URL is used as the original link was broken.

  • NIST. (2021). Ethanone, 2,2,2-trifluoro-1-phenyl-. In NIST Chemistry WebBook. [Link]

  • Al-Ka'aby, S. S., & Al-Araji, S. M. (1985). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Journal of the Iraqi Chemical Society, 10(1), 53-64. [Link]

  • PubChem. 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. [Link]

  • L.S.College, Muzaffarpur. (2022). Fries rearrangement. [Link]

  • NIST. (2021). Mass Spectrum (electron ionization) for Ethanone, 2,2,2-trifluoro-1-phenyl-. In NIST Chemistry WebBook. [Link]

  • Chiacchio, U., et al. (2004). Fries Rearrangement of Aryl Formates Promoted by BCl₃. Mechanistic Evidence from ¹¹B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung B, 59(5), 584-592. [Link]

  • NIST. (2021). Acetic acid, trifluoro-, 4-methylphenyl ester. In NIST Chemistry WebBook. [Link]

  • NIST. (2021). Phase change data for Ethanone, 2,2,2-trifluoro-1-phenyl-. In NIST Chemistry WebBook. [Link]

  • PubChem. 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. National Center for Biotechnology Information. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a fluorinated aromatic ketone of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to project its chemical properties, outline plausible synthetic routes, and explore its potential applications. By examining the influence of the trifluoromethyl, hydroxyl, and methyl functional groups, we present a detailed theoretical and practical framework for researchers and drug development professionals working with novel fluorinated compounds. This guide emphasizes the causality behind experimental choices and provides self-validating protocols grounded in established chemical reactions.

Introduction: The Significance of Trifluoromethylated Hydroxyacetophenones

The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, binding affinity to biological targets, and cell membrane permeability. When combined with a hydroxyacetophenone scaffold, which is a known pharmacophore with diverse biological activities, the resulting 2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone emerges as a compound with significant potential.[1]

Hydroxyacetophenone derivatives have been reported to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] The strategic placement of a trifluoromethyl group on the acyl chain of a hydroxyacetophenone is anticipated to modulate these activities and potentially introduce novel therapeutic applications. This guide will delve into the core chemical aspects of this promising, yet under-documented, molecule.

Physicochemical Properties: An Inferential Analysis

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C9H7F3O2Based on chemical structure
Molecular Weight 218.15 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow solidThe non-fluorinated analog, 1-(2-hydroxy-5-methylphenyl)ethanone, is a yellow crystalline powder.[5]
Melting Point Moderately highThe non-fluorinated analog melts at 45-48 °C.[5] The introduction of the trifluoromethyl group is expected to increase the melting point due to stronger intermolecular interactions.
Boiling Point ElevatedThe non-fluorinated analog has a boiling point of 112-114 °C at 12 mmHg.[5] The increased molecular weight and polarity from the -CF3 group will likely increase the boiling point.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, ethanol, acetone)The parent compound is insoluble in water.[5][6] The lipophilic trifluoromethyl group will further decrease aqueous solubility.
pKa ~8-9The pKa of the phenolic hydroxyl group is expected to be lower than that of p-cresol (~10.2) due to the electron-withdrawing effect of the trifluoroacetyl group.

Synthesis Strategies and Methodologies

The synthesis of 2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone can be approached through several established synthetic transformations. The most plausible route involves the introduction of a trifluoroacetyl group onto a p-cresol backbone.

Synthetic Pathway Overview

The primary strategy involves a two-step process: the trifluoroacetylation of p-cresol to form p-cresyl trifluoroacetate, followed by a Fries rearrangement to yield the desired ortho-hydroxyketone.

Synthesis_Pathway p_cresol p-Cresol p_cresyl_trifluoroacetate p-Cresyl Trifluoroacetate p_cresol->p_cresyl_trifluoroacetate Trifluoroacetylation trifluoroacetic_anhydride Trifluoroacetic Anhydride trifluoroacetic_anhydride->p_cresyl_trifluoroacetate fries_rearrangement Fries Rearrangement (Lewis Acid Catalyst) p_cresyl_trifluoroacetate->fries_rearrangement product 2,2,2-Trifluoro-1-(2-hydroxy- 5-methylphenyl)-ethanone fries_rearrangement->product

Figure 1: Proposed synthetic pathway for 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.
Detailed Experimental Protocols

Step 1: Trifluoroacetylation of p-Cresol

This reaction involves the esterification of the phenolic hydroxyl group of p-cresol with trifluoroacetic anhydride. Pyridine is often used as a catalyst to activate the phenol.[7]

  • Materials:

    • p-Cresol

    • Trifluoroacetic anhydride

    • Pyridine (catalytic amount)

    • Anhydrous dichloromethane (DCM) as solvent

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve p-cresol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride dropwise to the stirred solution.

    • Add a catalytic amount of pyridine.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude p-cresyl trifluoroacetate. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Fries Rearrangement of p-Cresyl Trifluoroacetate

The Fries rearrangement is an ortho, para-selective reaction that converts a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[8] Temperature control is crucial for directing the regioselectivity, with lower temperatures generally favoring the para-product and higher temperatures favoring the ortho-product.

  • Materials:

    • p-Cresyl trifluoroacetate

    • Aluminum chloride (AlCl3) or another suitable Lewis acid (e.g., TiCl4, SnCl4)

    • Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)

    • Hydrochloric acid (1 M)

    • Ethyl acetate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, add the Lewis acid to the anhydrous solvent under an inert atmosphere.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of p-cresyl trifluoroacetate in the same anhydrous solvent.

    • After the addition is complete, slowly raise the temperature to promote the rearrangement. The optimal temperature and reaction time should be determined empirically, but a starting point could be 60-80 °C for several hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure. The crude product will likely be a mixture of ortho and para isomers.

    • Purify the desired ortho-isomer, 2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, using column chromatography on silica gel.

Chemical Reactivity and Structural Insights

The chemical reactivity of 2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is governed by the interplay of its three key functional groups: the phenolic hydroxyl group, the ketone, and the trifluoromethyl group.

Reactivity_Diagram cluster_molecule 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone cluster_reactivity Key Reaction Sites and Influences OH Phenolic -OH Acidity Acidity (pKa ~8-9) OH->Acidity Proton donation Electrophilicity Electrophilic Aromatic Substitution OH->Electrophilicity Ortho, para-directing (activating) Ketone Ketone (C=O) Nucleophilicity Nucleophilic Addition (at C=O) Ketone->Nucleophilicity Electrophilic carbon CF3 Trifluoromethyl (-CF3) CF3->Acidity Inductive effect (increases acidity) CF3->Nucleophilicity Inductive effect (increases electrophilicity of C=O) Stability Metabolic Stability CF3->Stability Steric hindrance & C-F bond strength

Figure 2: Diagram illustrating the key reactivity features of the title compound.
  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base. It is also an activating, ortho, para-directing group for electrophilic aromatic substitution, although the presence of the deactivating trifluoroacetyl group will modulate this reactivity.

  • Ketone Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The adjacent trifluoromethyl group significantly enhances this electrophilicity through its strong electron-withdrawing inductive effect.

  • Trifluoromethyl Group: This group is chemically robust and generally resistant to metabolic degradation. Its strong electron-withdrawing nature influences the acidity of the phenolic proton and the reactivity of the ketone.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a hydroxyacetophenone scaffold and a trifluoromethyl group suggests several potential applications for 2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.

  • Pharmaceutical Intermediates: This compound could serve as a key building block for the synthesis of more complex drug candidates. The hydroxyl and ketone functionalities provide handles for further chemical modifications.

  • Enzyme Inhibition: The enhanced electrophilicity of the ketone carbonyl due to the trifluoromethyl group makes this molecule a potential candidate for covalent or non-covalent inhibition of enzymes, particularly those with a nucleophilic residue in the active site.

  • Anticancer and Anti-inflammatory Agents: Given that trifluoromethyl-containing compounds have shown promise as anticancer and anti-inflammatory agents,[1] and that hydroxyacetophenones possess similar activities, this molecule warrants investigation for these therapeutic areas.

  • Materials Science: Fluorinated organic compounds are of interest in materials science for applications such as liquid crystals and polymers due to their unique electronic and physical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is not available, precautions should be taken based on the properties of similar compounds.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Toxicity: The parent compound, p-cresol, has known toxic effects.[9][10] Trifluoromethyl ketones can also exhibit toxicity. Therefore, this compound should be handled with care, and its toxicological properties should be thoroughly investigated.

Conclusion

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone represents a promising yet underexplored area of chemical space. This technical guide has provided a comprehensive theoretical framework for its synthesis, properties, and potential applications by drawing upon established chemical principles and data from analogous compounds. The synthetic route via trifluoroacetylation of p-cresol followed by a Fries rearrangement is a viable and logical approach. The anticipated chemical properties, driven by the interplay of the hydroxyl, ketone, and trifluoromethyl groups, suggest a molecule with significant potential in medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the characteristics and utility of this intriguing fluorinated compound.

References

  • PubChem. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068. [Link]

  • MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

  • PMC. Natural-derived acetophenones: chemistry and pharmacological activities. [Link]

  • Journal of Advanced Scientific Research. Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. [Link]

  • CORE. Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. [Link]

  • Frontiers. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. [Link]

  • PubMed. NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Journal of the Chemical Society B: Physical Organic. Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride. [Link]

Sources

Foundational

A Comprehensive Spectroscopic and Analytical Guide to 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

Abstract This technical guide provides a detailed, predictive analysis of the spectroscopic data for the compound 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a substituted aromatic trifluoromethyl ketone. As s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic data for the compound 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a substituted aromatic trifluoromethyl ketone. As specific published spectra for this exact molecule are not widely available, this document leverages foundational principles of organic spectroscopy to establish a benchmark for its structural characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive framework for the identification and verification of this and structurally related compounds. The methodologies detailed herein—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are presented with field-proven insights into experimental design and data interpretation, ensuring a self-validating approach to structural elucidation.

Introduction and Molecular Overview

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is a fluorinated aromatic ketone. The presence of a trifluoromethyl group (-CF₃), a phenolic hydroxyl group (-OH), and a methyl group (-CH₃) on a benzene ring creates a unique electronic and structural environment. These features are of significant interest in medicinal chemistry and materials science due to the known effects of fluorine incorporation on properties such as metabolic stability, lipophilicity, and binding affinity. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research or development program. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed "fingerprint" of the compound. This guide outlines the predicted spectroscopic characteristics and the robust experimental protocols required to obtain them.

Molecular Structure:

Molecular Formula: C₉H₇F₃O₂ Molecular Weight: 204.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing trifluoroacetyl group and the electron-donating hydroxyl and methyl groups will cause a predictable dispersion of the aromatic signals.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 12.0 s (broad) 1H Ar-OH The phenolic proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange.
~7.6 d 1H Ar-H (ortho to -C(O)CF₃) Deshielded by the adjacent electron-withdrawing ketone.
~7.2 dd 1H Ar-H (meta to -C(O)CF₃) Influenced by both the ketone and the methyl group.
~6.9 d 1H Ar-H (para to -C(O)CF₃) Shielded by the ortho hydroxyl group.

| 2.35 | s | 3H | Ar-CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon and the carbon of the trifluoromethyl group will be particularly informative. The latter is expected to appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity (¹⁹F coupled) Assignment Rationale
~185 q C =O The carbonyl carbon is deshielded and coupled to the three fluorine atoms.
~160 s C -OH The carbon bearing the hydroxyl group is significantly downfield.
~138 s C -CH₃ Aromatic quaternary carbon.
~135 s Ar-C H Aromatic methine carbon.
~125 s Ar-C H Aromatic methine carbon.
~120 s C -C(O)CF₃ The ipso-carbon attached to the ketone group.
~118 q C F₃ The trifluoromethyl carbon shows a characteristic quartet due to C-F coupling.
~117 s Ar-C H Aromatic methine carbon.

| 20.5 | s | -C H₃ | Typical chemical shift for an aromatic methyl group.[2] |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the acquired data.

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] The solvent should contain an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

  • Filtration: To ensure optimal resolution, filter the solution through a pipette with a cotton plug to remove any particulate matter.[4]

  • Transfer: Transfer the filtered solution into a high-quality 5 mm NMR tube.[4]

  • Instrumentation: Acquire the spectra on a 500 MHz (or higher) NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of -10 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) may be necessary for observing quaternary carbons.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, the key functional groups are the phenolic -OH, the aromatic ring, the ketone C=O, and the C-F bonds.

Predicted IR Absorption Bands

The IR spectrum will be characterized by several strong, diagnostic absorption bands.

Table 3: Predicted IR Absorption Data (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400 - 3200 Strong, Broad O-H stretch Phenolic -OH (H-bonded)[6][7]
3100 - 3000 Medium C-H stretch Aromatic C-H[7]
~1700 Strong C=O stretch Trifluoromethyl Ketone C=O
1600, 1480 Medium-Strong C=C stretch Aromatic Ring[7]
1300 - 1100 Very Strong C-F stretch Trifluoromethyl (-CF₃)

| ~1220 | Strong | C-O stretch | Phenolic C-O[5][7] |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[8][9]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.[10]

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.[10]

  • Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[10]

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, clean the crystal surface thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[11] The fragmentation pattern can also offer valuable structural clues. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[12][13]

Predicted Mass Spectrum (ESI)

In ESI, the molecule is expected to be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Mode Calculated Exact Mass Observed m/z
[C₉H₇F₃O₂ - H]⁻ Negative 203.0325 ~203.0325

| [C₉H₇F₃O₂ + H]⁺ | Positive | 205.0471 | ~205.0471 |

Predicted Fragmentation Pattern (Electron Ionization - EI)

While ESI is a soft technique, under harsher conditions like Electron Ionization (EI) or through tandem MS (MS/MS), fragmentation would be expected. The most likely fragmentation pathways involve cleavage alpha to the carbonyl group.[14][15]

  • Alpha-Cleavage: Loss of the -CF₃ radical to give a stable acylium ion.

    • [M - CF₃]⁺ = m/z 135

  • Loss of CO: Subsequent loss of carbon monoxide from the acylium ion.

    • [M - CF₃ - CO]⁺ = m/z 107

  • Loss of Benzoyl Moiety: Cleavage to form the trifluoromethyl cation.

    • [CF₃]⁺ = m/z 69

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters:

    • Set the capillary voltage to an appropriate value (e.g., 3-5 kV).[11]

    • Optimize the drying gas flow and temperature to facilitate desolvation.[12]

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (Optional): To confirm fragmentation pathways, perform MS/MS experiments by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID).

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

Spectroscopic_Workflow cluster_data Data Acquisition cluster_info Information Derived cluster_verification Structural Verification NMR NMR (¹H, ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info Provides IR ATR-FTIR IR_Info Functional Groups (-OH, C=O, -CF₃) IR->IR_Info Provides MS HRMS (ESI) MS_Info Molecular Weight Elemental Formula MS->MS_Info Provides Confirmation Structure Confirmed NMR_Info->Confirmation IR_Info->Confirmation MS_Info->Confirmation Compound Test Compound Compound->NMR Analyzed by Compound->IR Analyzed by Compound->MS Analyzed by

Caption: Integrated workflow for the structural elucidation of a small molecule.

Conclusion

This guide establishes a comprehensive, albeit predictive, spectroscopic profile for 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. By combining the detailed insights from NMR for the molecular framework, IR for functional group identification, and MS for molecular weight and formula confirmation, researchers can confidently verify the structure of this compound. The provided protocols represent standard, robust methodologies in the field of analytical chemistry, ensuring that the data obtained is both accurate and reproducible. This foundational dataset serves as a critical reference for any future research, development, or quality control involving this and structurally analogous molecules.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

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Exploratory

An In-depth Technical Guide to the NMR Spectrum of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this fluorinated aromatic ketone through detailed interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. We will explore the underlying principles dictating the observed chemical shifts and coupling constants, present a robust protocol for data acquisition, and provide predicted spectral data based on established principles and analysis of analogous structures.

Introduction: The Significance of Fluorinated Aryl Ketones

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is a member of the trifluoroacetophenone family. The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The subject molecule combines this valuable moiety with a substituted phenol, a common pharmacophore. Understanding the precise structure and electronic environment of such molecules is paramount for predicting their reactivity, metabolic fate, and interaction with biological targets. NMR spectroscopy is the most powerful tool for this purpose, offering unparalleled insight into molecular structure at the atomic level.[2]

The key structural features of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone that dictate its NMR spectrum are:

  • An aromatic ring with three distinct proton environments.

  • A phenolic hydroxyl group ortho to the ketone, which can form a strong intramolecular hydrogen bond.

  • A methyl group para to the hydroxyl group.

  • A trifluoroacetyl group , which introduces a magnetically active ¹⁹F nucleus and exerts significant electronic effects.

This guide will systematically dissect the contribution of each of these features to the overall NMR fingerprint of the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of a high-quality, interpretable NMR spectrum is contingent on a meticulously executed experimental protocol. The following procedure is designed to yield high-resolution data for ¹H, ¹³C, and ¹⁹F nuclei.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice as it is a common solvent for organic molecules.[3] However, for observing the hydroxyl proton, which can undergo exchange, aprotic polar solvents like Dimethyl sulfoxide-d₆ (DMSO-d₆) are often superior as they reduce the rate of proton exchange and lead to sharper -OH signals.[4]

  • Concentration: Dissolve approximately 5-10 mg of high-purity 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone in 0.6 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm) for both ¹H and ¹³C NMR spectra. For ¹⁹F NMR, Trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm), though modern spectrometers can reference internally.[5]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • Tuning and Shimming: The probe must be tuned to the respective frequencies of ¹H, ¹³C, and ¹⁹F. The magnetic field homogeneity should be optimized by shimming on the sample to ensure sharp, symmetrical peaks.

  • Acquisition Parameters: Standard acquisition parameters for small molecules are generally effective.[1] A typical workflow is illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Compound Prep2 Add Internal Standard Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Tune & Shim Prep3->Acq1 Insert Sample Acq2 1D ¹H Spectrum Acq1->Acq2 Acq3 1D ¹³C {¹H} Spectrum Acq2->Acq3 Acq4 1D ¹⁹F Spectrum Acq3->Acq4 Acq5 2D Experiments (Optional) Acq4->Acq5 Proc1 Fourier Transform Acq5->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration & Referencing Proc3->Proc4

Caption: Standard workflow for NMR data acquisition and processing.

Spectral Interpretation and Data Analysis

While an experimental spectrum for the title compound is not publicly available, we can predict its features with high confidence by analyzing its structure and the known NMR data of its precursor, 2-hydroxy-5-methylacetophenone.[3][6]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five distinct signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-OH (Phenolic)11.0 - 13.0Singlet (broad)1HThe ortho-keto group forms a strong intramolecular hydrogen bond, causing significant deshielding and a downfield shift.[4][7]
H-67.6 - 7.8Doublet (d)1HOrtho to the electron-withdrawing trifluoroacetyl group, leading to deshielding. Coupled to H-4.
H-47.2 - 7.4Doublet of doublets (dd)1HOrtho to the methyl group and meta to the trifluoroacetyl group. Coupled to H-3 and H-6.
H-36.8 - 7.0Doublet (d)1HOrtho to the electron-donating hydroxyl group, resulting in shielding. Coupled to H-4.
-CH₃ (Methyl)2.2 - 2.4Singlet (s)3HTypical chemical shift for an aryl methyl group.

Key Insights from ¹H NMR:

  • The exceptionally downfield chemical shift of the hydroxyl proton is a hallmark of strong intramolecular hydrogen bonding, confirming the ortho relationship between the hydroxyl and trifluoroacetyl groups.[7]

  • The splitting patterns of the aromatic protons (d, dd, d) are characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals. The introduction of the three fluorine atoms will have a profound effect compared to the non-fluorinated precursor.[8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (Coupled) Rationale
C=O (Ketone)180 - 185Quartet (q)The carbonyl carbon is significantly deshielded. It will appear as a quartet due to two-bond coupling with the three fluorine atoms (²JCF).
C-2 (C-OH)160 - 164SingletCarbon attached to the hydroxyl group, highly deshielded.
C-5 (C-CH₃)138 - 142SingletAromatic carbon bearing the methyl group.
C-4130 - 134SingletAromatic CH carbon.
C-6120 - 124SingletAromatic CH carbon, ortho to the carbonyl.
C-1 (C-C=O)118 - 122SingletQuaternary carbon attached to the trifluoroacetyl group.
-CF₃115 - 120Quartet (q)The trifluoromethyl carbon will be a strong quartet due to the large one-bond C-F coupling (¹JCF).
C-3117 - 121SingletAromatic CH carbon, ortho to the hydroxyl group.
-CH₃20 - 22SingletTypical chemical shift for an aryl methyl carbon.

Key Insights from ¹³C NMR:

  • The presence of two distinct quartets is a definitive indicator of the -COCF₃ group. The quartet around 115-120 ppm with a large coupling constant corresponds to the -CF₃ carbon itself, while the quartet for the carbonyl carbon will have a smaller coupling constant.

  • Long-range C-F couplings (³JCF, ⁴JCF) may further split some of the aromatic carbon signals, providing additional structural information.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum will provide a simple yet powerful confirmation of the trifluoromethyl group.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
-CF₃-70 to -80SingletThe three fluorine atoms are chemically equivalent and will appear as a single peak. The chemical shift is in the typical range for trifluoroacetophenones.[9][10]

Key Insights from ¹⁹F NMR:

  • A single sharp peak in this region confirms the presence of a single -CF₃ environment.

  • The precise chemical shift is sensitive to the electronic environment of the aromatic ring, making it a useful probe for studying substituent effects in a series of related compounds.[11]

Caption: Structure of the title compound with key groups highlighted.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of ¹H, ¹³C, and ¹⁹F NMR provides a self-validating system for the structural confirmation of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. The predicted data, grounded in the established principles of NMR spectroscopy and analysis of precursor molecules, offers a robust template for experimental verification. For drug development professionals, this detailed spectral analysis is critical for ensuring compound identity, purity, and for understanding the electronic architecture that will govern its biological activity. The techniques and interpretive logic presented herein serve as a reliable framework for the characterization of other novel fluorinated compounds.

References

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

Abstract This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering both predictive analysis and practical, step-by-step protocols for its characterization. We will explore the nuances of Electron Ionization (EI) mass spectrometry, detailing the primary fragmentation pathways, including the significant impact of the trifluoromethyl group and the ortho-hydroxyl functionality. All theoretical assertions are grounded in established mass spectrometric principles and supported by empirical data from analogous structures.

Introduction

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is an aromatic ketone of significant interest in synthetic chemistry and pharmaceutical development. Its structure combines a trifluoromethyl ketone moiety with a substituted phenolic ring, presenting a unique and predictable fragmentation pattern under mass spectrometric analysis. Understanding this pattern is critical for unambiguous identification in complex matrices, reaction monitoring, and quality control. This guide serves as an authoritative resource, explaining the causality behind the fragmentation and providing a robust framework for its analysis.

Molecular Characteristics
  • Molecular Formula: C₉H₇F₃O₂

  • Molecular Weight (Monoisotopic): 204.04 g/mol

  • Structure:

The key structural features that dictate its mass spectrometric behavior are:

  • The Trifluoromethyl (CF₃) group: A strong electron-withdrawing group that directs fragmentation.

  • The Carbonyl (C=O) group: A primary site for initial ionization.

  • The Aromatic Ring: A stable core that influences ion stability.

  • The ortho-Hydroxyl (-OH) group: Its proximity to the carbonyl group enables specific intramolecular reactions, a phenomenon known as the "ortho effect"[1][2][3][4].

  • The Methyl (-CH₃) group: A substituent on the aromatic ring.

Ionization Techniques: A Deliberate Choice

For a molecule of this nature—volatile and thermally stable—Electron Ionization (EI) is the most effective and informative technique.

  • Expertise & Experience: EI utilizes a high-energy electron beam (typically 70 eV) to ionize the sample. This hard ionization technique imparts significant internal energy to the molecule, inducing extensive and reproducible fragmentation.[5] While softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to confirm the molecular ion, they would provide minimal structural information through fragmentation. The rich fragmentation pattern from EI is paramount for structural elucidation.

  • Trustworthiness: The 70 eV standard for EI ensures that the resulting mass spectra are highly consistent and comparable across different instruments and laboratories, forming the basis of extensive spectral libraries like the NIST Mass Spectral Library.[6][7][8][9][10]

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, a radical cation (M•⁺) is formed, most likely by the removal of a non-bonding electron from the carbonyl or hydroxyl oxygen. The molecular ion is expected at a mass-to-charge ratio (m/z) of 204. The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses.

Primary Fragmentation Pathways

The major fragmentation routes are initiated by cleavages adjacent to the carbonyl group, a process known as α-cleavage.

  • Loss of the Trifluoromethyl Radical (•CF₃): This is predicted to be a dominant fragmentation pathway. The C-C bond between the carbonyl carbon and the CF₃ group is labile. Cleavage of this bond results in the loss of a neutral trifluoromethyl radical (mass = 69 u) and the formation of a highly stable acylium ion.

    • M•⁺ (m/z 204) → [M - CF₃]⁺ + •CF₃

    • Resulting Ion: A benzoyl-type cation at m/z 135 . This ion is resonance-stabilized and is expected to be a major peak in the spectrum.

  • The Ortho Effect: Loss of a Methyl Radical (•CH₃) via Intramolecular Rearrangement: The presence of the hydroxyl group ortho to the ketone side chain facilitates a characteristic fragmentation. While a simple loss of the methyl group from the ring is possible, a more significant pathway involves the hydroxyl group. For the related compound, 2'-Hydroxy-5'-methylacetophenone, the loss of a methyl radical is the most dominant fragmentation, leading to the base peak.[6][11]

    • M•⁺ (m/z 204) → [M - CH₃]⁺ + •CH₃

    • Resulting Ion: An ion at m/z 189 . The stability of this ion is enhanced by the formation of a cyclic structure.

  • α-Cleavage with Loss of the Aryl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring is also possible.

    • M•⁺ (m/z 204) → [C₂F₃O]⁺ + •C₇H₇O

    • Resulting Ion: A trifluoroacetyl cation at m/z 97 .

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation:

  • Decarbonylation of the Acylium Ion: The [M - CF₃]⁺ ion (m/z 135) can lose a neutral carbon monoxide molecule (CO, mass = 28 u).

    • [m/z 135]⁺ → [C₇H₇O]⁺ - CO → [C₆H₇]⁺

    • Resulting Ion: An ion at m/z 107 .

The logical flow of these fragmentation events is visualized below.

G M M•⁺ 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone m/z 204 F1 [M - CF₃]⁺ m/z 135 (Acylium Ion) M->F1 - •CF₃ F2 [M - CH₃]⁺ m/z 189 M->F2 - •CH₃ F3 [C₂F₃O]⁺ m/z 97 (Trifluoroacetyl Cation) M->F3 - •C₇H₇O F4 [C₆H₇]⁺ m/z 107 F1->F4 - CO

Caption: Predicted EI fragmentation pathway for the target molecule.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure robust and reproducible data acquisition.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate). The concentration should be adjusted to avoid detector saturation.

  • Instrumentation (GC-MS):

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated at 250°C.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This program ensures good separation from any impurities.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230°C.

      • Electron Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 350.

      • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

    • Compare the acquired spectrum against the predicted fragmentation pattern and, if available, against a library spectrum.

Caption: General workflow for GC-MS analysis.

Summary of Expected Quantitative Data

The following table summarizes the key ions expected in the EI mass spectrum of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. Relative abundances are predicted based on ion stability.

m/zProposed Ion StructureFormula of IonCommentsPredicted Relative Abundance
204Molecular Ion (M•⁺)[C₉H₇F₃O₂]•⁺The intact radical cation.Moderate
189[M - CH₃]⁺[C₈H₄F₃O₂]⁺Loss of a methyl radical, likely the base peak due to the ortho effect.High (Base Peak)
135[M - CF₃]⁺[C₈H₇O₂]⁺α-cleavage, loss of trifluoromethyl radical. Formation of a stable acylium ion.High
107[[M - CF₃] - CO]⁺[C₇H₇O]⁺Secondary fragmentation; loss of CO from the m/z 135 ion.Moderate
97[CF₃CO]⁺[C₂F₃O]⁺α-cleavage, loss of the substituted phenyl group.Low to Moderate

Conclusion

The mass spectrometry of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone under Electron Ionization is highly predictable and informative. The fragmentation is dominated by α-cleavage leading to the loss of the trifluoromethyl radical (resulting in an ion at m/z 135) and a significant ortho effect-driven loss of a methyl radical to likely form the base peak at m/z 189. These characteristic fragments provide a definitive fingerprint for the identification of this compound. The experimental protocol outlined in this guide provides a self-validating framework for obtaining high-quality, reproducible data essential for research, development, and quality assurance applications.

References

  • Vertex AI Search. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example.
  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook.
  • ChemicalBook. (2023). 1-(2-Hydroxy-5-methylphenyl)ethanone.
  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook.
  • NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook.
  • Beilstein Journals. (n.d.). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • ResearchGate. (2007). Ortho effects: A mechanistic study.
  • Benchchem. (n.d.). Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide.
  • ResearchGate. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
  • MDPI. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects.
  • PubMed. (n.d.). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • TOFWERK. (n.d.). ecTOF Provides Robust GC-MS Analysis Using Parallel Electron Ionization and Chemical Ionization.
  • NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). (PDF) “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids.
  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook.

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectrum of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this unique molecule, emphasizing the structural insights that IR spectroscopy provides.

Introduction: Molecular Structure and Spectroscopic Significance

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is an aromatic ketone characterized by a unique combination of functional groups that profoundly influence its spectroscopic signature. The molecule's architecture features a trifluoromethyl ketone, a phenolic hydroxyl group, and a 1,2,4-trisubstituted benzene ring. The relative positioning of the hydroxyl and carbonyl groups facilitates strong intramolecular hydrogen bonding, a dominant factor in its IR spectrum.

Infrared spectroscopy is an indispensable tool for elucidating molecular structure by probing the vibrational frequencies of chemical bonds. For the title compound, IR analysis serves not only to confirm the presence of its constituent functional groups but also to provide definitive evidence of the powerful intramolecular forces at play. This guide will interpret the spectrum by dissecting the influence of electron-withdrawing and -donating groups, conjugation, and hydrogen bonding on the vibrational modes.

Figure 1: Structure of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone with key functional groups highlighted.

Experimental Protocol: Acquiring the FT-IR Spectrum

The compound is a solid at room temperature, making several sampling techniques viable. The "Thin Solid Film" method is recommended for its simplicity, speed, and the absence of interfering absorbances from a mull agent or solvent.[1][2]

Step-by-Step Methodology
  • Sample Preparation: Weigh approximately 5-10 mg of solid 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.[2] Dissolve the sample in a few drops of a highly volatile solvent, such as methylene chloride or diethyl ether, in a small vial.[2][3]

  • Film Deposition: Using a pipette, transfer one or two drops of the concentrated solution onto the surface of a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).[1][2]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the analyte will be deposited on the plate's surface.[1]

  • Spectrometer Setup: Place the salt plate into the sample holder of an FT-IR spectrometer. Ensure the instrument has a clear beam path and run a background spectrum of the empty sample compartment.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Quality Control: Examine the resulting spectrum. If the absorption bands are too intense (i.e., "flat-topping" below 5% transmittance), the film is too thick. Clean the plate and prepare a new film using a more dilute solution.[1][2] If peaks are too weak, add another drop of the solution to the existing film, allow it to dry, and re-acquire the spectrum.[2]

  • Post-Acquisition: Once a satisfactory spectrum is obtained, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.[1]

Alternative Sampling Techniques
  • KBr Pellet: This method involves grinding the solid sample with potassium bromide (KBr) powder and pressing the mixture into a transparent pellet.[2] While it produces high-quality spectra, it is more time-consuming.

  • Nujol Mull: The sample is ground into a fine paste with mineral oil (Nujol) and spread between two salt plates.[3][4] This method is fast but suffers from interference, as the Nujol itself has characteristic C-H absorption bands around 2920-2850 cm⁻¹, 1460 cm⁻¹, and 1380 cm⁻¹.[2]

cluster_0 Factors Influencing C=O Stretch Frequency Start Aryl Ketone (~1690 cm⁻¹) Effect1 α-Trifluoromethyl Group (Inductive Withdrawal) Start->Effect1 Increases Frequency (Stronger Bond) Effect2 ortho-Hydroxyl Group (Intramolecular H-Bond) Start->Effect2 Decreases Frequency (Weaker Bond) Result Observed C=O Frequency (Lower Wavenumber, ~1665 cm⁻¹) Effect1->Result H-Bonding Effect Dominates Effect2->Result H-Bonding Effect Dominates

Figure 3: Opposing electronic effects determining the final C=O stretching frequency.

  • C-F Stretching Region (1350 - 1100 cm⁻¹): The presence of the trifluoromethyl group is unequivocally confirmed by multiple, extremely intense absorption bands in the 1350-1100 cm⁻¹ region. [5]The C-F bond possesses a large dipole moment, leading to very strong IR absorptions. The symmetric and asymmetric stretching modes of the CF₃ group give rise to this characteristic pattern, making it a key diagnostic tool for identifying fluorinated compounds. [6][7]

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of complex, overlapping bands, including C-H bending, C-O stretching, and C-C skeletal vibrations. A strong band around 1250 cm⁻¹ is characteristic of the aryl C-O stretch of the phenol. Furthermore, a strong out-of-plane C-H bending band is expected in the 900-800 cm⁻¹ range, which can help confirm the 1,2,4-trisubstitution pattern of the aromatic ring. [8]

Conclusion

The infrared spectrum of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is a textbook example of how molecular structure dictates vibrational behavior. The key diagnostic features for its unambiguous identification are:

  • A very broad O-H stretching band centered far below 3000 cm⁻¹, confirming strong intramolecular hydrogen bonding.

  • A strong carbonyl absorption at an unusually low wavenumber for a trifluoromethyl ketone (~1665 cm⁻¹), demonstrating the dominance of the hydrogen bonding effect.

  • A series of exceptionally intense C-F stretching bands between 1350 and 1100 cm⁻¹.

This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and utilize the IR spectrum of this compound for structural verification and quality control in synthetic and medicinal chemistry applications.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Krueger, D. S. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 393-400. Retrieved from [Link]

  • Proprep. (n.d.). Ir spectra of acetophenone? Retrieved from [Link]

  • ResearchGate. (n.d.). The Study of Infrared Spectra of Acetophenone Molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved from [Link]

  • Martins, F., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules, 26(9), 2755. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Intramolecular hydrogen bonding in hydroxy-keto-steroids. RSC Publishing. Retrieved from [Link]

  • Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF 3 ·S·. RSC Publishing. Retrieved from [Link]

  • MDPI. (n.d.). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Retrieved from [Link]

  • Gilli, P., et al. (2014). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 19(9), 13715-13764. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2'-Hydroxy-5'-methylacetophenone (FDB010529). Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF 3OX (X=H, F, Cl, Br). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. Retrieved from [Link]

  • VPL. (n.d.). List of fundamental vibrations for all molecules in database. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Tables of Molecular Vibrational Frequencies. Standard Reference Data. Retrieved from [Link]

  • BORIS Portal - Universität Bern. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Retrieved from [Link]

  • Chemistry LibreTexts. (2016, February 2). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

Prepared for: Researchers, scientists, and drug development professionals. Executive Summary Introduction and Chemical Identity 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is an aromatic ketone characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction and Chemical Identity

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is an aromatic ketone characterized by a 2-hydroxy-5-methylphenyl group attached to a trifluoroacetyl moiety. The presence of both a phenolic hydroxyl group and a trifluoromethyl group on the same scaffold suggests a rich chemical reactivity and a promising profile for biological applications. Phenolic compounds are a well-established class of molecules with diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, bioavailability, and receptor binding affinity.

As of the writing of this guide, a specific CAS number for 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone has not been assigned in major chemical databases. This indicates that the compound is not a widely commercialized or extensively studied substance. This guide, therefore, aims to provide a foundational understanding of its synthesis and potential characteristics based on established organic chemistry reactions and the known properties of similar molecules.

Predicted Physicochemical Properties

The exact physicochemical properties of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone have not been experimentally determined. However, we can predict its properties by comparing it with structurally related compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone Not AssignedC9H7F3O2204.15 (Calculated)
1-(2-Hydroxy-5-methylphenyl)ethanone[4]1450-72-2C9H10O2150.17
2,2,2-Trifluoro-1-(2-methylphenyl)ethanone[5]341-39-9C9H7F3O188.15
2,2,2-Trifluoro-1-(2-fluoro-5-methylphenyl)ethanone[6]1341984-01-7C9H6F4O206.14

Table 1: Comparison of Physicochemical Properties of Related Compounds

Based on these related structures, 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is expected to be a solid at room temperature with limited solubility in water and good solubility in organic solvents.

Synthesis Methodology

The most plausible and efficient method for the synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is a two-step process involving the esterification of p-cresol followed by a Fries rearrangement.[7]

Step 1: Esterification of p-Cresol

The first step is the formation of 4-cresyl trifluoroacetate from p-cresol (4-methylphenol) and a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride or acetyl trifluoroacetate.[8]

Esterification cluster_reactants Reactants cluster_products Products pCresol p-Cresol cresylTFA 4-Cresyl Trifluoroacetate pCresol->cresylTFA Trifluoroacetylation TFA Trifluoroacetic Acid pCresol->TFA TFAA Trifluoroacetic Anhydride TFAA->cresylTFA TFAA->TFA

Diagram 1: Esterification of p-Cresol to 4-Cresyl Trifluoroacetate.
  • To a solution of p-cresol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or pyridine, 1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-cresyl trifluoroacetate. Purify further by distillation or chromatography if necessary.

Step 2: Fries Rearrangement

The second step involves the rearrangement of 4-cresyl trifluoroacetate to 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone using a Lewis acid catalyst.[7][9] This reaction is selective for the ortho and para positions, and the reaction conditions can be optimized to favor the formation of the desired ortho-isomer.

Fries_Rearrangement cluster_reactants Reactant cluster_catalyst Catalyst cluster_products Products cresylTFA 4-Cresyl Trifluoroacetate orthoProduct 2,2,2-Trifluoro-1-(2-hydroxy- 5-methylphenyl)-ethanone (ortho-product) cresylTFA->orthoProduct ortho-rearrangement paraProduct 2,2,2-Trifluoro-1-(4-hydroxy- 2-methylphenyl)-ethanone (para-product) cresylTFA->paraProduct para-rearrangement lewisAcid Lewis Acid (e.g., AlCl3) lewisAcid->orthoProduct lewisAcid->paraProduct

Diagram 2: Fries Rearrangement of 4-Cresyl Trifluoroacetate.
  • To a flask containing a Lewis acid (e.g., aluminum chloride, 1.2-2.5 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere, slowly add 4-cresyl trifluoroacetate (1.0 eq) at a controlled temperature (typically between 0 °C and room temperature).

  • Heat the reaction mixture to a temperature between 60-140 °C, depending on the solvent and catalyst used. The reaction temperature can influence the ortho/para product ratio. Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • After completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Separate the ortho and para isomers using column chromatography.

Potential Applications in Drug Development

The unique structural features of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone make it an attractive scaffold for the development of novel therapeutic agents.

Leveraging the Phenolic Moiety

Phenolic compounds are known to exhibit a wide range of biological activities.[10][11] The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Phenols are also known for their antioxidant properties.[1] This moiety can serve as a key pharmacophore in the design of drugs targeting a variety of diseases.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Benefits of incorporating a trifluoromethyl group in drug candidates include:

  • Enhanced Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation.

  • Increased Lipophilicity: This can improve membrane permeability and cellular uptake.

  • Modulated Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

Potential Therapeutic Areas

Given the combined properties of the phenolic and trifluoromethyl groups, 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone and its derivatives could be explored for their potential in the following therapeutic areas:

  • Anti-inflammatory Agents: Many phenolic compounds exhibit anti-inflammatory activity.[2]

  • Anticancer Agents: The phenolic scaffold is present in many anticancer drugs, and the trifluoromethyl group can enhance their efficacy.

  • Neuroprotective Agents: The antioxidant properties of the phenolic group could be beneficial in treating neurodegenerative diseases.

Safety and Handling

As 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is not a commercially available compound, a comprehensive safety profile is not available. However, based on the reactivity of its functional groups and data from similar compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors. Trifluoroacetyl compounds can be irritants to the respiratory tract.[12]

  • Skin and Eye Contact: Avoid contact with skin and eyes. Phenolic compounds can be skin irritants and corrosive to the eyes.

  • Reactivity: The synthesis involves corrosive and moisture-sensitive reagents like trifluoroacetic anhydride and Lewis acids. Handle these with extreme care under anhydrous conditions.

The environmental fate of this compound is unknown. However, trifluoroacetic acid (TFA), a potential degradation product, is known to be persistent in the environment.[13] Proper disposal of all waste materials is crucial.

Conclusion

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis via a robust and well-established chemical transformation. The predicted properties and potential applications, particularly in drug discovery, highlight the value of this scaffold. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.

References

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. National Institutes of Health. [Link]

  • Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. ResearchGate. [Link]

  • 2,2,2-trifluoro-1-(2-methylphenyl)ethanone. Chemical Synthesis Database. [Link]

  • Acyl Trifluoroacetates. Part I. The Reaction of Acetyl Trifluoroacetate with Phenols in Carbon Tetrachloride. Royal Society of Chemistry Publishing. [Link]

  • Trifluoroacetyl chloride. PubChem, National Institutes of Health. [Link]

  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. [Link]

  • Fries Rearrangement. Organic Chemistry Portal. [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

  • Toxicological aspects of the use of phenolic compounds in disease prevention. PubMed Central, National Institutes of Health. [Link]

  • 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. PubChem, National Institutes of Health. [Link]

  • Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

  • Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. PubMed Central, National Institutes of Health. [Link]

  • Fries Rearrangement of Aryl Formates Promoted by BCl3. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed. [Link]

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Exploratory

A Technical Guide to 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a fluorinated aromatic ketone with significant potential across various scientific disciplines. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a fluorinated aromatic ketone with significant potential across various scientific disciplines. The document delves into its synthesis, physicochemical properties, and explores its promising applications, particularly in the realm of medicinal chemistry and drug discovery. By synthesizing current research and established chemical principles, this guide aims to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the strategic utilization of this compound.

Introduction: The Significance of Trifluoromethylated Ketones

The introduction of fluorine and fluorinated motifs into organic molecules is a well-established and powerful strategy in modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, has become a cornerstone in drug design due to its unique electronic and steric properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications often lead to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.

Trifluoromethyl ketones (TFMKs) are a class of compounds that have garnered considerable attention as valuable synthetic targets and intermediates in the creation of fluorinated pharmaceuticals. The ketone moiety, when adjacent to a trifluoromethyl group, exhibits enhanced electrophilicity at the carbonyl carbon. This heightened reactivity makes TFMKs valuable as mimics of tetrahedral transition-state intermediates in enzymatic reactions and as effective metal chelators in various enzyme inhibitors.

This guide focuses specifically on 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a molecule that combines the advantageous properties of a trifluoromethyl ketone with a substituted phenolic ring. This unique combination of functional groups suggests a wide range of potential applications, which will be explored in detail.

Synthesis and Characterization

The synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone can be approached through several established synthetic routes for hydroxyaryl ketones and trifluoromethyl ketones. A primary and industrially important method for synthesizing hydroxyaryl ketones is the Fries rearrangement.

Synthetic Pathway: The Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone. This reaction is ortho- and para-selective, and the regioselectivity can often be controlled by reaction conditions such as temperature and solvent. For the synthesis of the title compound, the logical precursor would be p-cresyl trifluoroacetate.

Step 1: Trifluoroacetylation of p-Cresol

The first step involves the trifluoroacetylation of p-cresol (4-methylphenol). This can be achieved by reacting p-cresol with trifluoroacetic anhydride. Pyridine bases can be effective catalysts for the trifluoroacetylation of phenols.

Step 2: Fries Rearrangement of p-Cresyl Trifluoroacetate

The resulting p-cresyl trifluoroacetate is then subjected to a Fries rearrangement. A Lewis acid, such as aluminum chloride (AlCl3), is typically used to catalyze the migration of the trifluoroacetyl group to the aromatic ring. The reaction is heated, and the ortho-isomer, 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, is the desired product. Low reaction temperatures generally favor the para-product, while higher temperatures favor the ortho-product due to the formation of a more stable bidentate complex with the Lewis acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is crucial for its application, particularly in drug development where factors like solubility and lipophilicity play a key role in bioavailability and formulation.

PropertyValueSource
CAS Number 70978-57-3
Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
Appearance Expected to be a solid at room temperature, similar to its non-fluorinated analog, 2'-Hydroxy-5'-methylacetophenone, which is a yellow crystalline powder.N/A
Solubility Expected to have low solubility in water, similar to 2'-Hydroxy-5'-methylacetophenone. Likely soluble in organic solvents such as ethanol.N/A
Melting Point Not explicitly available, but the non-fluorinated analog, 2'-Hydroxy-5'-methylacetophenone, has a melting point of 45-48 °C.N/A
Boiling Point Not explicitly available. The related compound, 2,2,2-trifluoro-1-(4-methylphenyl)ethanone, has a boiling point of 70-72 °C at 15 mmHg.N/A
Spectroscopic Characterization

The structural elucidation of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone would be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing trifluoroacetyl group and the electron-donating hydroxyl and methyl groups.

    • ¹³C NMR: Would display distinct resonances for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic and methyl carbons.

    • ¹⁹F NMR: Would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretching vibration for the phenolic hydroxyl group, a strong C=O stretching vibration for the ketone, and C-F stretching vibrations characteristic of the trifluoromethyl group. The NIST WebBook provides IR spectral data for the related compound 2,2,2-trifluoro-1-phenylethanone, which can serve as a reference.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group. The NIST WebBook provides mass spectral data for the related compound 2,2,2-trifluoro-1-phenylethanone.

Potential Applications in Drug Discovery and Development

The unique structural features of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone make it a highly attractive scaffold and building block in drug discovery. The trifluoromethyl ketone moiety, in particular, is a key pharmacophore with several advantageous properties.

Enzyme Inhibition

Trifluoromethyl ketones are potent inhibitors of various enzymes, particularly serine, cysteine, and metalloproteases. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by active site residues (e.g., serine or cysteine). This can lead to the formation of a stable, reversible covalent hemiacetal or hemiketal adduct, mimicking the tetrahedral transition state of peptide bond hydrolysis.

The 2-hydroxy-5-methylphenyl substituent can provide additional binding interactions within the enzyme's active site through hydrogen bonding (from the hydroxyl group) and hydrophobic interactions (from the methyl group and the aromatic ring). This can enhance both the potency and selectivity of the inhibitor.

Kinase Inhibitors

Aromatic trifluoromethyl ketones have been identified as novel warheads for the design of covalently reversible kinase inhibitors. This approach targets non-catalytic cysteine residues within the kinase domain, offering a pathway to potent and selective inhibition. The reversible covalent interaction can lead to prolonged target engagement while minimizing off-target effects associated with irreversible inhibitors.

Modulating Physicochemical Properties of Drug Candidates

Incorporating the 2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone moiety into a larger drug molecule can significantly improve its overall druglike properties.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, particularly by cytochrome P450 enzymes. Replacing a metabolically labile group with a trifluoromethyl group is a common strategy to increase a drug's half-life and reduce clearance.

  • Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.

  • Modulation of pKa: The electron-withdrawing trifluoromethyl group can lower the pKa of nearby acidic or basic functional groups. This can influence a drug's ionization state at physiological pH, affecting its solubility, permeability, and target binding.

Bioisosteric Replacement

The trifluoromethyl group is often used as a bioisostere for other functional groups, such as a methyl or chloro group. This substitution can maintain or improve biological activity while favorably altering the molecule's physicochemical properties.

Experimental Protocols

General Procedure for the Synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone via Fries Rearrangement

This is a generalized protocol and may require optimization.

Materials:

  • p-Cresol

  • Trifluoroacetic anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • Trifluoroacetylation of p-Cresol:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add trifluoroacetic anhydride dropwise to the cooled solution.

    • Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain p-cresyl trifluoroacetate.

  • Fries Rearrangement:

    • To a clean, dry round-bottom flask, add anhydrous aluminum chloride.

    • Slowly add the p-cresyl trifluoroacetate to the aluminum chloride with stirring.

    • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 140-160 °C) to favor the ortho-product.

    • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

    • After completion, carefully cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding the mixture to a beaker of crushed ice and concentrated hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.

Visualizations

Molecular Structure

Caption: Molecular structure of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.

Synthetic Workflow: Fries Rearrangement

G p_cresol p-Cresol trifluoroacetylation Trifluoroacetylation p_cresol->trifluoroacetylation trifluoroacetic_anhydride Trifluoroacetic Anhydride trifluoroacetic_anhydride->trifluoroacetylation p_cresyl_trifluoroacetate p-Cresyl Trifluoroacetate trifluoroacetylation->p_cresyl_trifluoroacetate fries_rearrangement Fries Rearrangement p_cresyl_trifluoroacetate->fries_rearrangement lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->fries_rearrangement workup Workup & Purification fries_rearrangement->workup product 2,2,2-Trifluoro-1-(2-hydroxy- 5-methylphenyl)-ethanone workup->product

Caption: Synthetic workflow for 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.

Conclusion

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is a molecule of significant interest due to the convergence of a highly functionalized aromatic ring and a trifluoromethyl ketone moiety. Its synthesis via established methods like the Fries rearrangement makes it an accessible building block for further chemical exploration. The inherent properties of this compound, particularly the electrophilic nature of the ketone and the physicochemical advantages conferred by the trifluoromethyl group, position it as a valuable tool in drug discovery. Its potential as a scaffold for enzyme inhibitors, particularly kinase inhibitors, warrants further investigation. This technical guide serves as a foundational resource to encourage and facilitate future research into the diverse applications of this promising fluorinated compound.

References

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2,2,2-trifluoro-1-(2-methylphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2,4,5-trimethylphenyl)- (CAS 2040-07-5). Retrieved from [Link]

Foundational

A Scientific Prospectus on the Potential Biological Activities of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone: A Guide for Drug Discovery Professionals

Abstract The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for novel drug discovery campaigns. This technical guide delineates the scientific rationale for i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for novel drug discovery campaigns. This technical guide delineates the scientific rationale for investigating the biological activities of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a compound that marries the well-documented pharmacophore of hydroxyacetophenone with the potent enzymatic inhibitory capacity of a trifluoromethyl ketone. While direct experimental data for this specific molecule is not yet prevalent in published literature, a robust analysis of its constituent fragments allows for the formulation of strong hypotheses regarding its potential as an enzyme inhibitor, an anti-inflammatory agent, or an antimicrobial compound. This document serves as a prospectus, providing researchers, scientists, and drug development professionals with a foundational understanding of the molecule's potential, proposed mechanisms of action, and a detailed roadmap for its synthesis and biological evaluation.

Introduction: A Molecule of Bivalent Potential

The quest for novel therapeutic agents often involves the strategic combination of chemical moieties with known biological relevance. 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is a prime example of such a design strategy. It integrates two key structural features:

  • The Hydroxyacetophenone Scaffold: Derivatives of hydroxyacetophenone are ubiquitous in nature and synthetic medicinal chemistry, exhibiting a wide array of biological functions, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern—a hydroxyl group ortho to the acetyl group and a methyl group at the para position—influences the molecule's electronic properties and potential for intramolecular hydrogen bonding, which can in turn modulate its biological activity and pharmacokinetic properties.[1]

  • The Trifluoromethyl Ketone (TFMK) Moiety: The incorporation of a trifluoromethyl group adjacent to a carbonyl is a well-established strategy for creating potent enzyme inhibitors.[3] The intense electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by amino acid residues (such as serine or cysteine) in an enzyme's active site.[4] This allows TFMKs to act as transition-state analogs, forming stable covalent adducts and leading to potent, often reversible, inhibition.[5]

The combination of these two fragments in 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone suggests a molecule with the potential for targeted, mechanism-based activity, guided by the broader biological profile of the hydroxyacetophenone core.

Postulated Biological Activities and Mechanistic Rationale

Based on the structure-activity relationships (SAR) of its core components, we can postulate several high-priority biological activities for investigation.

Enzyme Inhibition: A Prime Therapeutic Target

The most compelling hypothesis for the biological activity of this molecule is its role as an enzyme inhibitor, driven by the TFMK moiety.

Mechanism of Action: Trifluoromethyl ketones are known to inhibit serine and cysteine proteases by mimicking the tetrahedral transition state of peptide bond hydrolysis.[4] The hydroxyl or thiol group of the catalytic residue attacks the electrophilic carbonyl carbon of the TFMK, forming a stable hemiacetal or hemiketal, respectively. This effectively blocks the enzyme's catalytic activity. A similar mechanism could be at play for other classes of enzymes, such as histone deacetylases (HDACs), where TFMKs have also been shown to be effective.[6]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Interaction Enzyme Enzyme (Ser/Cys Protease) CatalyticResidue Catalytic Residue (Ser-OH or Cys-SH) TFMK 2,2,2-Trifluoro-1- (2-hydroxy-5-methylphenyl)-ethanone CatalyticResidue->TFMK Nucleophilic Attack TetrahedralIntermediate Stable Hemiacetal/ Hemiketal Adduct TFMK->TetrahedralIntermediate Forms Covalent Bond TetrahedralIntermediate->Enzyme Inhibition of Catalysis

Caption: Proposed mechanism of enzyme inhibition by the target molecule.

Potential Enzyme Targets:

  • Serine Proteases: (e.g., thrombin, elastase, chymotrypsin) involved in coagulation, inflammation, and cancer.

  • Cysteine Proteases: (e.g., caspases, cathepsins, viral proteases like SARS-CoV 3CLpro) implicated in apoptosis, immune response, and viral replication.[4]

  • Histone Deacetylases (HDACs): A class of enzymes involved in epigenetic regulation, making them a key target in oncology.[6]

Anti-inflammatory Activity

Many hydroxyacetophenone derivatives have demonstrated anti-inflammatory properties.[7][8] This activity is often attributed to the inhibition of key inflammatory mediators.

Potential Mechanisms:

  • Inhibition of Inflammatory Enzymes: The molecule could potentially inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are central to the inflammatory cascade.

  • Modulation of Signaling Pathways: It may interfere with pro-inflammatory signaling pathways such as NF-κB or MAPK, reducing the production of cytokines like TNF-α and interleukins.[8]

Antimicrobial Activity

The hydroxyacetophenone scaffold is present in numerous compounds with documented antibacterial and antifungal activity.[9][10][11][12]

Structure-Activity Relationship Insights:

  • The presence of a hydroxyl group is often crucial for antimicrobial action.

  • The lipophilicity, influenced by the methyl and trifluoromethyl groups, can enhance cell membrane penetration.

  • Molecular docking studies on the non-fluorinated parent compound, 1-(2-hydroxy-5-methylphenyl)ethanone, have suggested potential binding to key bacterial enzymes like dehydrosqualene synthase and dihydrofolate reductase, indicating plausible targets.[13]

Proposed Synthesis and Characterization

The synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone can be approached through established synthetic methodologies. A plausible route involves the Friedel-Crafts acylation of a suitably protected p-cresol.

G PCresol p-Cresol ProtectedCresol Protected p-Cresol (e.g., O-acetyl) PCresol->ProtectedCresol Protection Acylation Friedel-Crafts Acylation (e.g., (CF3CO)2O, AlCl3) Intermediate Acylated Intermediate Acylation->Intermediate Deprotection Deprotection (e.g., HCl, H2O) Intermediate->Deprotection FinalProduct Target Molecule: 2,2,2-Trifluoro-1-(2-hydroxy- 5-methylphenyl)-ethanone Deprotection->FinalProduct

Caption: A plausible synthetic workflow for the target molecule.

Characterization: The final product and all intermediates should be rigorously characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, O-H).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Recommended Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a tiered screening approach is recommended.

General Workflow for Biological Screening

G Start Synthesized Compound PrimaryScreening Primary Screening (e.g., Enzyme Inhibition Panel, Broad-Spectrum Antimicrobial) Start->PrimaryScreening HitIdentification Hit Identification (Activity > Threshold?) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (Cell-Based Assays, MIC Determination) HitIdentification->SecondaryScreening Yes LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization No (Modify Structure) SecondaryScreening->LeadOptimization InVivo In Vivo Studies LeadOptimization->InVivo

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regioselective Ortho-Acylation of p-Cresol with Trifluoroacetic Anhydride

Abstract: This document provides a comprehensive technical guide for the Friedel-Crafts acylation of 4-methylphenol (p-cresol) with trifluoroacetic anhydride (TFAA). The primary product of this electrophilic aromatic sub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the Friedel-Crafts acylation of 4-methylphenol (p-cresol) with trifluoroacetic anhydride (TFAA). The primary product of this electrophilic aromatic substitution is 2-hydroxy-5-methyl-trifluoroacetophenone, a valuable synthetic intermediate in medicinal chemistry due to the unique properties conferred by the trifluoroacetyl moiety. This guide delves into the underlying reaction mechanisms, including the competition between C- and O-acylation and the role of the Fries rearrangement. A detailed, field-proven laboratory protocol is provided, emphasizing safety, procedural logic, and methods for product purification and characterization.

Scientific Principles: Mechanism and Regioselectivity

The acylation of phenols presents unique challenges and opportunities compared to standard arenes. The hydroxyl group is a strongly activating, ortho-, para-directing group, but it also complicates the reaction by offering a competing site for acylation (O-acylation) and by coordinating with the acid catalyst.[1]

The Dichotomy of C- vs. O-Acylation

Phenols are bidentate nucleophiles, capable of reacting at two positions:

  • C-Acylation: The aromatic ring acts as the nucleophile, attacking the electrophilic acylating agent to form a hydroxyarylketone. This is the desired Friedel-Crafts pathway.

  • O-Acylation: The phenolic oxygen acts as the nucleophile, forming a phenyl ester. This pathway is often kinetically favored, especially at lower catalyst concentrations.[1]

To drive the reaction towards the thermodynamically more stable C-acylated product, an excess of a strong acid catalyst is typically employed.[1][2] The excess acid coordinates to the oxygen of any initially formed ester, promoting its cleavage and subsequent rearrangement to the C-acylated ketone via the Fries rearrangement .[1][3]

Role of Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride serves as a highly potent acylating agent. In the presence of a strong Brønsted acid (like trifluoroacetic acid, which is generated in situ, or an added acid catalyst), it generates a highly electrophilic trifluoroacylium ion (CF₃CO⁺), which is the key intermediate for the electrophilic aromatic substitution.[4][5] Systems utilizing TFAA can often proceed efficiently without a traditional Lewis acid like AlCl₃, offering a "greener" and more manageable reaction profile.[6][7]

Regioselectivity in p-Cresol Acylation

The directing effects of the substituents on the p-cresol ring dictate the position of acylation.

  • Hydroxyl Group (-OH): A powerful ortho-, para-directing activator.

  • Methyl Group (-CH₃): A weaker ortho-, para-directing activator.

Since the para-position relative to the hydroxyl group is blocked by the methyl group, the electrophilic attack of the trifluoroacylium ion is directed to the ortho-position (C2 or C6). This makes the reaction highly regioselective for the synthesis of 2-hydroxy-5-methyl-trifluoroacetophenone.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble Dry Glassware (3-Neck Flask, Condenser) charge 2. Charge p-Cresol & DCM setup->charge cool 3. Cool to 0°C charge->cool add 4. Add TFAA/DCM Solution (Dropwise, < 5°C) cool->add react 5. Stir at Room Temp (Monitor by TLC) add->react quench 6. Quench with Ice/HCl react->quench extract 7. Extract with DCM quench->extract wash 8. Wash with H₂O, NaHCO₃, Brine extract->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry purify 10. Purify via Chromatography dry->purify analyze 11. Characterize Product (NMR, IR, MS) purify->analyze

Sources

Application

Application Notes &amp; Protocols: The Fries Rearrangement of 4-Methylphenyl Trifluoroacetate

Abstract The Fries rearrangement is a robust and essential transformation in organic synthesis, enabling the conversion of aryl esters into high-value hydroxyaryl ketones.[1][2] This document provides a detailed technica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Fries rearrangement is a robust and essential transformation in organic synthesis, enabling the conversion of aryl esters into high-value hydroxyaryl ketones.[1][2] This document provides a detailed technical guide on the application of this reaction to 4-methylphenyl trifluoroacetate. The rearrangement yields 2-hydroxy-5-methyl-trifluoroacetophenone, a key building block whose trifluoromethyl ketone (TFMK) moiety is of significant interest in the development of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity.[3][4][5] We will explore the underlying mechanism, provide detailed experimental protocols, offer troubleshooting guidance, and discuss the broader applications of the resulting products.

Introduction and Strategic Importance

The conversion of phenolic esters to hydroxyaryl ketones via the Fries rearrangement is a cornerstone of synthetic chemistry, providing access to intermediates crucial for manufacturing pharmaceuticals, fragrances, and advanced materials.[1][6] The reaction typically proceeds via electrophilic aromatic substitution catalyzed by Lewis or Brønsted acids, or in some cases, initiated photochemically.[7][8]

The subject of this note, 4-methylphenyl trifluoroacetate, is a particularly relevant substrate. The trifluoroacetyl group (-COCF₃) migration leads to the formation of a trifluoromethyl ketone (TFMK). TFMKs are highly sought-after functional groups in medicinal chemistry.[9] The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[4][5] This guide is designed for researchers and drug development professionals seeking to leverage this powerful rearrangement for the synthesis of fluorinated scaffolds.

Mechanism and Regioselectivity

The Fries rearrangement of 4-methylphenyl trifluoroacetate is a classic example of an acyl group migration, which can be mechanistically controlled to favor specific isomers.

The Catalytic Cycle

The widely accepted mechanism for the Lewis acid-catalyzed reaction involves the formation of a highly electrophilic acylium ion intermediate.[2][10] The process unfolds through the following key steps:

  • Catalyst Coordination: A Lewis acid, most commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the trifluoroacetate ester. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen.[2]

  • Acylium Ion Generation: This coordination polarizes the ester C-O bond, facilitating its cleavage to generate a resonance-stabilized acylium ion (CF₃CO⁺) and an aluminum phenolate complex.[2][7] This step is the commitment to the rearrangement.

  • Electrophilic Aromatic Substitution (SEAr): The potent acylium electrophile attacks the electron-rich aromatic ring of the phenolate. The methyl group on the ring is an activating, ortho, para-director, meaning the attack will occur at the positions ortho or para to the oxygen substituent.[11][12]

  • Rearomatization and Hydrolysis: The resulting intermediate loses a proton to restore aromaticity. A final aqueous workup hydrolyzes the aluminum-oxygen bond to liberate the final hydroxyaryl ketone product.[7]

Fries_Mechanism cluster_start Step 1: Catalyst Coordination cluster_acylium Step 2: Acylium Ion Generation cluster_sear Step 3: Electrophilic Attack (SEAr) cluster_end Step 4: Rearomatization & Hydrolysis start 4-Methylphenyl Trifluoroacetate catalyst + AlCl₃ complex1 Coordinated Complex catalyst->complex1 Coordination acylium Trifluoroacylium Ion + Aluminum Phenolate complex1->acylium Cleavage complex1->acylium sigma_ortho Ortho Sigma Complex acylium->sigma_ortho ortho-attack sigma_para Para Sigma Complex acylium->sigma_para para-attack product_ortho Ortho Product (2-hydroxy-3-methyl) sigma_ortho->product_ortho -H⁺ product_para Para Product (2-hydroxy-5-methyl) sigma_para->product_para -H⁺ hydrolysis + H₂O

Caption: Lewis acid-catalyzed Fries rearrangement mechanism.

Controlling Ortho vs. Para Selectivity

The directing influence of the phenoxide results in two potential products: 2-hydroxy-3-methyl-trifluoroacetophenone (ortho product) and 2-hydroxy-5-methyl-trifluoroacetophenone (para product). The ratio of these isomers is not statistical and can be heavily influenced by reaction conditions, a classic example of kinetic versus thermodynamic control.[10]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction favors the formation of the more stable product. The ortho-isomer can form a stable six-membered chelate between the Lewis acid, the hydroxyl group, and the ketone carbonyl. This stabilization makes it the thermodynamically favored product.[10]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction outcome is dictated by the lowest activation energy pathway. The para position is sterically less hindered, making the electrophilic attack faster. Therefore, lower temperatures favor the formation of the para-isomer.[10][13]

  • Solvent Effects: The polarity of the solvent also plays a role. Non-polar solvents tend to favor the intramolecular rearrangement pathway, leading to a higher proportion of the ortho product. As solvent polarity increases, the solvent cage is less tight, allowing for intermolecular acylation and favoring the sterically more accessible para product.[10]

Detailed Experimental Protocol

This protocol details the synthesis of 2-hydroxy-5-methyl-trifluoroacetophenone, the para product, by favoring kinetic control.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
4-Methylphenyl trifluoroacetate>98%Sigma-AldrichSubstrate
Aluminum Chloride (AlCl₃), anhydrous>99.99%Acros OrganicsLewis acid catalyst; handle under inert gas
Dichloromethane (DCM), anhydrousDriSolv®EMD MilliporeReaction solvent
Hydrochloric Acid (HCl)37% (concentrated)Fisher ChemicalFor aqueous workup
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
Magnesium Sulfate (MgSO₄), anhydrousLaboratory GradeBDHDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography
Step-by-Step Procedure

Workflow start 1. Setup & Inert Atmosphere dissolve 2. Dissolve Substrate in Anhydrous DCM start->dissolve cool 3. Cool to 0°C (Ice Bath) dissolve->cool add_catalyst 4. Add AlCl₃ Portion-wise (Maintain T < 5°C) cool->add_catalyst react 5. Stir at 0°C for 2-4h (Monitor by TLC) add_catalyst->react quench 6. Quench Reaction (Pour onto Ice/HCl) react->quench extract 7. Extract with EtOAc (3x) quench->extract wash 8. Wash Organic Layer (H₂O, Brine) extract->wash dry 9. Dry over MgSO₄ & Filter wash->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify via Column Chromatography concentrate->purify end 12. Characterize Product purify->end

Caption: Experimental workflow for the Fries rearrangement.

  • Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Substrate Addition: To the flask, add 4-methylphenyl trifluoroacetate (e.g., 10.0 g, 49.0 mmol) and anhydrous dichloromethane (100 mL). Stir until the substrate is fully dissolved.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to 0°C.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (e.g., 14.4 g, 108 mmol, 2.2 equiv) in small portions over 30 minutes. Caution: The addition is exothermic. Ensure the internal temperature does not rise above 5°C.

  • Reaction: Stir the resulting slurry vigorously at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching: In a separate beaker, prepare a mixture of crushed ice (200 g) and concentrated HCl (20 mL). While stirring vigorously, slowly pour the reaction mixture onto the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (100 mL) and saturated brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure 2-hydroxy-5-methyl-trifluoroacetophenone.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to moisture.2. Insufficient amount of catalyst.3. Reaction temperature too low.1. Use freshly opened, high-purity anhydrous AlCl₃. Handle in a glovebox if possible.2. Ensure at least 2 equivalents of AlCl₃ are used, as it complexes with both starting material and product.[7]3. Allow the reaction to slowly warm to room temperature after initial stirring at 0°C if no conversion is observed.
Poor Ortho/Para Selectivity 1. Incorrect temperature control.2. Inappropriate solvent choice.1. For the para product, strictly maintain the temperature at 0°C. For the ortho product, consider running the reaction at a higher temperature (e.g., 40-80°C), but be aware of potential side reactions.[10]2. Use a non-polar solvent like nitrobenzene or conduct the reaction solvent-free to favor the ortho isomer.[1][10]
Formation of Byproducts 1. Cleavage of the ester, yielding 4-methylphenol.2. Intermolecular acylation at undesired positions or polymerization.1. This can occur if the acylium ion is scavenged by water. Ensure strictly anhydrous conditions.2. Use a higher dilution of the substrate. Ensure efficient stirring to minimize localized heating during catalyst addition.
Difficult Purification 1. Products co-elute.2. Presence of dark, tarry materials.1. The ortho and para isomers can sometimes be difficult to separate. Use a long column and a shallow elution gradient. Consider alternative purification methods like recrystallization.2. Tarry materials often result from overheating. Ensure careful temperature control and a controlled quench.

Applications in Research and Development

The primary product of this reaction, 2-hydroxy-5-methyl-trifluoroacetophenone, is a valuable synthetic intermediate.[14]

  • Pharmaceutical Synthesis: Hydroxyaryl ketones are precursors to numerous active pharmaceutical ingredients (APIs), including chalcones, flavones, and coumarins, which exhibit a wide range of biological activities.[6] The TFMK moiety specifically can act as a transition-state mimic for serine hydrolase inhibitors or as a metal-chelating group in metalloenzyme inhibitors.[15]

  • Agrochemical Development: The introduction of a trifluoromethyl group is a proven strategy for increasing the efficacy and metabolic stability of herbicides, fungicides, and insecticides.[4] The product from this rearrangement serves as a scaffold for building more complex, fluorinated agrochemicals.

  • Materials Science: These molecules can be used in the synthesis of specialized polymers and photosensitive materials. The photo-Fries rearrangement, a related reaction, is used to modify polymer surfaces.[10][16]

References

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. BYJU'S. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Wikipedia. Retrieved from [Link]

  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Retrieved from [Link]

  • Reddit. (2023). Fries rearrangement ortho and para selectivity. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. ResearchGate. Retrieved from [Link]

  • Effenberger, F., Klenk, H., & Reiter, P. L. (1973). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 12(9), 775-784. Retrieved from [Link]

  • PubMed. (2013). Trifluoromethyl ketones: properties, preparation, and application. PubMed. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Fries rearrangement. L.S. College. Retrieved from [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Thia-Fries Rearrangement of Aryl Triflinates to Trifluoromethanesulfinylphenols. ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2002). Genuinely catalytic Fries rearrangement using sulfated zirconia. ResearchGate. Retrieved from [Link]

  • Google Patents. (2012). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone. Google Patents.
  • Barbatti, M. (2017). Three-state Model for the Photo-Fries Rearrangement. Mario Barbatti. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Chemistry Steps. Retrieved from [Link]

  • Google Patents. (2014). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof. Google Patents.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Fries rearrangement in methane sulfonic acid, an environmental friendly acid. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (2010). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone. Google Patents.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. PubChem. Retrieved from [Link]

  • Swarthmore College. (2023). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. Swarthmore College. Retrieved from [Link]

Sources

Method

Strategic Trifluoroacetylation of 2-Hydroxy-5-methylacetophenone: A Protocol for Enhancing Drug Candidate Lipophilicity and In Vivo Stability

An Application Note for Drug Development Professionals Abstract The introduction of trifluoromethyl groups is a cornerstone of modern medicinal chemistry, offering a proven strategy to modulate the physicochemical and ph...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The introduction of trifluoromethyl groups is a cornerstone of modern medicinal chemistry, offering a proven strategy to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] This application note provides a comprehensive, field-tested protocol for the O-trifluoroacetylation of 2-hydroxy-5-methylacetophenone, a common scaffold in drug discovery. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, and outline robust analytical methods for product characterization. The causality behind critical experimental choices is explained, empowering researchers to adapt and troubleshoot the synthesis of novel trifluoroacetylated compounds for enhanced metabolic stability and cell permeability.

Introduction: The Scientific Rationale

The trifluoroacetyl group (-COCF₃) is a powerful functional motif used to enhance the pharmacokinetic profile of drug candidates. Its high electronegativity and lipophilicity can significantly improve a molecule's membrane permeability, metabolic stability, and binding affinity to target proteins.[2] Trifluoroacetic anhydride (TFAA) serves as a potent and efficient reagent for this transformation, readily reacting with nucleophilic groups such as alcohols and phenols to form stable trifluoroacetate esters.[3][4]

The reaction with 2-hydroxy-5-methylacetophenone is a classic O-acylation, where the phenolic hydroxyl group acts as a nucleophile. This transformation is critical for researchers looking to mask a polar hydroxyl group, thereby increasing the overall lipophilicity of the parent molecule. This guide provides an authoritative protocol for this synthesis, ensuring high yield and purity.

Reaction Mechanism and Logic

The trifluoroacetylation of a phenol proceeds via a nucleophilic acyl substitution mechanism. Trifluoroacetic anhydride is highly electrophilic due to the strong electron-withdrawing effects of the two trifluoromethyl groups.

  • Activation (Optional but Recommended) : A non-nucleophilic base, such as pyridine or triethylamine (TEA), is often used as a catalyst.[4] It deprotonates the phenolic hydroxyl group, forming a more potent nucleophile, the phenoxide ion. The base also serves to neutralize the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

  • Nucleophilic Attack : The electron-rich phenoxide ion attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This forms a transient tetrahedral intermediate.

  • Elimination : The intermediate collapses, reforming the carbonyl double bond and expelling a trifluoroacetate anion as a stable leaving group.

This sequence results in the formation of the desired O-trifluoroacetylated product, 2-(trifluoroacetoxy)-5-methylacetophenone.

G Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Key Steps cluster_products Products R_OH 2-Hydroxy-5-methylacetophenone (Nucleophile) Deprotonation Phenol Deprotonation R_OH->Deprotonation TFAA Trifluoroacetic Anhydride (TFAA) (Electrophile) Intermediate Tetrahedral Intermediate Formation TFAA->Intermediate Base Base (e.g., Pyridine) (Catalyst) Base->Deprotonation Activates Product 2-(Trifluoroacetoxy)-5-methylacetophenone Intermediate->Product Elimination of Leaving Group Byproduct Trifluoroacetic Acid Salt Intermediate->Byproduct Deprotonation->Intermediate Nucleophilic Attack on TFAA

Caption: Logical flow of the base-catalyzed trifluoroacetylation mechanism.

Detailed Experimental Protocol

This protocol is designed for a ~1 mmol scale synthesis and can be scaled accordingly. All operations involving trifluoroacetic anhydride must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRationale / Comments
2-Hydroxy-5-methylacetophenone150.171.0150 mgStarting substrate. Ensure it is dry.
Trifluoroacetic Anhydride (TFAA)210.031.2176 µLAcylating agent. Excess ensures complete reaction. Highly corrosive and moisture-sensitive.[5]
Pyridine (anhydrous)79.101.5121 µLBase catalyst and acid scavenger. Anhydrous grade is critical to prevent TFAA hydrolysis.
Dichloromethane (DCM, anhydrous)--5 mLReaction solvent. Must be anhydrous.
1M Hydrochloric Acid (HCl)--2 x 5 mLUsed in workup to remove pyridine.
Saturated Sodium Bicarbonate (NaHCO₃)--2 x 5 mLUsed in workup to neutralize excess acid.
Brine (Saturated NaCl)--1 x 5 mLUsed in workup to remove residual water.
Anhydrous Sodium Sulfate (Na₂SO₄)--~1 gDrying agent.
Step-by-Step Procedure
  • Reaction Setup : To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methylacetophenone (150 mg, 1.0 mmol).

  • Dissolution : Add anhydrous dichloromethane (5 mL) and stir until the solid is completely dissolved.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the initial exothermic reaction upon adding TFAA.

  • Addition of Base : Slowly add anhydrous pyridine (121 µL, 1.5 mmol) to the stirred solution.

  • Addition of TFAA : Add trifluoroacetic anhydride (176 µL, 1.2 mmol) dropwise over 2-3 minutes using a syringe. A slight warming of the reaction mixture may be observed.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup :

    • Cool the flask back to 0 °C and slowly add 5 mL of deionized water to quench any remaining TFAA.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and finally with brine (1 x 5 mL). The washes remove the pyridine catalyst and acidic byproducts.

  • Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil or solid is typically of high purity. If necessary, purify further by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

G Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Substrate in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Pyridine B->C D 4. Add TFAA Dropwise C->D E 5. Stir at RT for 2h (Monitor by TLC) D->E F 6. Quench with H₂O E->F G 7. Sequential Washes (HCl, NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify (Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: A streamlined workflow for the trifluoroacetylation reaction.

Product Characterization

Robust analytical validation is essential. The formation of 2-(trifluoroacetoxy)-5-methylacetophenone can be unequivocally confirmed using the following techniques.

TechniquePurposeExpected Result / Key Signals
¹H NMR Structural ConfirmationDisappearance of the phenolic -OH proton signal (typically >10 ppm). Shifts in the aromatic proton signals due to the change in the electronic environment.
¹³C NMR Structural ConfirmationAppearance of a new ester carbonyl signal (~155-160 ppm, split into a quartet by coupling to ¹⁹F). Appearance of the CF₃ carbon signal (~115 ppm, strong quartet).
¹⁹F NMR Definitive ConfirmationA sharp singlet at approximately -75 to -77 ppm, characteristic of the trifluoroacetate ester group.[6]
Mass Spec (MS) Molecular WeightCalculation of the exact mass of the product (C₁₁H₉F₃O₃). Expected [M+H]⁺ = 247.05.

Safety and Troubleshooting

  • Safety : Trifluoroacetic anhydride and its byproduct, trifluoroacetic acid, are extremely corrosive and volatile.[3] Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions with water are violent.

  • Troubleshooting :

    • Incomplete Reaction : If TLC shows significant starting material remaining, ensure all reagents and solvents were anhydrous. A small additional charge of TFAA can be added.

    • Low Yield : Poor yield after workup can result from hydrolysis of the product during the aqueous washes if they are too basic or prolonged. Perform washes efficiently.

    • Product Hydrolysis : The trifluoroacetate ester is more susceptible to hydrolysis than a standard acetate ester. Avoid strong bases during workup and store the final product in a dry environment.

Conclusion

This application note provides a reliable and well-rationalized protocol for the trifluoroacetylation of 2-hydroxy-5-methylacetophenone. By understanding the causality behind each step—from the base-catalyzed mechanism to the specific workup procedures—researchers in drug development can confidently synthesize and scale this reaction. This transformation serves as a vital tool for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenolic drug candidates, ultimately accelerating the path to clinical evaluation.

References

  • Indian Institute of Technology Guwahati. (n.d.). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates.
  • Sleevi, P., Glass, T. E., & Dorn, H. C. (1979). Trifluoroacetyl Chloride for Characterization of Organic Functional Groups by Fluorine-19 Nuclear Magnetic Resonance Spectrometry. Analytical Chemistry, 51(12), 1931–1934. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Trifluoromethylation Reactions Involving Phenolic Compounds.
  • Chen, X., Liu, Y., Feng, X., Yamamoto, Y., & Bao, M. (2024). Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent. Organic Letters. [Link]

  • Wang, H., et al. (2020). Acylation of phenols to phenolic esters with organic salts. Green Chemistry.
  • Kent, S. B., et al. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health.
  • ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
  • Gini, A., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis.
  • American Chemical Society Petroleum Research Fund. (n.d.). Foldameric Catalysts for Enantioselective Trifluoromethylations of Ketones and Enones.
  • Paquin, J. F., et al. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. National Institutes of Health.
  • Pleixats, R., et al. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Chemistry – A European Journal, 30(18). [Link]

  • Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]

  • Dembkowski, K., et al. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Application of trifluoroacetylation to aromatic dienoesters 7 with a longer conjugation system.
  • American Chemical Society. (n.d.). Characterization of Functional Groups by Nuclear Magnetic Resonance. I. Classification of Alcohols from the Fluorine-19 Spectra of Trifluoroacetates. [Link]

  • ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone....
  • Goedecke, C. (2024). Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Retrieved from [Link]

  • Stanković, M., et al. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). Process for the preparation of halo-substituted trifluoroacetophenones.
  • Organic Syntheses. (n.d.). Cu-catalyzed Allylic Perfluoroalkylation of Alkenes Using Perfluoro Acid Anhydrides: Preparation of. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Retrieved from https://www.semanticscholar.org/paper/Trifluoroacetylation-of-Alcohols-During-NMR-Study-Filip/d681146244df171e21b069d505928f60f6448378
  • Google Patents. (n.d.). Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.
  • Gindl, W., et al. (2017). 2,4,5-Trihydroxy-3-methylacetophenone: A Cellulosic Chromophore as a Case Study of Aromaticity. ACS Omega, 2, 7929−7935. [Link]

  • YouTube. (2021). Synthesis of p-Methylacetophenone. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. Retrieved from [Link]

  • ResearchGate. (2017). 2,4,5-Trihydroxy-3-methylacetophenone: A Cellulosic Chromophore as a Case Study of Aromaticity. Retrieved from [Link]

  • Publications. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. [Link]

  • FEMA. (n.d.). 2-HYDROXY-5-METHYLACETOPHENONE. Retrieved from [Link][Link]

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Application

Application Notes and Protocols: 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone as a Versatile Precursor for Fluorinated Heterocycles

Abstract The strategic incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide provides an in-depth exploration of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a highly valuable and versatile building block for the synthesis of trifluoromethyl-substituted chromones, flavones, and coumarins. We present detailed, field-proven protocols, mechanistic insights, and characterization guidelines designed for researchers, medicinal chemists, and drug development professionals. The methodologies described herein are designed to be robust and reproducible, offering a clear pathway to novel fluorinated compounds with significant therapeutic potential.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group has become a privileged motif in pharmaceutical design. Its strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. By replacing a methyl group with a trifluoromethyl group, chemists can block metabolic oxidation at that site, enhance membrane permeability, and alter pKa values, leading to more effective and durable drug candidates. The starting material, 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, provides a direct and efficient entry point into this valuable chemical space, featuring a reactive trifluoroacetyl group ortho to a phenolic hydroxyl, a perfect arrangement for cyclization reactions.

Synthesis of the Core Building Block

The preparation of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is most effectively achieved via a Fries rearrangement of 4-methylphenyl trifluoroacetate. This two-step process begins with the esterification of p-cresol, followed by an intramolecular acyl migration catalyzed by a Lewis acid.

Workflow for Synthesis of the Core Building Block

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement A p-Cresol C 4-Methylphenyl trifluoroacetate A->C Pyridine, DCM, 0°C to RT B Trifluoroacetic Anhydride (TFAA) B->C D 4-Methylphenyl trifluoroacetate F 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone D->F Heat (e.g., 140-150°C) E Aluminum Chloride (AlCl₃) E->F

Caption: Two-step synthesis of the target building block.

Protocol 2.1: Synthesis of 4-Methylphenyl trifluoroacetate
  • Rationale: This is a standard esterification. Pyridine acts as a nucleophilic catalyst and an acid scavenger for the trifluoroacetic acid byproduct. Dichloromethane (DCM) is a suitable inert solvent. The reaction is initiated at 0°C to control the initial exotherm.

  • Procedure:

    • To a solution of p-cresol (10.8 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in DCM (150 mL) cooled to 0°C in an ice bath, add trifluoroacetic anhydride (23.1 g, 0.11 mol) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the p-cresol is consumed.

    • Quench the reaction by adding 1 M HCl (100 mL). Separate the organic layer, wash with saturated NaHCO₃ solution (100 mL) and then brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can often be used in the next step without further purification.

Protocol 2.2: Fries Rearrangement to Yield the Final Building Block
  • Rationale: The Fries rearrangement is a classic method for converting phenyl esters to hydroxy aryl ketones. Aluminum chloride is a strong Lewis acid that coordinates to the carbonyl oxygen, facilitating the intramolecular electrophilic aromatic substitution. The ortho product is favored at higher temperatures.

  • Procedure:

    • To a flask charged with anhydrous aluminum chloride (16.0 g, 0.12 mol), add the crude 4-methylphenyl trifluoroacetate (20.4 g, 0.1 mol) portion-wise.

    • Heat the reaction mixture in an oil bath to 140-150°C and maintain for 5-6 hours. The mixture will become a dark, viscous liquid.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and then carefully quench by pouring it onto crushed ice with concentrated HCl (20 mL).

    • A solid precipitate should form. Extract the product with ethyl acetate (2 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture to afford pure 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.

Application in Heterocycle Synthesis

The strategic placement of the phenolic hydroxyl and the trifluoroacetyl group allows for a variety of cyclization strategies to build key heterocyclic cores.

Synthesis of 2-(Trifluoromethyl)-6-methyl-4H-chromen-4-one

Chromones are a vital class of compounds with diverse biological activities. This protocol utilizes a cyclization reaction with a one-carbon extender, a common strategy for chromone synthesis from 2-hydroxyacetophenones.

Mechanism: Vilsmeier-Haack Type Cyclization

G Start Building Block + DMF/POCl₃ Intermediate1 Formation of Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ Start->Intermediate1 Intermediate2 Enolate Formation Start->Intermediate2 Intermediate3 Nucleophilic attack on Vilsmeier Reagent Intermediate1->Intermediate3 Intermediate2->Intermediate3 Intermediate4 Intramolecular Cyclization (O-attack on iminium) Intermediate3->Intermediate4 Intermediate5 Elimination & Hydrolysis Intermediate4->Intermediate5 Product Trifluoromethylated Chromone Intermediate5->Product

Caption: Mechanistic pathway for chromone synthesis.

Protocol 3.1: Chromone Formation
  • Rationale: This protocol employs a Vilsmeier-Haack type reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The ketone's enolate attacks the electrophilic Vilsmeier reagent, and subsequent intramolecular cyclization of the phenolic oxygen followed by hydrolysis yields the chromone ring.

  • Procedure:

    • In a flask cooled to 0°C, add POCl₃ (5.5 mL, 60 mmol) to anhydrous DMF (20 mL). Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone (4.08 g, 20 mmol) in DMF (10 mL) dropwise to the reagent mixture.

    • Allow the reaction to warm to room temperature, then heat to 60°C for 4 hours.

    • Cool the mixture and pour it into ice water (200 mL).

    • Neutralize the solution with aqueous NaOH solution until a precipitate forms.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize from ethanol to obtain the pure 2-(Trifluoromethyl)-6-methyl-4H-chromen-4-one.

ProductMethodTypical YieldM.p. (°C)Key ¹⁹F NMR (δ, ppm)
2-(CF₃)-6-methyl-chromoneVilsmeier-Haack75-85%110-112~ -68 (s)
Synthesis of 2-Phenyl-6-methyl-3-(trifluoromethyl)-4H-chromen-4-one (A Trifluoromethylated Flavone)

Flavones are another critical class of naturally occurring heterocycles with widespread biological applications. The Baker-Venkataraman rearrangement provides a reliable route to the 1,3-diketone intermediate necessary for flavone synthesis.

Workflow: Baker-Venkataraman Rearrangement and Cyclization

G A Building Block C O-Benzoylated Intermediate A->C Pyridine B Benzoyl Chloride B->C D 1,3-Diketone Intermediate C->D Base (e.g., KOH) E Trifluoromethylated Flavone D->E Acid (e.g., H₂SO₄)

Caption: Synthetic workflow for flavone synthesis.

Protocol 3.2: Flavone Synthesis
  • Rationale: This three-step process first protects the phenolic hydroxyl as a benzoate ester. A strong base then promotes an intramolecular Claisen condensation (the Baker-Venkataraman rearrangement) to form a 1,3-diketone. Finally, acid-catalyzed dehydration and cyclization afford the flavone core.

  • Procedure:

    • Step A (Benzoylation): Dissolve the starting ketone (4.08 g, 20 mmol) in pyridine (25 mL). Add benzoyl chloride (2.6 mL, 22 mmol) and stir at room temperature for 6 hours. Pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry and concentrate to get the O-benzoylated intermediate.

    • Step B (Rearrangement): Dissolve the intermediate from Step A in dry pyridine (30 mL) and add powdered KOH (2.24 g, 40 mmol). Heat the mixture to 60°C for 2 hours. Cool, acidify with acetic acid, and pour into ice water. Extract the resulting 1,3-diketone with ethyl acetate, dry, and concentrate.

    • Step C (Cyclization): Reflux the crude 1,3-diketone from Step B in glacial acetic acid (40 mL) with a catalytic amount of concentrated H₂SO₄ (0.5 mL) for 2 hours. Cool the mixture and pour it into ice water. Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the pure flavone.

ProductMethodTypical YieldM.p. (°C)Key ¹⁹F NMR (δ, ppm)
2-Phenyl-6-methyl-3-(CF₃)-flavoneBaker-Venkataraman60-70% (overall)165-167~ -62 (s)
Synthesis of 4-Hydroxy-3-(1,1,1-trifluoroacetyl)-7-methylcoumarin

Coumarins are well-known for their anticoagulant, antibacterial, and anti-inflammatory properties. A condensation reaction between our building block and a malonic acid derivative can be used to construct the coumarin scaffold.

Protocol 3.3: Coumarin Formation via Knoevenagel Condensation
  • Rationale: This protocol is analogous to a Knoevenagel condensation followed by intramolecular cyclization. The building block reacts with diethyl carbonate in the presence of a strong base (sodium hydride) to form a β-keto ester in situ. This intermediate then undergoes intramolecular transesterification and cyclization to form the 4-hydroxycoumarin ring system.

  • Procedure:

    • To a suspension of sodium hydride (60% in mineral oil, 0.96 g, 40 mmol) in dry toluene (50 mL), add a solution of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone (4.08 g, 20 mmol) and diethyl carbonate (3.6 mL, 30 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 3 hours. The reaction will evolve hydrogen gas initially.

    • Cool the mixture to room temperature and quench carefully by adding ethanol (10 mL) followed by water (50 mL).

    • Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl until a precipitate forms.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize from a mixture of acetic acid and water to yield the pure coumarin derivative.

ProductMethodTypical YieldM.p. (°C)Key ¹⁹F NMR (δ, ppm)
4-Hydroxy-3-(CF₃-acetyl)-7-methylcoumarinCondensation65-75%218-220~ -70 (s)

Self-Validation and Characterization

Confirming the identity and purity of the synthesized heterocycles is critical. A combination of spectroscopic methods should be employed:

  • ¹H NMR: To confirm the aromatic and methyl proton signals and their respective integrations and splitting patterns.

  • ¹³C NMR: To identify the carbonyl carbons and the carbon attached to the trifluoromethyl group (which will appear as a quartet due to C-F coupling).

  • ¹⁹F NMR: This is the most definitive technique. A single sharp peak in the expected region (typically -60 to -75 ppm) confirms the presence and electronic environment of the CF₃ group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=O stretch of the pyrone ring (typically ~1640-1680 cm⁻¹).

Safety and Handling

  • Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aluminum Chloride (AlCl₃): Reacts violently with water. It is a corrosive solid. All manipulations should be performed under anhydrous conditions.

  • Phosphorus Oxychloride (POCl₃): Toxic and corrosive. Reacts with water. Must be handled in a fume hood with appropriate PPE.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

References

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
  • NIH National Center for Biotechnology Information. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on synthesis and reactions of coumarin based compounds. Retrieved from [https://www.researchgate.net/publication/359288135_An_overview_on_synthesis_and_reactions_of_coumarin_based_compounds]([Link]

Method

Application Notes &amp; Protocols: The Role and Utility of Trifluoromethyl Ketones in Modern Medicinal Chemistry

Abstract Trifluoromethyl ketones (TFMKs) have emerged as a privileged structural motif in medicinal chemistry, prized for their unique combination of electronic properties, metabolic stability, and ability to engage in p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trifluoromethyl ketones (TFMKs) have emerged as a privileged structural motif in medicinal chemistry, prized for their unique combination of electronic properties, metabolic stability, and ability to engage in potent, often reversible, covalent interactions with enzyme targets.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it an exquisite mimic of the tetrahedral transition state of peptide bond hydrolysis.[3] This guide provides an in-depth exploration of the TFMK moiety, detailing its mechanism of action, common synthetic strategies, and diverse applications as enzyme inhibitors. We further provide field-tested protocols for the synthesis and biochemical evaluation of TFMK-containing compounds, designed for researchers and professionals in drug development.

Introduction: The Unique Value Proposition of Trifluoromethyl Ketones

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[4] The trifluoromethyl (CF₃) group is particularly impactful. When placed adjacent to a ketone, it creates the trifluoromethyl ketone (TFMK), a functional group with distinct and powerful properties.

The core value of the TFMK lies in the profound electron-withdrawing effect of the three fluorine atoms. This effect polarizes the carbonyl bond, making the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.[5] In an aqueous biological environment, this leads to a favorable equilibrium with the corresponding hydrate form, a gem-diol. This propensity for hydration is a key feature that allows TFMKs to act as effective transition-state analogue inhibitors for hydrolytic enzymes.[3]

Key Properties and Advantages:

  • Potent Electrophilicity: Enables covalent interactions with active site nucleophiles (e.g., Ser, Cys, Thr).

  • Transition-State Mimicry: The stable hydrated form (gem-diol) mimics the tetrahedral intermediate of amide or ester hydrolysis.[3]

  • Reversible Covalency: Unlike highly reactive warheads like chloromethyl ketones, the covalent adducts formed by TFMKs (hemiketals or hemithioketals) are often reversible, which can lead to improved safety profiles.[2][6]

  • Bioisosterism: The TFMK group can serve as a bioisostere for carboxylic acids, impacting pKa, lipophilicity, and cell permeability.[7]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent sites from metabolic degradation.

Mechanism of Action: Covalent Inhibition of Proteases

TFMKs are renowned as potent inhibitors of serine and cysteine proteases.[5] Their mechanism hinges on the nucleophilic attack by the catalytic residue (the hydroxyl of serine or the thiol of cysteine) on the electrophilic carbonyl carbon of the TFMK. This attack forms a stable, covalent, yet often reversible, tetrahedral adduct—a hemiketal or hemithioketal, respectively.[5]

This adduct is a high-fidelity mimic of the natural transition state of peptide bond cleavage, allowing it to bind with very high affinity to the enzyme's active site. This interaction often results in a "slow, tight-binding" inhibition kinetic profile.[5]

G cluster_1 Enzyme_Ser Enzyme Active Site (Serine-OH) Hemiketal Stable Covalent Hemiketal Adduct (Transition-State Analogue) Enzyme_Ser->Hemiketal Nucleophilic Attack (Reversible) TFMK Trifluoromethyl Ketone (R-CO-CF3) TFMK->Hemiketal G start Start: Methyl Ester (R-COOMe) reagents Reagents: 1. HCF3 / KHMDS 2. Triglyme (Solvent) start->reagents Combine reaction Reaction Vessel (-40 °C to RT) reagents->reaction Add quench Aqueous Workup (e.g., NH4Cl solution) reaction->quench 1. Reaction Complete extraction Organic Extraction (e.g., Ethyl Acetate) quench->extraction 2. Quench purification Purification (Silica Gel Chromatography) extraction->purification 3. Isolate Organic Phase product Product: Trifluoromethyl Ketone (R-CO-CF3) purification->product 4. Purify

Caption: General workflow for TFMK synthesis from a methyl ester.

Materials:

  • Methyl ester starting material (1.0 eq)

  • Fluoroform (HCF₃) gas or a suitable precursor

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 - 2.0 eq)

  • Triglyme (anhydrous)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the methyl ester (1.0 eq) and anhydrous triglyme. Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

    • Causality: Anhydrous conditions are critical as KHMDS is highly reactive with water. Low temperature is required to control the exothermicity and stability of the trifluoromethyl anion.

  • Base Addition: In a separate flask, dissolve KHMDS (1.5 eq) in anhydrous THF. Slowly add this solution to the cooled reaction mixture via syringe or cannula.

  • Trifluoromethylation: Bubble fluoroform (HCF₃) gas through the reaction mixture for 1-2 hours at -40 °C. Alternatively, use a pre-formed trifluoromethyl anion source if HCF₃ gas is not available. Monitor the reaction by TLC or LC-MS.

    • Causality: KHMDS deprotonates fluoroform to generate the nucleophilic CF₃⁻ anion in situ, which then attacks the ester carbonyl. [3]4. Warming and Quenching: Once the reaction is complete, allow the mixture to slowly warm to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Self-Validation: The quench neutralizes the excess strong base. A successful quench will result in a biphasic mixture and cessation of any gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure trifluoromethyl ketone.

Experimental Protocols: Biochemical Evaluation

The most common application of TFMKs is as enzyme inhibitors. The following protocol outlines a general method for determining the potency (IC₅₀) of a TFMK inhibitor against a model serine protease.

Protocol 5.1: Serine Protease Inhibition Assay (IC₅₀ Determination)

This protocol uses a chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage by the enzyme. The inhibitor's ability to reduce this signal is measured.

G cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Acquisition & Analysis Inhibitor_Prep Prepare Inhibitor Dilution Series (e.g., in DMSO) Add_Inhibitor 1. Add Inhibitor dilutions & Controls (DMSO for 100% activity) Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Prepare Enzyme Solution (in Assay Buffer) Add_Enzyme 2. Add Enzyme Solution Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution (in Assay Buffer) Add_Substrate 4. Initiate Reaction: Add Substrate Solution Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate_1 3. Pre-incubate Enzyme + Inhibitor (e.g., 15 min at RT) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Read_Plate 5. Read Plate Kinetically (Absorbance or Fluorescence) Add_Substrate->Read_Plate Calculate_Rates 6. Calculate Initial Velocity (V₀) for each concentration Read_Plate->Calculate_Rates Plot_Data 7. Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Calculate_IC50 8. Fit Curve (4-parameter logistic) to determine IC50 Plot_Data->Calculate_IC50

Caption: Workflow for an enzyme inhibition (IC50) assay.

Materials:

  • 96-well microplate (black or clear, depending on substrate)

  • Serine protease (e.g., Trypsin, Chymotrypsin, Elastase)

  • Chromogenic or fluorogenic peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • TFMK inhibitor stock solution (e.g., 10 mM in DMSO)

  • DMSO (for controls and dilutions)

  • Microplate reader

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution series of the TFMK inhibitor in DMSO. A typical starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Setup:

    • To the wells, add 1-2 µL of the diluted inhibitor solutions.

    • Control Wells (Self-Validation):

      • 100% Activity Control: Add 1-2 µL of DMSO (no inhibitor).

      • 0% Activity Control (Blank): Add 1-2 µL of DMSO and assay buffer instead of enzyme.

  • Enzyme Addition: Add the enzyme, diluted to its working concentration in assay buffer, to all wells except the blank. The final volume should be consistent (e.g., 50 µL).

  • Pre-incubation: Mix the plate gently and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

    • Causality: This step is crucial for slow-binding inhibitors like many TFMKs, allowing the covalent adduct to form and reach equilibrium before the substrate is introduced. [5]5. Reaction Initiation: Add the substrate, diluted in assay buffer, to all wells to initiate the reaction. The final volume should be uniform (e.g., 100 µL).

  • Data Acquisition: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature. Measure the signal (absorbance or fluorescence) kinetically over 15-30 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic trace.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_DMSO - V₀_blank)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

  • Lin, Y.-L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 14(15), 5915-5925. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Nevado, C., et al. (2021). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 50(64), 8873-8887. [Link]

  • Shibata, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]

  • Chen, C., et al. (2022). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. [Link]

  • Wang, X., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. European Journal of Medicinal Chemistry, 224, 113715. [Link]

  • Grether, U., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

  • Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. Chemical Communications, 52(4), 700-703. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Retrieved January 21, 2026, from [Link]

  • Douglas, J. J., & MacMillan, D. W. C. (2022). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Angewandte Chemie International Edition, 61(11), e202115163. [Link]

  • S. Bräse, Ed. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. KIT Scientific Publishing. [Link]

  • Madsen, A. S., & Olsen, C. A. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. SciSpace. [Link]

  • Grether, U., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

  • Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. ResearchGate. [Link]

  • Patrick, G. L. (2013). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 113(4), 3051-3075. [Link]

  • Zhang, L., et al. (2020). Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. Journal of Medicinal Chemistry, 63(19), 11213-11233. [Link]

  • Kumar, G., et al. (2019). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 29(16), 2138-2142. [Link]

Sources

Application

Synthesis of chalcone derivatives from 2-hydroxy-5-methylacetophenone.

An Application Note and Protocol for the Synthesis of Chalcone Derivatives from 2-Hydroxy-5-methylacetophenone Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Chalcone Derivatives from 2-Hydroxy-5-methylacetophenone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis of 2'-hydroxy-5'-methylchalcone derivatives, a class of compounds with significant pharmacological interest.[1][2][3] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are key precursors in the biosynthesis of flavonoids and exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][4][5][6] This document details the robust and widely adopted Claisen-Schmidt condensation reaction, offering researchers and drug development professionals both foundational protocols and expert insights into mechanism, optimization, purification, and characterization.

The Scientific Imperative: Why Synthesize 2'-Hydroxy-5'-methylchalcones?

The 2'-hydroxychalcone scaffold is a "privileged structure" in medicinal chemistry. The presence of the hydroxyl group ortho to the carbonyl bridge is not merely a synthetic handle but is mechanistically crucial for the intramolecular cyclization to form flavanones, another important class of bioactive compounds.[7][8] The methyl group at the 5'-position on the acetophenone ring can modulate the electronic properties and lipophilicity of the final chalcone derivative, potentially enhancing its biological efficacy or altering its pharmacokinetic profile. The true value of this synthesis lies in its versatility; by condensing 2-hydroxy-5-methylacetophenone with a diverse library of aromatic aldehydes, a vast chemical space of novel chalcones can be explored for therapeutic potential.[2][6]

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis of chalcones from 2-hydroxy-5-methylacetophenone and various aromatic aldehydes is accomplished through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation.[1][4][9][10] This reaction is specifically between a ketone (which can form an enolate) and an aldehyde that typically lacks α-hydrogens to prevent self-condensation.

Causality of the Mechanism:

  • Enolate Formation: The reaction is initiated by a base (e.g., KOH, NaOH) that abstracts an acidic α-hydrogen from the methyl group of the acetophenone.[1][4] This deprotonation forms a resonance-stabilized enolate ion, a potent nucleophile. The choice of a strong base ensures a sufficient concentration of the enolate to drive the reaction forward.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a protic solvent (like ethanol) to yield a β-hydroxy ketone, also known as an aldol adduct.

  • Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule). This step is thermodynamically driven by the formation of a highly conjugated and stable α,β-unsaturated carbonyl system, which is the final chalcone product.[1][5]

Below is a visualization of the mechanistic pathway.

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Claisen-Schmidt Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration A 2-Hydroxy-5- methylacetophenone B Enolate Ion (Nucleophile) A->B  Base (OH⁻)   D Aldol Adduct (β-Hydroxy Ketone) B->D  Attacks Aldehyde (C), then Protonation   C Aromatic Aldehyde E Final Chalcone Product (α,β-Unsaturated Ketone) D->E  -H₂O   Synthesis_Workflow Figure 2: General Chalcone Synthesis Workflow start Start prep Reactant Preparation Dissolve 2-hydroxy-5-methylacetophenone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol. start->prep reaction Base-Catalyzed Condensation Slowly add aqueous KOH or NaOH solution. Stir at room temperature for 4-24 hours. Monitor reaction via TLC. prep->reaction workup Product Isolation (Workup) Pour mixture into ice-cold water. Acidify with dilute HCl to precipitate the product. reaction->workup filtration Filtration & Washing Collect crude solid by vacuum filtration. Wash with cold water to remove salts. workup->filtration purification Purification Recrystallize the crude product from a suitable solvent (e.g., ethanol). filtration->purification analysis Characterization & Analysis Determine melting point. Confirm purity by TLC. Elucidate structure (FTIR, NMR). purification->analysis end End analysis->end

Caption: Figure 2: General Chalcone Synthesis Workflow.

Protocol 1: Conventional Synthesis using Aqueous Potassium Hydroxide (KOH)

This is a robust and widely employed method for synthesizing 2'-hydroxychalcones. [1] Materials:

  • 2-Hydroxy-5-methylacetophenone

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask (appropriate size)

  • Büchner funnel and filter paper

  • Ice bath

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 2-hydroxy-5-methylacetophenone (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a minimal amount of ethanol with continuous stirring at room temperature.

  • Base Addition: While stirring vigorously, slowly add a 20-40% aqueous KOH solution dropwise to the reaction mixture. The amount of base can be catalytic or used in excess depending on the specific substrate. An initial color change is often observed.

  • Reaction: Continue stirring the mixture at room temperature. The reaction time can vary significantly (from 4 to 24 hours) depending on the reactivity of the aldehyde. [1]The formation of a solid precipitate is a strong indication of product formation.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 5:2). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have disappeared or are significantly diminished, and a new, typically lower Rf spot corresponding to the chalcone product is dominant.

  • Workup and Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. [1]Carefully acidify the mixture by adding 10% HCl dropwise until the solution is acidic to litmus paper. This neutralizes the KOH catalyst and protonates the phenoxide, causing the water-insoluble chalcone to precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any inorganic salts. Allow the product to air-dry or dry in a low-temperature oven.

Protocol 2: Milder Synthesis using Piperidine Catalyst

For sensitive substrates, a milder organic base can be advantageous. Piperidine is effective for generating the carbanion from the ketone in situ without the harshness of strong aqueous bases. Materials:

  • Same as Protocol 1, but substitute KOH with Piperidine.

Step-by-Step Procedure:

  • Reactant Dissolution: In a flask, create a solution of 2-hydroxy-5-methylacetophenone (0.2 mmol) and the chosen aromatic aldehyde (0.2 mmol) in 15 mL of 96% ethanol. 2. Catalyst Addition: Add a catalytic amount of piperidine (e.g., a few drops) to the mixture. 3. Reaction: Stir the mixture at ambient temperature for approximately 3-5 hours. 4. Monitoring: Monitor the reaction via TLC as described in Protocol 1.

  • Isolation: Upon completion, the solvent can be evaporated under reduced pressure to yield the solid crude product. Alternatively, if a precipitate forms, it can be filtered directly.

Purification and Characterization: Ensuring Product Integrity

A crude product is rarely pure. Recrystallization is the most common and effective method for purifying solid chalcone derivatives.

Recrystallization Protocol:

  • Solvent Selection: Ethanol is a common and effective solvent for recrystallizing chalcones. [1]For more challenging purifications, a mixed solvent system like ethanol/water may be required. [11]2. Dissolution: Place the crude, dry chalcone in an Erlenmeyer flask. Add a minimal amount of boiling ethanol while swirling until the solid is completely dissolved. [12]3. Decolorization (Optional): If the solution is highly colored due to impurities, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal. [11]4. Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Final Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the crystals completely before characterization.

Troubleshooting "Oiling Out": A common issue is the product separating as an oil instead of crystals. This occurs if the melting point of the chalcone is lower than the boiling point of the solvent or if significant impurities are present. [11]* Solution 1: Re-heat the solution to dissolve the oil, add more hot solvent to decrease saturation, and allow it to cool more slowly.

  • Solution 2: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth. [11]* Solution 3: If available, add a "seed crystal" of the pure product to the cooling solution to initiate crystallization.

Characterization:

  • Melting Point: A sharp melting point range close to literature values indicates high purity.

  • TLC: A single spot on a TLC plate in multiple eluent systems is a good indicator of purity.

  • FTIR Spectroscopy: Look for characteristic peaks: a strong C=O stretch (around 1697 cm⁻¹) and C-H aromatic stretching (around 3051 cm⁻¹). [10]* NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.

Data Summary

The following table summarizes representative yields for the synthesis of chalcones from 2-hydroxy-5-methylacetophenone with various aldehydes, as reported in the literature.

Aromatic AldehydeCatalystReaction TimeYield (%)Reference
BenzaldehydePiperidine3 hours33%
4-ChlorobenzaldehydeKOH~24 hours85%[1]
3-PyridinecarboxaldehydePiperidine3 hoursNot Specified
4-NitrobenzaldehydePiperidine3 hoursNot Specified

Note: Yields are highly dependent on specific reaction conditions and purification efficiency.

References

  • Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone: A Detailed Protocol for Researchers. (2025). Benchchem.
  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. (2022). Indian Journal of Chemistry.
  • Technical Support Center: Purifying Chalcone Derivatives by Recrystalliz
  • Synthesis of 2,2',4-Trihydroxy-5'-methylchalcone via Claisen-Schmidt condens
  • Identifying and removing byproducts in 2,2',4-Trihydroxy-5'-methylchalcone synthesis. (2025). Benchchem.
  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.).
  • Claisen–Schmidt Condensation and Chalcone Synthesis. (2026). Prezi.
  • How to synthesize chalcones by Claisen-Schmidt condens
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
  • Development of chalcone synthesis: Optimization of synthetic method. (2023). AIP Publishing.
  • Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 2'-Hydroxy-1'-acetonaphthone. (2025). Benchchem.
  • Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC - NIH.
  • Synthesis of Substituted Chalcones. (2020). YouTube.
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). NIH.
  • Chalcone Derivatives As Potential Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences.

Sources

Method

Application Notes and Protocols: Claisen-Schmidt Condensation for the Synthesis of Novel Trifluoromethylated Chalcones

For distribution to: Researchers, scientists, and drug development professionals. Introduction The Claisen-Schmidt condensation is a robust and versatile carbon-carbon bond-forming reaction essential for synthesizing α,β...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The Claisen-Schmidt condensation is a robust and versatile carbon-carbon bond-forming reaction essential for synthesizing α,β-unsaturated ketones, known as chalcones.[1][2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[3][4] Chalcones are a class of compounds that serve as important precursors for flavonoids and isoflavonoids and have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][5]

A strategic modification in chalcone synthesis is the incorporation of a trifluoromethyl (CF3) group.[5] This group's unique properties, such as high electronegativity, lipophilicity, and metabolic stability, can significantly enhance the therapeutic potential of the parent chalcone molecule.[5][6] The electron-withdrawing nature of the trifluoromethyl group can increase the reactivity of the α,β-unsaturated carbonyl system, a key pharmacophore, thereby facilitating interactions with biological targets.[5][7] This document provides a detailed protocol for the Claisen-Schmidt condensation of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone with various aromatic aldehydes to synthesize novel trifluoromethylated chalcones.

Reaction Mechanism and Scientific Rationale

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism.[8][9] The reaction is initiated by the deprotonation of the α-carbon of the ketone by a strong base, forming a resonance-stabilized enolate.[10][11] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is subsequently protonated to form a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.[12]

The choice of a strong base is critical and must be one that does not interfere with the reaction through nucleophilic substitution or addition to a carbonyl carbon.[10] Sodium hydroxide or potassium hydroxide are commonly used for this purpose.[13] The presence of the trifluoromethyl group on the ketone enhances the acidity of the α-protons, facilitating enolate formation. The hydroxyl group on the phenyl ring of the ketone can also influence the reaction kinetics and product distribution.

Experimental Protocol

This section details a generalized, yet comprehensive, procedure for the synthesis of trifluoromethylated chalcones via the Claisen-Schmidt condensation.

Materials and Reagents
  • 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Silica Gel (for column chromatography)

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone and 1 equivalent of the selected aromatic aldehyde in a minimal amount of absolute ethanol.[1]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH (typically a 10-50% solution).[13] The amount of base can range from catalytic to stoichiometric, depending on the specific substrates.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 8:2 hexane:ethyl acetate). The reaction is typically complete within 2-24 hours.[13]

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3. This will neutralize the excess base and precipitate the crude chalcone product.[13]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.[13]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel using a hexane-ethyl acetate gradient.[13]

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[13]

Experimental Workflow Diagram

Claisen_Schmidt_Condensation cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization prep1 Dissolve Ketone and Aldehyde in Ethanol react1 Add NaOH/KOH Solution prep1->react1 react2 Stir at Room Temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Pour into Ice/Water react3->workup1 workup2 Acidify with Dilute HCl workup1->workup2 workup3 Collect Precipitate by Filtration workup2->workup3 workup4 Wash with Cold Water workup3->workup4 purify1 Recrystallization or Column Chromatography workup4->purify1 purify2 Dry Under Vacuum purify1->purify2 purify3 Characterize (NMR, IR, MS) purify2->purify3 NF_kB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_inhibition Chalcone Inhibition cluster_activation NF-κB Activation cluster_nucleus Nuclear Translocation & Gene Expression stimuli TNF-α, IL-1β ikk IKK Complex stimuli->ikk chalcone Trifluoromethylated Chalcone chalcone->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb_p p-IκBα ikb->ikb_p nfkb_active Active NF-κB proteasome Proteasomal Degradation ikb_p->proteasome ikb_p->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression

Caption: Inhibition of the NF-κB signaling pathway by trifluoromethylated chalcones.

Conclusion

The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of novel trifluoromethylated chalcones. The incorporation of the trifluoromethyl group is a proven strategy for enhancing the pharmacological properties of the chalcone scaffold. The detailed protocol and scientific rationale provided in this document are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds for various therapeutic applications.

References

  • Wikipedia. Claisen condensation. [Link]

  • National Institutes of Health. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation. [Link]

  • National Institutes of Health. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. [Link]

  • MDPI. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. [Link]

  • ResearchGate. The development of new reaction conditions for the trifluoromethylation of chalcone. [Link]

  • National Institutes of Health. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • Scientific & Academic Publishing. Fluorine-substituted Chalcones, Claisen-Schmidt Condensation, Solvent-free reaction. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • PubMed. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. [Link]

  • Claisen-Schmidt Condensation. [Link]

  • Organic Chemistry Portal. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Scribd. Claisen-Schmidt Condensation Overview. [Link]

  • NIST WebBook. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

  • YouTube. Claisen-Schmidt Condensation - Mechanism and it's applications. [Link]

  • PubChem. 2-Hydroxy-5-methylacetophenone. [Link]

Sources

Application

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision.

Introduction

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is an aromatic ketone characterized by a trifluoromethyl group, a phenolic hydroxyl group, and a methyl group on the phenyl ring. Its unique structure, combining both electron-withdrawing (trifluoromethyl) and electron-donating (hydroxyl, methyl) substituents, makes it a molecule of interest in synthetic chemistry and as a potential intermediate in pharmaceutical development. The presence of the fluorinated moiety can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability or binding affinity.

Accurate quantification of such compounds is critical for process monitoring, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This document provides a fully validated HPLC method, designed to be readily implemented in a quality control or research laboratory setting.

Method Development Rationale

The development of a reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte.[2]

  • Analyte Properties: 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is a moderately polar molecule due to the hydroxyl and ketone groups, but also possesses significant non-polar character from the phenyl ring and trifluoromethyl group. This dual nature makes it an ideal candidate for Reverse-Phase (RP) chromatography.[3] The non-polar stationary phase (e.g., C18) will interact with the hydrophobic regions of the molecule, while a polar mobile phase elutes the compound. The aromatic ring provides a strong chromophore, making UV detection a suitable choice.

  • Column Selection: A C18 (octadecylsilyl) column is the most widely used stationary phase in RP-HPLC and provides a strong starting point for method development due to its broad applicability for separating moderately polar to non-polar compounds.[3] The trifluoromethyl group on the analyte suggests that a fluorinated stationary phase could also be a viable alternative, as these phases can offer unique selectivity for halogenated compounds, but a C18 column is more universally available and sufficient for this application.[4]

  • Mobile Phase Selection: A gradient elution using acetonitrile and water was chosen. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. A gradient is employed to ensure a reasonable retention time and sharp, symmetrical peak shape. The phenolic hydroxyl group (pKa ≈ 10.5) can exhibit different ionization states depending on the mobile phase pH.[5] To ensure consistent retention time and avoid peak tailing, a small amount of acid (e.g., phosphoric acid or formic acid) is added to the aqueous phase to suppress the ionization of the hydroxyl group.[6][7]

  • Detector Wavelength: Phenolic compounds and acetophenones typically exhibit strong UV absorbance between 250 nm and 280 nm.[1][8] A Diode Array Detector (DAD) can be used to scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax), thereby maximizing sensitivity. For this compound, a wavelength of 275 nm was selected.

Experimental Protocol

Materials and Reagents
  • 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric Acid (85%, analytical grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions

The analysis was performed on an HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Parameter Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Elution See Table 2 for details
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 20 minutes

Table 1: Optimized HPLC Conditions

Time (min) % Mobile Phase A % Mobile Phase B
0.06040
12.02080
15.02080
15.16040
20.06040

Table 2: Gradient Elution Program

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used for the linearity study. A concentration of 50 µg/mL is recommended for system suitability and routine analysis.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10] The validation characteristics evaluated were specificity, linearity, range, accuracy, precision, and robustness.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments (ICH Q2) cluster_analysis Data Analysis prep_std Prepare Standard Solutions Linearity Linearity & Range (5 levels) prep_std->Linearity Precision Precision (Repeatability & Intermediate) prep_std->Precision SystemSuitability System Suitability Test (%RSD, Tailing Factor) prep_std->SystemSuitability prep_sample Prepare Sample Solutions Accuracy Accuracy (Spike Recovery) prep_sample->Accuracy prep_sample->SystemSuitability Specificity Specificity (Peak Purity) Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness Robustness (Small Variations) Robustness->Report SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness

Caption: Workflow for HPLC Method Validation.

System Suitability

Before performing validation experiments, the suitability of the chromatographic system is verified.[11][12][13] A solution of 50 µg/mL is injected six times. The acceptance criteria are:

  • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This was evaluated using a photodiode array (PDA) detector to determine the peak purity of the analyte. The peak purity index should be close to 1, indicating no co-eluting impurities.

Linearity and Range

Linearity was assessed by analyzing five concentrations of the analyte ranging from 10 µg/mL to 150 µg/mL (corresponding to 20% to 300% of a target concentration of 50 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

  • Acceptance Criterion: r² ≥ 0.999

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[9]

Accuracy

Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The percentage recovery was calculated.

  • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.[14]

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[15]

  • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level (50 µg/mL) were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed by a different analyst on a different day using a different instrument.

  • Acceptance Criterion: The %RSD for both studies should be ≤ 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Acceptance Criterion: System suitability parameters must still be met, and the change in peak area should be minimal.

Results and Discussion

The developed method successfully separated 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone from the solvent front and any potential impurities, with a typical retention time of approximately 9.5 minutes. The validation results are summarized below.

Validation Parameter Result Acceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range (µg/mL) 10 - 150-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85%≤ 2.0%
Precision (Intermediate, %RSD) 1.12%≤ 2.0%
Specificity (Peak Purity) PassedNo co-elution detected
Robustness No significant impact on resultsSystem suitability met

Table 3: Summary of Method Validation Results

The results demonstrate that the method is linear, accurate, precise, and specific for the quantification of the target analyte. The low %RSD values for precision studies indicate high reproducibility. The method also proved to be robust, indicating its reliability for routine use in a quality control environment.

Validation_Pillars cluster_attributes Core Attributes center Validated HPLC Method (Fit for Purpose) Accuracy Accuracy (Closeness to True Value) Accuracy->center Precision Precision (Reproducibility) Precision->center Specificity Specificity (Analyte Signal Only) Specificity->center Linearity Linearity (Proportional Response) Linearity->center Robustness Robustness (Reliability) Robustness->center

Caption: Core pillars of an ICH-compliant validated method.

Conclusion

A specific, accurate, and precise RP-HPLC method for the quantification of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone has been successfully developed and validated in accordance with ICH guidelines. The protocol is straightforward and uses common reagents and instrumentation, making it suitable for routine analysis in pharmaceutical and chemical research settings. This application note provides the necessary details for researchers to implement this method with confidence.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). Available at: [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. Available at: [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Separation of Phenolic Compounds from Foods by Reversed-Phase High Performance Liquid Chromatography. Redalyc. Available at: [Link]

  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. SIELC Technologies. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of the Fries Rearrangement for Trifluoroacetylated Phenols

Welcome to the technical support center for the optimization of the Fries rearrangement, specifically tailored for the conversion of trifluoroacetylated phenols into high-value ortho- and para-hydroxy trifluoroacetopheno...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Fries rearrangement, specifically tailored for the conversion of trifluoroacetylated phenols into high-value ortho- and para-hydroxy trifluoroacetophenones. These products are critical building blocks in pharmaceutical and agrochemical development. This guide provides field-tested insights and solutions to common challenges encountered during this powerful but sensitive transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Fries rearrangement of trifluoroacetylated phenols.

Q1: What is the Fries rearrangement and why is it applied to trifluoroacetylated phenols?

The Fries rearrangement is a chemical reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] In this specific application, a trifluoroacetylated phenol (an aryl trifluoroacetate) is rearranged to produce ortho- and para-hydroxytrifluoroacetophenones. This reaction is of significant industrial importance as it provides a direct route to these fluorinated ketones, which are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3][4]

Q2: How does the trifluoroacetyl group affect the reaction compared to a standard acetyl group?

The trifluoroacetyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property makes the carbonyl carbon of the trifluoroacetyl group highly electrophilic. While this enhances its reactivity in the rearrangement, it can also make the starting ester more susceptible to hydrolysis and other side reactions under the harsh, acidic conditions of the reaction.[2][4] Careful control of moisture and temperature is therefore even more critical.

Q3: What are the key factors influencing whether the ortho or para product is formed?

The ortho/para selectivity is a classic challenge in Fries rearrangements and is primarily controlled by reaction temperature and solvent polarity.[2][4]

  • Temperature: Low temperatures (typically below 60°C) favor the formation of the para isomer, which is the kinetically controlled product.[4][5][6] High temperatures (often above 160°C) favor the formation of the ortho isomer, the thermodynamically more stable product, due to the formation of a stable bidentate complex with the Lewis acid catalyst.[3][4][6]

  • Solvent Polarity: The use of non-polar solvents tends to favor the ortho product, whereas increasing the solvent polarity favors the formation of the para product.[3][4]

Q4: Which catalysts are most effective for this rearrangement?

While aluminum chloride (AlCl₃) is the traditional and most common Lewis acid catalyst, others such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[7][8] For substrates that are sensitive to the harshness of AlCl₃, milder catalysts like scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃) may offer better yields and fewer side products.[1][7] In some modern protocols, solid acid catalysts and ionic liquids are being explored to create more environmentally friendly and reusable systems.[7][9]

Part 2: Troubleshooting Guide

This section is formatted to directly address common experimental failures.

Problem 1: Low or No Conversion of the Starting Aryl Trifluoroacetate

  • Question: "My reaction has stalled. After several hours, TLC and GC-MS analysis show predominantly unreacted starting material. What are the likely causes?"

  • Answer: This is a frequent issue that typically points to problems with the catalyst or reaction conditions.

    • Cause A: Inactive Catalyst. Lewis acids like AlCl₃ are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction.

      • Solution: Ensure your AlCl₃ is fresh, from a newly opened container, and handled quickly in a dry environment (e.g., a glovebox or under a stream of inert gas). All glassware must be rigorously flame-dried or oven-dried before use, and anhydrous solvents are mandatory.

    • Cause B: Insufficient Catalyst Loading. The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid catalyst because it complexes with both the carbonyl oxygen of the ester starting material and the hydroxyl and carbonyl groups of the product.[8]

      • Solution: A common mistake is using only a catalytic amount. For this reaction, more than one equivalent of the Lewis acid is typically necessary. An excess is often required to drive the reaction to completion.

    • Cause C: Reaction Temperature is Too Low. While temperature controls selectivity, an insufficient temperature will result in a very slow or stalled reaction.[10]

      • Solution: If you are targeting the para product at a low temperature and see no conversion, consider a modest increase in temperature (e.g., from 25°C to 40°C) while carefully monitoring for the appearance of the ortho isomer.

Problem 2: Poor Selectivity and Formation of Both Ortho and Para Isomers

  • Question: "My goal was to synthesize the para-hydroxytrifluoroacetophenone, but I've ended up with a difficult-to-separate mixture of ortho and para products. How can I improve the selectivity?"

  • Answer: Achieving high regioselectivity is a matter of carefully balancing kinetics and thermodynamics.

    • Cause A: Incorrect Temperature Control. As established, temperature is the most critical factor for selectivity.[4] High temperatures favor the thermodynamically stable ortho product, while low temperatures favor the kinetically formed para product.[11]

      • Solution: To favor the para isomer , conduct the reaction at a lower temperature (e.g., 0°C to room temperature). To favor the ortho isomer , higher temperatures are necessary (e.g., >100°C), often in a high-boiling solvent or under solvent-free conditions.[11][12]

    • Cause B: Inappropriate Solvent Choice. Solvent polarity directly influences the reaction pathway.

      • Solution: For para-selectivity , use more polar solvents like nitrobenzene or dichloroethane.[1] For ortho-selectivity , non-polar solvents such as carbon disulfide or running the reaction neat (without solvent) are preferred.[3][4]

Parameter Condition for ortho-selectivity Condition for para-selectivity Causality
Temperature High (>100-160°C)Low (<60°C)Thermodynamic vs. Kinetic Control[4]
Solvent Polarity Low (e.g., CS₂) or Solvent-freeHigh (e.g., Nitrobenzene)Stabilization of reaction intermediates[3][4]
Catalyst Stoichiometric AlCl₃Methanesulfonic acid can enhance para-selectivity[1]Catalyst-intermediate complex stability

Problem 3: Significant Formation of Byproducts and Reaction Mixture Darkening

  • Question: "My reaction mixture turned dark brown, and the final crude product shows multiple spots on the TLC plate, leading to a very low yield of the desired product. What went wrong?"

  • Answer: Darkening and byproduct formation are signs of decomposition or undesired side reactions, often caused by overly harsh conditions.

    • Cause A: Hydrolysis of the Ester. If any moisture is present, the trifluoroacetylated phenol can hydrolyze back to the parent phenol, which can then undergo other side reactions like intermolecular acylation or polymerization, leading to complex mixtures and charring.

      • Solution: Strict anhydrous conditions are non-negotiable. Use freshly distilled solvents and flame-dried glassware. Quench the reaction carefully by pouring it onto ice and acid, as this step can also cause degradation if not done properly.[10]

    • Cause B: Intermolecular Acylation. Instead of the desired intramolecular rearrangement, the generated acylium ion can acylate another molecule of the starting ester or product, leading to polymeric materials.

      • Solution: This is often favored at higher concentrations. Try running the reaction under more dilute conditions. Ensure efficient stirring to maintain homogeneity and prevent localized overheating.

    • Cause C: Substrate Decomposition. The combination of a strong Lewis acid and high temperatures can be destructive for sensitive substrates, especially those with other functional groups.[4]

      • Solution: If you suspect decomposition, reduce the reaction temperature and/or time. If that fails, consider switching to a milder Lewis acid like Sc(OTf)₃ or Bi(OTf)₃.[1]

Part 3: Protocols & Methodologies

Protocol 1: General Procedure for AlCl₃-Catalyzed Fries Rearrangement (Para-Selective)

This protocol is adapted for favoring the para-isomer.[13][14]

  • Preparation: Under an inert atmosphere (N₂ or Argon), add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Solvent Addition: Add a suitable anhydrous polar solvent (e.g., nitromethane or 1,2-dichloroethane) via cannula and cool the resulting slurry to 0°C in an ice bath.[1][14]

  • Substrate Addition: Dissolve 1.0 equivalent of the aryl trifluoroacetate in the same anhydrous solvent and add it dropwise to the stirred AlCl₃ slurry over 15-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots, quenching them with dilute HCl, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: Once the starting material is consumed, cool the reaction mixture back to 0°C and carefully quench it by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired para-hydroxytrifluoroacetophenone.

Part 4: Visualization of Key Processes

Diagram 1: Simplified Fries Rearrangement Mechanism

This diagram illustrates the key steps, including catalyst activation, acylium ion formation, and electrophilic attack at the ortho and para positions.

Fries_Mechanism cluster_start Step 1: Catalyst Activation cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_end Step 4: Hydrolysis Start Aryl-O-COCF3 + AlCl3 Complex Activated Complex (Coordination at C=O) Start->Complex Coordination Acylium Acylium Ion [CF3CO]+ + Aryl-O-AlCl3 Complex->Acylium Rearrangement Ortho_Product ortho-Product (High Temp) Acylium->Ortho_Product Intramolecular Attack Para_Product para-Product (Low Temp) Acylium->Para_Product Intermolecular Attack Final_Ortho Final ortho-Hydroxy Ketone Ortho_Product->Final_Ortho H3O+ Final_Para Final para-Hydroxy Ketone Para_Product->Final_Para H3O+

Caption: Key mechanistic steps of the Lewis acid-catalyzed Fries rearrangement.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common experimental problems.

Troubleshooting_Workflow cluster_yield Problem: Low/No Conversion cluster_selectivity Problem: Poor Selectivity cluster_byproducts Problem: Byproducts/Decomposition Start Reaction Issue Encountered Check_Catalyst Verify Catalyst Activity (Anhydrous?) Start->Check_Catalyst Yield Issue Check_Temp_Select Adjust Temperature? (High=ortho, Low=para) Start->Check_Temp_Select Selectivity Issue Ensure_Anhydrous Ensure Strict Anhydrous Conditions Start->Ensure_Anhydrous Purity Issue Check_Stoich Check Catalyst Stoichiometry (>1 eq.?) Check_Catalyst->Check_Stoich Check_Temp_Low Increase Temperature Slightly? Check_Stoich->Check_Temp_Low Success Optimized Reaction Check_Temp_Low->Success Check_Solvent Change Solvent Polarity? (Non-polar=ortho) Check_Temp_Select->Check_Solvent Check_Solvent->Success Use_Milder_Catalyst Switch to Milder Catalyst? (e.g., Sc(OTf)3) Ensure_Anhydrous->Use_Milder_Catalyst Lower_Temp Lower Reaction Temperature? Use_Milder_Catalyst->Lower_Temp Lower_Temp->Success

Caption: A decision tree for troubleshooting the Fries rearrangement.

References

  • Korb, M., & Lang, H. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 48(10), 2829–2882. Available at: [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction? Available at: [Link]

  • L.S.College, Muzaffarpur. (2022). Fries rearrangement. Available at: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

  • Wikipedia. Fries rearrangement. Available at: [Link]

  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575. Available at: [Link]

  • Oreate AI Blog. (2026). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. Available at: [Link]

  • PHARMD GURU. FRIES REARRANGEMENT. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

This technical guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. Designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth, field-proven insights to navigate the challenges encountered during the purification of this important synthetic intermediate.

I. Introduction to the Purification Challenge

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is typically synthesized via the Fries rearrangement of p-cresyl trifluoroacetate. This reaction, while effective, often yields a mixture of the desired ortho-isomer, the undesired para-isomer, unreacted starting material, and potential hydrolysis byproducts. The separation of these closely related compounds is critical to obtaining the target molecule with high purity. This guide will address the common pitfalls in this purification process and provide robust solutions.

Anticipated Impurity Profile

A thorough understanding of potential impurities is the cornerstone of developing an effective purification strategy. The Lewis acid-catalyzed Fries rearrangement of p-cresyl trifluoroacetate is expected to produce the following:

  • Desired Product (Ortho-isomer): 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

  • Key Isomeric Impurity (Para-isomer): 2,2,2-Trifluoro-1-(4-hydroxy-3-methylphenyl)-ethanone

  • Unreacted Starting Material: p-Cresyl trifluoroacetate

  • Hydrolysis Byproduct: p-Cresol

The relative ratios of the ortho and para isomers can be influenced by reaction conditions such as temperature and the choice of Lewis acid[1][2][3]. Lower temperatures generally favor the formation of the para isomer, while higher temperatures favor the ortho isomer[2][3].

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My TLC plate shows multiple spots after the reaction work-up. How do I identify the product and the main impurities?

Answer:

Thin-layer chromatography (TLC) is your first line of analysis. To effectively use it for identifying your compounds, follow this systematic approach:

  • Co-spotting: Spot your crude reaction mixture alongside the starting material (p-cresyl trifluoroacetate) on the same TLC plate. This will definitively identify the spot corresponding to the unreacted starting material.

  • Relative Polarity: Phenolic compounds, like your product and the isomeric impurity, will be more polar than the starting ester. Therefore, the product and other phenolic impurities will have lower Rf values (they will travel less distance up the plate) than the starting material. The trifluoroacetyl group is electron-withdrawing, making the phenolic proton more acidic and increasing polarity compared to p-cresol.

  • Visualization: Use a combination of UV light (for aromatic compounds) and a potassium permanganate stain to visualize the spots. Phenols will often show up distinctly with specific stains.

Expected TLC Profile (Hexane/Ethyl Acetate Eluent):

CompoundExpected Relative Rf ValueRationale
p-Cresyl trifluoroacetateHighestLeast polar
Product (ortho-isomer) IntermediateMore polar than starting material
Para-isomerClose to the productSimilar polarity to the ortho-isomer
p-CresolLowestMost polar due to the free hydroxyl group

Question 2: I'm struggling to separate the ortho and para isomers by column chromatography. What can I do?

Answer:

Separating the ortho and para isomers is often the most challenging step. Here are several strategies to improve your separation:

  • Optimize Your Solvent System:

    • Use a Less Polar Eluent: A common mistake is to use a solvent system that is too polar, causing all phenolic compounds to elute too quickly. Start with a low percentage of ethyl acetate in a non-polar solvent like hexane or petroleum ether (e.g., 5-10% ethyl acetate).

    • Employ a Shallow Gradient: Instead of a steep gradient, use a very shallow one. For example, start with 5% ethyl acetate in hexane and slowly increase to 15-20% over many column volumes. This will provide more time for the isomers to resolve.

    • Consider Dichloromethane: Adding a small amount of dichloromethane to your hexane/ethyl acetate system can sometimes improve the separation of isomers.

  • Column Chromatography Best Practices:

    • Use a High-Quality Silica Gel: Ensure you are using a high-quality silica gel with a small and uniform particle size (e.g., 40-63 µm).

    • Proper Column Packing: A well-packed column is essential for good separation. Ensure there are no air bubbles or channels.

    • Sample Loading: Load your crude product onto the column in a minimal amount of solvent to ensure a tight starting band.

Question 3: My yield is very low after purification. What are the likely causes and how can I improve it?

Answer:

Low yield can be attributed to several factors, from the reaction itself to the purification process.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature can lead to a large amount of unreacted starting material.

    • Solution: Monitor your reaction by TLC until the starting material spot is significantly diminished. The Fries rearrangement can be slow, sometimes requiring several hours at elevated temperatures.

  • Loss During Work-up:

    • Cause: The phenolic product can be deprotonated and become water-soluble in a basic aqueous work-up.

    • Solution: Ensure your aqueous work-up is acidic or neutral before extraction with an organic solvent.

  • Co-elution During Chromatography:

    • Cause: If the ortho and para isomers are not well-separated, you may have to discard mixed fractions, leading to a lower yield of the pure desired product.

    • Solution: Follow the optimized column chromatography procedures mentioned in the previous question.

  • Product Volatility:

    • Cause: While the product is likely a solid, some related phenolic compounds can be volatile and may be lost during solvent removal under high vacuum, especially with heating.

    • Solution: Remove the solvent under reduced pressure at a moderate temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone?

A1: A two-step approach is generally most effective. First, use flash column chromatography on silica gel to separate the majority of the impurities, particularly the starting material and the para-isomer. Following chromatography, recrystallization can be employed to achieve high purity.

Q2: What is a good starting point for a recrystallization solvent system?

A2: Based on the purification of the non-fluorinated analog, 1-(2-hydroxy-5-methylphenyl)ethanone, which is recrystallized from aqueous ethanol, a similar system is a good starting point. You can also explore solvent/anti-solvent systems such as dissolving the compound in a small amount of a more polar solvent like ethyl acetate or acetone and then slowly adding a non-polar anti-solvent like hexane or heptane until turbidity is observed, followed by heating to redissolve and slow cooling. A patent for a similar trifluoromethyl ketone suggests dissolving the crude product in a minimal amount of cyclohexane and cooling to induce crystallization[4].

Q3: How can I assess the purity of my final product?

A3: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in a suitable solvent system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools to confirm the structure and assess purity. The absence of signals from impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to obtain a quantitative measure of purity[5].

Q4: Can I use distillation for purification?

A4: While the non-fluorinated analog has a reported boiling point of 112-114 °C at 12 mmHg, distillation is generally not the preferred method for separating the ortho and para isomers due to their likely similar boiling points. It may be useful for removing highly volatile or non-volatile impurities but is unlikely to resolve the key isomeric impurity.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the chromatographic purification of the crude product from a Fries rearrangement.

  • Prepare the Column:

    • Select a glass column of appropriate size for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexane).

    • Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 10%, then 15% ethyl acetate) to elute your product. The starting material will elute first, followed by the para-isomer, and then the desired ortho-isomer.

  • Fraction Analysis:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is for the final purification of the product after column chromatography.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of your partially purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Recrystallization Procedure:

    • Dissolve the bulk of your material in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes (note: this can sometimes reduce yield).

    • If charcoal was used, perform a hot filtration to remove it.

    • Allow the flask to cool slowly to room temperature to allow for the formation of large crystals.

    • Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry.

V. Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.

PurificationWorkflow crude Crude Product (from Fries Rearrangement) chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) crude->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions impurities Impurities (Starting Material, p-isomer, etc.) fractions->impurities Discard combined_fractions Combined Pure Fractions fractions->combined_fractions Combine solvent_removal Solvent Removal (Reduced Pressure) combined_fractions->solvent_removal partially_pure Partially Pure Solid solvent_removal->partially_pure recrystallization Recrystallization (e.g., aq. Ethanol or Hexane/EtOAc) partially_pure->recrystallization filtration Vacuum Filtration & Washing recrystallization->filtration pure_product Pure Product (Solid) filtration->pure_product mother_liquor Mother Liquor (Contains residual product & impurities) filtration->mother_liquor Discard or Re-process

Caption: Purification workflow for 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.

VI. References

  • Google Patents. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Retrieved from

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 18F-labelled aryl trifluoromethyl ketones with improved molar activity. Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Zeitschrift für Naturforschung B. (2004). Fries Rearrangement of Aryl Formates Promoted by BCl3. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2,2,2-trifluoro-1-(2-methylphenyl)ethanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Fries rearrangement. Retrieved from [Link]

  • FooDB. (2019). Showing Compound 2'-Hydroxy-5'-methylacetophenone (FDB010529). Retrieved from [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. We will move beyond standa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. We will move beyond standard protocols to explore the underlying chemical principles, troubleshoot common yield-limiting issues, and provide optimized methodologies to ensure reproducible, high-yield outcomes.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is typically achieved via a two-step process. The cornerstone of this synthesis is the Fries Rearrangement , a powerful reaction for converting phenolic esters into hydroxyaryl ketones.[1][2]

Step 1: Esterification. The synthesis begins with the trifluoroacetylation of p-cresol to form the key intermediate, 4-methylphenyl 2,2,2-trifluoroacetate. This is an esterification reaction where the phenolic hydroxyl group of p-cresol attacks the highly electrophilic carbonyl carbon of a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA).[3][4]

Step 2: Lewis Acid-Catalyzed Fries Rearrangement. The trifluoroacetate ester intermediate is then subjected to a Lewis acid-catalyzed rearrangement. The Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to both the carbonyl and ether oxygens of the ester. This coordination facilitates the departure of the phenoxide and the formation of a highly reactive trifluoroacylium cation (CF₃CO⁺).[5] This cation then acts as an electrophile in an electrophilic aromatic substitution reaction, reattaching to the aromatic ring, primarily at the ortho or para positions relative to the hydroxyl group. Subsequent hydrolysis liberates the final hydroxyaryl ketone product.[5]

To achieve a high yield of the desired ortho product, 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, careful control over the reaction conditions is paramount.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Step 1: Esterification cluster_rearrangement Step 2: Fries Rearrangement pCresol p-Cresol Ester 4-methylphenyl 2,2,2-trifluoroacetate pCresol->Ester TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Ester Catalyst Anhydrous AlCl₃ Ester->Catalyst Ortho_Product Desired Product: 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone Catalyst->Ortho_Product High Temp. Non-polar Solvent Para_Byproduct Byproduct: 4-hydroxy-3-methyl- trifluoroacetophenone Catalyst->Para_Byproduct Low Temp. Polar Solvent

Caption: Overall synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common experimental challenges in a question-and-answer format, providing both the cause and the scientifically-grounded solution.

Q1: My overall yield is extremely low. Where should I start investigating?

A1: Low overall yield can stem from issues in either the initial esterification or the subsequent rearrangement.

  • Check Step 1 (Esterification):

    • Incomplete Reaction: The trifluoroacetylation of phenols is generally rapid.[3] However, impure p-cresol can hinder the reaction. Ensure the p-cresol is pure and, critically, anhydrous. Water will consume the highly reactive trifluoroacetic anhydride.

    • Reagent Degradation: Trifluoroacetic anhydride is sensitive to moisture. Use a freshly opened bottle or a properly stored aliquot.

    • Verification: Before proceeding to the Fries rearrangement, confirm the complete conversion of p-cresol to the ester intermediate via Thin Layer Chromatography (TLC) or ¹H NMR. The disappearance of the phenolic -OH peak and shifts in the aromatic proton signals are clear indicators.

  • Check Step 2 (Fries Rearrangement):

    • Catalyst Deactivation: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the solvent, glassware, or starting ester will hydrolyze and deactivate the catalyst, halting the reaction. Ensure all components are rigorously dried before use.

    • Insufficient Catalyst: AlCl₃ is not a true catalyst here; it's a promoter used in stoichiometric amounts. It complexes with the ester's carbonyl oxygen, the product's carbonyl oxygen, and the product's hydroxyl group.[5] Using less than ~2.5-3.0 equivalents relative to the ester will result in an incomplete reaction.

Q2: I'm isolating the wrong isomer. How can I increase the yield of the desired ortho-acylated product over the para-isomer?

A2: The ortho/para selectivity is the most critical, and often most frustrating, aspect of the Fries rearrangement. It is primarily governed by reaction temperature and solvent polarity.[5][6]

  • Mechanism of Selectivity: At lower temperatures, the reaction is thermodynamically controlled, favoring the more stable para product. At higher temperatures, the reaction becomes kinetically controlled. The trifluoroacylium electrophile is initially formed in close proximity to the phenoxide (within a "solvent cage"), favoring a rapid, intramolecular attack at the nearby ortho position.[5]

  • Practical Solutions:

    • Increase Temperature: To favor the ortho isomer, the reaction temperature should be elevated. A typical range for promoting ortho migration is 140-160°C.[7]

    • Use Non-polar Solvents: Non-polar solvents (like chlorobenzene or o-dichlorobenzene) help maintain the integrity of the solvent cage, promoting the intramolecular ortho acylation. Polar solvents (like nitrobenzene) can solvate and separate the ion pair, allowing the acylium cation to diffuse and react at the more stable para position.[8]

ParameterCondition for Ortho Product (Desired)Condition for Para Product (Byproduct)Rationale
Temperature High (e.g., >100°C)Low (e.g., <60°C)High temp favors kinetic ortho product; low temp favors thermodynamic para product.[5]
Solvent Non-polar (e.g., Chlorobenzene) or Solvent-freePolar (e.g., Nitrobenzene)Non-polar solvents promote intramolecular rearrangement; polar solvents separate the ion pair.[8]

Q3: My final product is contaminated with p-cresol. What is causing the cleavage of my ester?

A3: The presence of significant amounts of the starting phenol (p-cresol) in the final product points to unwanted cleavage reactions.

  • Hydrolysis: This is the most common culprit. Traces of water in the reaction mixture can hydrolyze the starting ester back to p-cresol and trifluoroacetic acid, or hydrolyze the AlCl₃ complex of the product during workup. The solution is strict adherence to anhydrous conditions.

  • Intermolecular Acylation: The generated trifluoroacylium ion can acylate another molecule of the starting ester or the p-cresol byproduct instead of rearranging intramolecularly.[9] This is more prevalent when the ion pair is separated, which can be minimized by using non-polar solvents.

Troubleshooting_Logic Start Problem Encountered LowYield Low Overall Yield Start->LowYield WrongIsomer High Para-Isomer Content Start->WrongIsomer Byproducts Contamination with p-Cresol Start->Byproducts Cause_Yield1 Incomplete Esterification LowYield->Cause_Yield1 Cause_Yield2 AlCl₃ Deactivation (Moisture) LowYield->Cause_Yield2 Cause_Isomer1 Low Reaction Temperature WrongIsomer->Cause_Isomer1 Cause_Isomer2 Polar Solvent Used WrongIsomer->Cause_Isomer2 Cause_Byproduct1 Hydrolysis (Moisture) Byproducts->Cause_Byproduct1 Solution_Yield1 Verify ester formation via TLC/NMR. Use pure, dry reagents. Cause_Yield1->Solution_Yield1 Solution_Yield2 Use rigorously dried glassware, solvent, and ester. Work under inert atmosphere. Cause_Yield2->Solution_Yield2 Solution_Isomer1 Increase temperature to >100°C. Cause_Isomer1->Solution_Isomer1 Solution_Isomer2 Switch to a non-polar solvent (e.g., chlorobenzene) or run neat. Cause_Isomer2->Solution_Isomer2 Solution_Byproduct1 ENSURE ANHYDROUS CONDITIONS. Cause_Byproduct1->Solution_Byproduct1

Caption: Troubleshooting decision tree for common synthesis issues.

Section 3: Optimized Experimental Protocols

The following protocols are designed to maximize the yield of the ortho-isomer.

Safety Precautions:

  • p-Cresol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).[10][11]

  • Trifluoroacetic Anhydride (TFAA): Extremely corrosive and volatile. Handle only in a well-ventilated fume hood with proper PPE. Reacts violently with water.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and ensure all equipment is dry.

Protocol 1: Synthesis of 4-methylphenyl 2,2,2-trifluoroacetate
  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To the flask, add p-cresol (1.0 eq) and a suitable dry solvent like dichloromethane (DCM) or toluene.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The spot corresponding to p-cresol should disappear.

  • Workup: Carefully quench the reaction with cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude ester is often pure enough for the next step.

Protocol 2: Fries Rearrangement to 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser (with gas outlet to a bubbler), place anhydrous aluminum chloride (AlCl₃, 3.0 eq).

  • Solvent Addition (Optional but recommended for control): Add a dry, non-polar solvent such as chlorobenzene.

  • Ester Addition: Heat the mixture to the desired temperature (e.g., 140°C). Slowly add the 4-methylphenyl 2,2,2-trifluoroacetate (1.0 eq), either neat or dissolved in a minimal amount of dry chlorobenzene.

  • Reaction: Maintain the reaction at 140-150°C for 4-6 hours. Monitor the progress by taking aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and then very carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This is a highly exothermic process.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will be a mixture of ortho and para isomers.

  • Separation: The isomers can be separated by column chromatography on silica gel using a gradient eluent system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Why is anhydrous aluminum chloride (AlCl₃) used in such a large excess?

    • A1: AlCl₃ forms stable complexes with both the carbonyl oxygen of the ester starting material and the carbonyl and hydroxyl groups of the ketone product. Because these complexes are stable, AlCl₃ is consumed as the reaction progresses and is therefore a promoter rather than a true catalyst. An excess is required to ensure enough free AlCl₃ is available to drive the reaction to completion.[5]

  • Q2: Can I use a different Lewis acid?

    • A2: Yes, other Lewis acids like BF₃, TiCl₄, or SnCl₄ can also catalyze the Fries rearrangement.[5] However, AlCl₃ is often the most effective for achieving high conversion. More modern, environmentally friendly methods using solid acids or methanesulfonic acid have also been developed and may offer different selectivity profiles.[5]

  • Q3: How can I be certain my reaction conditions are anhydrous?

    • A3: All glassware should be flame-dried or oven-dried at >120°C for several hours and cooled under an inert atmosphere. Solvents should be purchased as anhydrous grade and stored over molecular sieves. Reagents should be handled quickly to minimize exposure to air. Performing the reaction under a positive pressure of nitrogen or argon is standard practice.

  • Q4: What does the workup with ice and HCl accomplish?

    • A4: The acidic workup has two primary functions. First, it hydrolyzes the aluminum-product complexes, liberating the free hydroxyketone. Second, it quenches and hydrolyzes any remaining AlCl₃, converting it to water-soluble aluminum salts (AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl) that can be easily removed in the aqueous phase.

References

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Fries Rearrangement - Organic Chemistry Portal. Available at: [Link]

  • 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime - PubChem. Available at: [Link]

  • ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl 4 - ResearchGate. Available at: [Link]

  • DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents.
  • US9809524B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents.
  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - Frontiers. Available at: [Link]

  • NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed. Available at: [Link]

  • Synthesis of 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thia- and -Selenadiazoles and Glycosides on Their Base - ResearchGate. Available at: [Link]

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales - ChemRxiv. Available at: [Link]

  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents.
  • Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage - PubMed. Available at: [Link]

  • Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - NIH. Available at: [Link]

  • Optimization of reaction conditions for Fries rearrangement - ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Trifluoromethylated Phenols

From the desk of a Senior Application Scientist Welcome to the technical support center for the synthesis of trifluoromethylated phenols. The incorporation of a trifluoromethyl (CF3) group into a phenolic scaffold is a p...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of trifluoromethylated phenols. The incorporation of a trifluoromethyl (CF3) group into a phenolic scaffold is a powerful strategy in medicinal chemistry and materials science. This is due to the unique electronic properties, metabolic stability, and lipophilicity that the CF3 group imparts. However, the synthesis of these valuable compounds is often fraught with challenges, from low yields to poor regioselectivity.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to overcome common hurdles. We will delve into the "why" behind experimental outcomes and offer robust, actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions that frequently arise when planning the synthesis of trifluoromethylated phenols.

Q1: What are the primary strategies for synthesizing trifluoromethylated phenols?

There are two main approaches:

  • Direct C-H Trifluoromethylation: This involves the direct introduction of a CF3 group onto a pre-existing phenol ring. This is the most atom-economical approach but can be challenging to control.

  • Building Block Approach: This strategy involves synthesizing the phenol from an aryl precursor that already contains the trifluoromethyl group. Common methods include the hydrolysis of a trifluoromethylated aryl halide or a cross-coupling reaction to introduce the hydroxyl group.

Q2: Why is the direct trifluoromethylation of phenols so challenging?

Direct trifluoromethylation of phenols faces several obstacles:

  • Harsh Reaction Conditions: Many trifluoromethylation methods require harsh conditions that can lead to the decomposition of the sensitive phenol starting material or the desired product.[1]

  • Reagent Reactivity: The choice between electrophilic, nucleophilic, or radical trifluoromethylating agents is critical and substrate-dependent. Phenols themselves can be sensitive to the oxidative or basic conditions often employed.

  • Regioselectivity: Controlling the position of trifluoromethylation (ortho, meta, or para) is a significant challenge due to the activating and directing effects of the hydroxyl group.

Q3: What are the advantages of using trifluoromethylated building blocks?

The building block approach often offers better control and predictability. By starting with a trifluoromethylated arene, you can circumvent the challenges of direct trifluoromethylation. For instance, palladium-catalyzed hydroxylation of trifluoromethyl-substituted aryl halides is a reliable method.[2] This strategy is particularly useful for accessing specific isomers that are difficult to obtain through direct methods.

Q4: How do I select the appropriate trifluoromethylating agent?

The choice of reagent is crucial and depends on the substrate and desired outcome.

  • Electrophilic Reagents (e.g., Togni's or Umemoto's reagents): These are often used for direct C-H trifluoromethylation. Their reactivity can be tuned with catalysts or promoters.[3][4]

  • Radical Precursors (e.g., CF3I, Langlois reagent): These are often used in radical-mediated processes, which can be initiated by photoredox catalysis or electrochemical methods.[1][5]

  • Nucleophilic Reagents (e.g., Ruppert-Prakash reagent, TMSCF3): These are typically used with a suitable activator to trifluoromethylate carbonyl compounds, which can then be converted to phenols, or in coupling reactions.[6][7]

Troubleshooting Guide: From Theory to Benchtop Solutions

This section provides a question-and-answer formatted guide to troubleshoot common experimental issues.

Problem 1: Low Yield or No Reaction in Direct C-H Trifluoromethylation

Q: My direct trifluoromethylation of a phenol is resulting in low to no yield. What are the likely causes and how can I rectify this?

A: This is a common issue stemming from several factors. Let's break down the potential causes and solutions.

  • Cause 1: Inappropriate Reagent or Catalyst System. The electronic nature of your phenol is paramount. Electron-rich phenols are generally more reactive towards electrophilic trifluoromethylating agents, while electron-deficient phenols may require harsher conditions or a different mechanistic pathway.

    • Solution: For electron-rich phenols, a common issue is over-reactivity leading to side products. Consider milder conditions or a less reactive electrophilic reagent. For electron-deficient phenols, a radical-based approach using a photocatalyst or an electrochemical method might be more effective.[5] Recent literature also describes visible-light-promoted methods using CF3I that are effective for a range of phenol derivatives.[1]

  • Cause 2: Substrate or Product Decomposition. Phenols are susceptible to oxidation, especially under basic conditions or in the presence of certain metal catalysts. The desired trifluoromethylated phenol may also be unstable under the reaction conditions.[8]

    • Solution:

      • Inert Atmosphere: Always run your reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

      • Degas Solvents: Use properly degassed solvents.

      • Temperature Control: Start at a lower temperature and slowly warm the reaction. Some trifluoromethylation reactions are highly exothermic.

      • Stability Check: Test the stability of your starting material and (if you have a sample) your product under the reaction conditions without the trifluoromethylating agent.

  • Cause 3: Poor Solubility. The insolubility of the phenol, base, or catalyst can prevent the reaction from initiating.

    • Solution: Choose a solvent system in which all components are reasonably soluble. For instance, in some photocatalytic systems, DMF is used as the solvent.[1] Be mindful of solvent compatibility with your reagents.

Problem 2: Poor Regioselectivity (Ortho- vs. Para-Substitution)

Q: I'm obtaining a mixture of ortho- and para-trifluoromethylated phenols. How can I improve the regioselectivity?

A: The hydroxyl group is a strong ortho-, para-director. Achieving high regioselectivity often requires a nuanced approach.

  • Cause 1: Steric Hindrance. The steric bulk of the trifluoromethylating reagent and any substituents on the phenol ring can influence the ortho:para ratio.

    • Solution:

      • Bulky Protecting Group: Consider temporarily installing a bulky protecting group on the hydroxyl moiety to sterically disfavor ortho-substitution.

      • Substrate Modification: If possible, use a starting material with a bulky group at one of the ortho positions to direct trifluoromethylation to the para position.

  • Cause 2: Reaction Mechanism. The mechanism of trifluoromethylation plays a significant role in regioselectivity.

    • Solution: Electrophilic aromatic substitution is highly sensitive to the directing effects of the hydroxyl group.[9] Radical trifluoromethylation can sometimes offer different regioselectivity profiles. Exploring different classes of trifluoromethylating agents and reaction conditions (e.g., acid-promoted vs. base-mediated) can alter the isomeric ratio.[9] Cyclodextrins have also been used as additives to control regioselectivity in radical C-H trifluoromethylation of aromatic compounds by encapsulating the substrate.[10]

Caption: A diagram illustrating the challenge of regioselectivity in the direct trifluoromethylation of phenols.

Problem 3: Issues with the Building Block Approach (e.g., Cross-Coupling)

Q: I'm using a trifluoromethylated aryl halide with a palladium catalyst to synthesize a phenol (e.g., Buchwald-Hartwig hydroxylation), but the reaction is sluggish or fails. What are the key parameters to optimize?

A: While often more reliable, cross-coupling reactions have their own set of optimization parameters.

  • Cause 1: Catalyst and Ligand Choice. The combination of the palladium precursor and the phosphine ligand is critical for efficient catalytic turnover.

    • Solution: For electron-deficient aryl halides (like many trifluoromethylated arenes), electron-rich and bulky phosphine ligands are often required. Ligands such as tBuBrettPhos have shown success in the hydroxylation of aryl halides.[2]

  • Cause 2: Base and Solvent Selection. The choice of base and solvent can significantly impact the reaction rate and yield.

    • Solution: Strong, non-nucleophilic bases like LHMDS or K3PO4 are commonly used. The solvent must be anhydrous and capable of dissolving the reaction components. Toluene and dioxane are common choices.

  • Cause 3: Substrate Purity. Impurities in the trifluoromethylated aryl halide can poison the catalyst.

    • Solution: Ensure your starting material is of high purity. If necessary, purify it by column chromatography, distillation, or recrystallization before use.

Table 1: Starting Conditions for Buchwald-Hartwig Hydroxylation of CF3-Aryl Halides

ParameterRecommended Starting PointNotes
Catalyst Pd(dba)2 (1-2 mol%)A common and effective palladium precursor.
Ligand tBuBrettPhos (1.2-2.4 mol%)An electron-rich, bulky ligand suitable for challenging substrates.
Base LHMDS or K3PO4 (2-3 equiv.)Ensure the base is anhydrous.
Solvent Toluene or Dioxane (anhydrous)Ensure the solvent is properly dried and degassed.
Temperature 80-110 °CMonitor the reaction by TLC or GC-MS to avoid decomposition.

Problem 4: Purification Challenges

Q: How can I effectively purify my trifluoromethylated phenol from the reaction mixture and byproducts?

A: Purification can be challenging due to the similar polarities of starting materials, products, and byproducts.

  • Strategy 1: Column Chromatography. This is the most common method.

    • Tips:

      • Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the ethyl acetate concentration) to achieve good separation.

      • Consider using a different stationary phase, such as silica gel treated with a small amount of triethylamine to reduce tailing of the acidic phenol.

  • Strategy 2: Acid-Base Extraction.

    • Tips:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a weak aqueous base (e.g., saturated NaHCO3) to deprotonate and move the phenolic compounds into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

      • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to re-protonate the phenol.

      • Extract the product back into an organic solvent.

  • Strategy 3: Distillation or Recrystallization. If your product is a low-melting solid or a liquid, these methods can be effective for purification on a larger scale.

Experimental Protocols

Here are two representative protocols for the synthesis of trifluoromethylated phenols.

Protocol 1: Visible-Light-Promoted Double Trifluoromethylation of a Phenol [1]

This protocol is adapted from the work of Nishikata and colleagues for the multiple trifluoromethylation of phenols.

  • Materials:

    • Phenol derivative (1.0 equiv)

    • Trifluoroiodomethane (CF3I) (2.0 equiv)

    • Cesium Carbonate (Cs2CO3) (as base)

    • Dimethylformamide (DMF) (solvent)

    • 450 nm LED light source

  • Procedure:

    • In a reaction vessel, combine the phenol derivative and Cs2CO3.

    • Add DMF as the solvent.

    • Introduce CF3I to the reaction mixture.

    • Irradiate the mixture with a 450 nm LED light at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the product by column chromatography.

Trifluoromethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Phenol & Base B Add Solvent (DMF) A->B C Introduce CF3I B->C D Irradiate with 450 nm LED (Room Temperature) C->D E Quench Reaction D->E F Aqueous Workup E->F G Column Chromatography F->G H Final Product: Di-CF3-Phenol G->H

Caption: A workflow diagram for the visible-light-promoted trifluoromethylation of phenols.

Protocol 2: Synthesis via Hydrogenolysis of a Trifluoromethylphenyl Benzyl Ether [11]

This building-block approach involves the deprotection of a benzyl ether to yield the desired phenol.

  • Materials:

    • Trifluoromethylphenyl benzyl ether (1.0 equiv)

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Ethanol (solvent)

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve the trifluoromethylphenyl benzyl ether in ethanol in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude trifluoromethylphenol.

    • Purify by distillation or column chromatography if necessary.

References

  • Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3754–3757. [Link]

  • Nishikata, T., Nakashima, Y., Kusano, S., Inishi, T., & Nitta, Y. (2025). Continuous activation of phenoxide and CF3I for multiple trifluoromethylations. Chemical Communications. [Link]

  • Beier, P., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. [Link]

  • Terfort, A., et al. (2021). Electrochemical O-trifluoromethylation of electron-deficient phenols. ResearchGate. [Link]

  • Fujimoto, T., & Ritter, T. (2015). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Organic Letters, 17(3), 544–547. [Link]

  • Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6). [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • Creary, X. (1980). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Anderson, K. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(9), 4153–4162. [Link]

  • Itoh, Y., et al. (2015). Benzylic C–H trifluoromethylation of phenol derivatives. RSC Publishing. [Link]

  • Yorimitsu, H., et al. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. [Link]

  • Prakash, G. K. S., et al. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 71(18), 6806–6813. [Link]

  • Qing, F.-L., et al. (2015). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie International Edition, 54(44), 13073-13076. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

Welcome to the technical support center for 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and ensure the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and ensure the stability of this compound, particularly under acidic conditions.

I. General Stability & Initial Assessment

This section addresses common initial questions regarding the stability of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone and how to approach a stability study.

Question 1: My experiment requires acidic conditions. Is 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone expected to be stable?

Answer: The stability of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone in acidic conditions is a valid concern and depends on several factors, including the specific acid used, its concentration, temperature, and the reaction solvent. The molecule contains two key functional groups that can be susceptible to acid-catalyzed reactions: a trifluoromethyl ketone and a hydroxylated phenyl ring.

While some phenolic compounds are stable in acidic pH, the presence of the ortho-acetyl group and the trifluoromethyl group can influence reactivity.[1][2] Trifluoromethyl ketones are known to be highly electrophilic, which could make them susceptible to nucleophilic attack, although this is more commonly associated with neutral or basic conditions.[3][4] A more probable concern under acidic conditions is the potential for intramolecular reactions or rearrangements involving the phenolic hydroxyl group and the ketone.

Therefore, it is crucial to perform a forced degradation study to determine the stability of your compound under your specific experimental conditions.[1][5][6]

Question 2: How do I perform a forced degradation study for this compound?

Answer: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the stability profile of your compound.[5][6][] A systematic approach is recommended:

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Stress Conditions:

    • To separate aliquots of the stock solution, add different concentrations of a relevant acid (e.g., 0.1 N HCl, 1 N HCl).

    • Incubate the solutions at various temperatures (e.g., room temperature, 40°C, 60°C).

    • It is advisable to also include a control sample with no acid.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: At each time point, withdraw an aliquot and immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) to prevent further degradation.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

The following table summarizes typical conditions for a forced degradation study:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N to 1 N HCl or H₂SO₄Room Temp to 60°C0 - 24 hours
Base Hydrolysis 0.1 N to 1 N NaOHRoom Temp to 60°C0 - 24 hours
Oxidation 3-30% H₂O₂Room Temperature0 - 24 hours
Thermal 60°C (in solution and solid state)N/A24 - 72 hours
Photolytic Exposure to UV and visible lightRoom TemperatureAs per ICH Q1B

This table provides a general guideline. The specific conditions should be adapted to your experimental needs.

The following diagram illustrates the workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acidic stock->acid Expose to Stress base Basic stock->base Expose to Stress oxidative Oxidative stock->oxidative Expose to Stress thermal Thermal stock->thermal Expose to Stress quench Quench Reaction acid->quench Sample at Time Points base->quench Sample at Time Points oxidative->quench Sample at Time Points thermal->quench Sample at Time Points hplc HPLC Analysis quench->hplc characterize Characterize Degradants hplc->characterize Degradation_Pathways cluster_products Potential Degradation Products start 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone rearrangement Isomeric Product (Fries-type Rearrangement) start->rearrangement Acid-catalyzed Rearrangement hydrolysis 2-hydroxy-5-methylbenzoic acid + CF3H start->hydrolysis Acid-catalyzed Hydrolysis polymer Polymeric Byproducts start->polymer Acid-catalyzed Condensation

Caption: Potential acid-catalyzed degradation pathways.

To identify the unknown peak, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable. The mass of the degradant can provide significant clues to its structure.

Question 4: How can I confirm the structure of the degradation product?

Answer: Confirming the structure of a degradation product requires a combination of analytical techniques:

  • LC-MS: As mentioned, this will provide the molecular weight of the degradant.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass and allow you to determine the elemental composition.

  • LC-MS/MS: Tandem mass spectrometry can be used to fragment the degradant, providing structural information.

  • NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity (e.g., through preparative HPLC), ¹H and ¹³C NMR spectroscopy are the gold standards for unambiguous structure elucidation. ¹⁹F NMR can also be very informative for tracking the fate of the trifluoromethyl group. [9]

III. Troubleshooting & Prevention

This section provides guidance on how to address stability issues and prevent degradation in your experiments.

Question 5: I've confirmed that my compound is degrading. How can I minimize this?

Answer: If you've observed degradation, several strategies can be employed to mitigate it:

StrategyDescription
Lower the Temperature Chemical reactions, including degradation, are typically slower at lower temperatures. If your protocol allows, try running your experiment at a lower temperature.
Reduce Acid Concentration Use the lowest concentration of acid that is effective for your primary reaction.
Use a Milder Acid If possible, switch to a weaker acid.
Reduce Reaction Time Monitor your primary reaction and stop it as soon as it is complete to minimize the exposure time of your compound to acidic conditions.
Use a Protective Group For the phenolic hydroxyl group, a protecting group can be employed to prevent its participation in side reactions. The choice of protecting group is critical, as it must be stable to your reaction conditions and easily removable afterward. [2][10][11]

Question 6: What are some suitable protecting groups for the phenolic hydroxyl group in this molecule?

Answer: The choice of a protecting group depends on the specific acidic conditions you are using. Some common protecting groups for phenols and their compatibility are listed below:

Protecting GroupDeprotection ConditionsStability in Acid
Methyl Ether (Me) Strong acid (e.g., HBr, BBr₃)Generally stable to mild acids
Benzyl Ether (Bn) Hydrogenolysis (H₂, Pd/C)Generally stable to non-reducing acids
Silyl Ethers (e.g., TBDMS) Fluoride source (e.g., TBAF), mild acidLabile in acidic conditions
Tetrafluoropyridyl (TFP) Mild cleavage conditionsStable to a range of acids and bases [2]

Given the need for stability in acidic conditions, a benzyl ether or a more robust protecting group like TFP might be suitable. [2]However, the introduction and removal of a protecting group add extra steps to your synthesis.

The following decision tree can help you decide on the best course of action:

Troubleshooting_Decision_Tree start Degradation Observed q1 Can you lower the temperature? start->q1 a1_yes Yes, lower temperature q1->a1_yes a1_no No q1->a1_no If degradation persists q2 Can you reduce acid concentration? a1_no->q2 a2_yes Yes, reduce concentration q2->a2_yes a2_no No q2->a2_no If degradation persists q3 Can you use a milder acid? a2_no->q3 a3_yes Yes, use a milder acid q3->a3_yes a3_no No q3->a3_no If degradation persists q4 Is reaction time optimized? a3_no->q4 a4_yes Yes q4->a4_yes If degradation persists a4_no No, optimize reaction time q4->a4_no protect Consider a protecting group a4_yes->protect

Caption: Decision tree for troubleshooting degradation.

By systematically evaluating your experimental parameters and considering the chemical nature of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, you can effectively troubleshoot stability issues and ensure the integrity of your results.

IV. References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2023). Retrieved from

  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(2), 214-219. [Link]

  • Hunt, I. (n.d.). Chapter 24: Phenols. University of Calgary. Retrieved from [Link]

  • Protection for Phenols and Catechols | Request PDF. (2024). ResearchGate. Retrieved from [Link]

  • Protecting group. (2023). In Wikipedia. Retrieved from [Link]

  • 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. (2023). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. (2014). PMC. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). National Institutes of Health. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (2023). Onyx Scientific. Retrieved from [Link]

  • Forced degradation studies. Modified from:.[] (2023). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2006). PMC. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. (2011). PubMed. [Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.). Retrieved from [Link]

  • forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2016). ScholarWorks@GVSU. [Link]

  • (A) o-Hydroxyacetophenone is less acidic than it meta isomer. (R) The conjugate base of o-hydroxyacetophenone is stabilized by resonance. (n.d.). Allen. Retrieved from [Link]

  • Preparation method of 2-hydroxyacetophenone. (2015). Google Patents. Retrieved from

  • The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes. (1973). Scilit. [Link]

  • On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. (2001). PubMed. [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. (2023). YouTube. [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2023). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2017). ACS Publications. [Link]

  • Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel... (2014). ResearchGate. Retrieved from [Link]

  • Trifluoromethyl ketones: properties, preparation, and application. (2013). Chemical Communications. [Link]

  • Ortho-Hydroxyacetophenone. (n.d.). BioCrick. Retrieved from [Link]

  • Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. (2022). MDPI. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories. Retrieved from [Link]

  • Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. (n.d.). Baxendale Group. Retrieved from [Link]

  • Synthesis of α-Hydroxyacetophenones. (2012). Organic Chemistry Portal. [Link]

  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (2021). Rwanda FDA. Retrieved from [Link]

  • Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. (2023). ResearchGate. Retrieved from [Link]

  • HYDROLYSIS. (n.d.). Retrieved from [Link]

  • Kinetics of permagnetic oxidation of 4-hydroxy acetophenone in acidic media. (2015). ResearchGate. Retrieved from [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]

  • Mild Hydrolysis of 2-trifluoromethylphenol: Kinetics, Mechanism and Environmental Relevance. (2002). PubMed. [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. (2013). ResearchGate. Retrieved from [Link]

  • Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (2024). BORIS Portal. [Link]

  • Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. (2012). ResearchGate. Retrieved from [Link]

  • Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives. (2023). ResearchGate. Retrieved from [Link]

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Optimization

Technical Support Center: Chromatographic Separation of Ortho- and Para-Isomers of Trifluoroacetylated Cresols

Welcome to the technical support center for the chromatographic separation of trifluoroacetylated cresol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of trifluoroacetylated cresol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this specific analytical challenge. The separation of cresol isomers, particularly ortho-, meta-, and para-cresol, is notoriously difficult due to their similar physicochemical properties.[1][2] Derivatization, such as trifluoroacetylation, is a common strategy to enhance volatility and improve chromatographic resolution, especially in gas chromatography (GC).[3][4]

This resource provides practical, field-proven insights to help you overcome common hurdles in your experimental workflow.

The Challenge: Co-elution of Isomers

The primary difficulty in analyzing cresol isomers lies in their similar structures, which often leads to co-elution, making accurate quantification challenging.[2] While ortho-cresol can often be separated from the meta- and para-isomers, the latter two are particularly prone to overlapping peaks in many chromatographic systems.[2][5][6] Trifluoroacetylation addresses this by altering the analytes' properties to improve separation.[3]

Gas Chromatography (GC) Troubleshooting Guide

GC is a powerful technique for separating volatile compounds, and with the right approach, it can provide excellent resolution of trifluoroacetylated cresol isomers.

Issue 1: Poor Resolution Between ortho- and para-Trifluoroacetylated Cresols

Question: I'm observing significant peak overlap between my ortho- and para-trifluoroacetylated cresol isomers. How can I improve the separation?

Answer:

Poor resolution is a common issue stemming from several factors related to the column and temperature program.

Causality and Solution:

  • Inappropriate Stationary Phase: The choice of stationary phase is critical. Non-polar phases, like those with 5% phenyl-95% methylpolysiloxane, are common but may not always provide sufficient selectivity for these isomers.[7]

    • Recommendation: Consider a more polar stationary phase. A polyethylene glycol (wax) or a mid-polarity phase with a higher phenyl content can enhance separation through different interaction mechanisms. However, some studies have reported inadequate separation of cresol isomers on polyethylene glycol phases.[5][6] A 2D-GC approach with a heart-cut from a non-polar to a polar column can also be highly effective.[8]

  • Suboptimal Temperature Program: A fast temperature ramp can cause analytes to move through the column too quickly, not allowing for sufficient interaction with the stationary phase.

    • Recommendation: Decrease the oven temperature ramp rate (e.g., to 2-5 °C/min) to increase the time the isomers spend in the column, thereby improving separation.[8] Adding an isothermal hold at a temperature just below the elution temperature of the isomers can also be beneficial.[8]

  • Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening and reduced resolution.

    • Recommendation: Ensure your carrier gas flow rate (linear velocity) is optimized for your column dimensions and carrier gas type (e.g., Helium, Hydrogen). You can determine the optimal flow rate by performing a van Deemter plot analysis.

Issue 2: Peak Tailing for All Isomers

Question: All my trifluoroacetylated cresol peaks are showing significant tailing. What could be the cause, and how do I fix it?

Answer:

Peak tailing is often indicative of active sites within the GC system that interact with the analytes.[9] While trifluoroacetylation is designed to reduce such interactions, issues can still arise.[4]

Causality and Solution:

  • Active Sites in the Inlet: The inlet liner is a common source of activity, especially if it's not properly deactivated or has become contaminated with non-volatile sample matrix components.

    • Recommendation:

      • Replace the inlet liner with a new, deactivated one.[10] For active compounds, liners with a wool packing can sometimes create more active sites.

      • Perform regular inlet maintenance, including replacing the septum and O-ring.[11]

  • Column Contamination or Degradation: The front end of the column can become contaminated or the stationary phase can degrade over time, exposing active silanol groups.

    • Recommendation: Trim 10-20 cm from the front of the column to remove contaminated sections.[9][10] If tailing persists, the column may need to be replaced.[11]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes or expose the analytes to active metal surfaces, leading to peak tailing.[9][10][11]

    • Recommendation: Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut at the column ends and the correct insertion depth.[9][10]

Experimental Protocol: Trifluoroacetylation of Cresols for GC Analysis

This protocol is a general guideline. Optimization of reaction time and temperature may be necessary.

  • Sample Preparation: In a clean, dry vial, dissolve a known amount of your cresol isomer mixture in a suitable solvent (e.g., dichloromethane, toluene).

  • Derivatization:

    • Add a molar excess of a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), to the sample solution.

    • Optionally, a catalyst like pyridine can be added to facilitate the reaction, but it may not be necessary with the highly reactive TFAA.

    • Cap the vial tightly and heat at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes). The optimal conditions should be determined experimentally.[3]

  • Reaction Quench and Neutralization: Cool the vial to room temperature. If a catalyst was used, it may be necessary to neutralize the excess reagent with a mild base and wash with water.

  • Extraction: Extract the trifluoroacetylated cresols into an organic solvent (e.g., hexane, ethyl acetate).

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then concentrate it under a gentle stream of nitrogen to the desired volume for GC injection.

GC System Parameters for Trifluoroacetylated Cresols

The following table provides a starting point for method development.

ParameterRecommended Setting
Column DB-17ms or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio) or Splitless
Oven Program Initial: 80 °C (hold 2 min), Ramp: 5 °C/min to 200 °C, hold as needed
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 300 °C (FID)
Troubleshooting Logic Diagram (GC)

Caption: Troubleshooting workflow for GC separation of TFA-cresols.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

While GC is often preferred for trifluoroacetylated compounds, HPLC can also be a viable option, particularly when analyzing the underivatized cresols.

Issue 3: Inadequate Separation of Underivatized Cresols on a C18 Column

Question: I'm trying to separate the native cresol isomers using a standard C18 column, but the meta- and para-isomers are co-eluting. What can I do?

Answer:

This is a very common challenge as the hydrophobicity of meta- and para-cresol is nearly identical, making them difficult to resolve on a standard C18 column.[1]

Causality and Solution:

  • Limited Selectivity of C18: The primary separation mechanism on a C18 column is hydrophobic interaction. Since m- and p-cresol have very similar hydrophobic characters, this mechanism alone is often insufficient for baseline separation.[1]

    • Recommendation: Switch to a phenyl-hexyl or a biphenyl stationary phase. These columns offer alternative separation mechanisms, such as π-π interactions between the aromatic rings of the analytes and the stationary phase, which can significantly enhance the selectivity for these isomers.[1]

  • Mobile Phase Composition: The choice of organic modifier and the use of additives can influence selectivity.

    • Recommendation:

      • Try methanol instead of acetonitrile as the organic modifier. Methanol can promote different π-π interactions compared to acetonitrile.[1]

      • Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of the phenolic hydroxyl groups and any residual silanols on the stationary phase, leading to sharper peaks and potentially better resolution.[2]

Issue 4: Broad and Tailing Peaks for All Cresol Isomers in HPLC

Question: My cresol isomer peaks are broad and tailing on my HPLC system. How can I improve the peak shape?

Answer:

Broad and tailing peaks in HPLC are often due to secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Solution:

  • Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the polar hydroxyl group of the cresols, leading to peak tailing.

    • Recommendation:

      • Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the analytes.

      • As mentioned previously, adding a small amount of acid to the mobile phase can also help by suppressing the ionization of the silanols.[2]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the cresols. If the pH is too high, the cresols will be deprotonated, and the resulting phenolate ions can interact strongly with the stationary phase, causing tailing.

    • Recommendation: Maintain the mobile phase pH below the pKa of the cresols (around 10) to ensure they remain in their neutral, protonated form. A mobile phase buffered at a pH of 3-4 is a good starting point.

Experimental Protocol: HPLC Separation of Cresol Isomers

This protocol provides a starting point for the separation of underivatized cresol isomers.

  • Standard Preparation: Prepare individual and mixed stock solutions of o-, m-, and p-cresol in a suitable solvent like methanol. Further dilute with the mobile phase to create working standards.

  • HPLC System and Conditions:

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B to elute the isomers. An isocratic method may also be suitable.[5][6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm.

HPLC Troubleshooting Logic Diagram

Caption: Troubleshooting workflow for HPLC separation of cresol isomers.

Frequently Asked Questions (FAQs)

Q1: Is derivatization always necessary to separate cresol isomers?

A1: Not always, but it is often recommended, especially for GC analysis.[12] Derivatization to their trimethylsilyl (TMS) or trifluoroacetyl (TFA) ethers increases volatility and can improve separation on common GC columns.[3][12] For HPLC, separation of underivatized cresols is possible, but often requires specialized columns like phenyl-hexyl phases to resolve the meta and para isomers.[1]

Q2: I've heard about using silylation for derivatization. Is it better than trifluoroacetylation?

A2: Both silylation (e.g., using BSTFA or MSTFA) and trifluoroacetylation are effective derivatization techniques for cresols.[12][13] Silylation is a very common and robust method.[12] Trifluoroacetylation can sometimes offer advantages such as producing more stable derivatives and potentially shorter retention times.[3] The choice between the two may depend on your specific sample matrix, analytical instrumentation (e.g., detector type), and personal experience.

Q3: Can I use a mass spectrometer (MS) detector to distinguish between the co-eluting trifluoroacetylated isomers?

A3: Unfortunately, the electron ionization (EI) mass spectra of trifluoroacetylated ortho-, meta-, and para-cresol are nearly identical. Therefore, MS detection alone cannot differentiate between them if they are not chromatographically separated. The key is to achieve good chromatographic resolution before the analytes enter the mass spectrometer.

Q4: My trifluoroacetylation reaction seems to have a low yield. What can I do to improve it?

A4: Low derivatization yield can be due to several factors:

  • Presence of Water: The derivatization reagents are sensitive to moisture. Ensure your sample and solvent are anhydrous.

  • Insufficient Reagent: Use a sufficient molar excess of the trifluoroacetylating agent.

  • Suboptimal Reaction Conditions: Experiment with different reaction times and temperatures to optimize the derivatization.[3] A small amount of a catalyst like pyridine may also be beneficial.

  • Analyte Degradation: Although less common for cresols, some analytes can be unstable under the derivatization conditions.

Q5: Are there any safety precautions I should take when working with trifluoroacetylating agents?

A5: Yes, absolutely. Trifluoroacetylating agents like TFAA are corrosive and highly reactive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. These reagents react exothermically with water and protic solvents, so handle them with care.

References

  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). International Journal of Chemical Studies, 5(4), 300-301. Retrieved from [Link]

  • Separation and Determination of Cresol Isomers (Ortho, Meta, Para) | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. (2020). Rapid Communications in Mass Spectrometry, 34(3), e8576. Retrieved from [Link]

  • Separation of o-Cresol on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • CN106324138A - Gas chromatographic method of m-cresol - Google Patents. (n.d.).
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. (2009). Retrieved from [Link]

  • Toxicological Profile for Cresols. (1992). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020). LCGC Europe, 33(3), 136-140. Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho. (2025). Retrieved from [Link]

  • analysis of p-cresol derivatives by gas chromatography - ResearchGate. (2013). Journal of Analytical Techniques, 3(1), 19-22. Retrieved from [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020). Retrieved from [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. (2023). Molecules, 28(4), 1593. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE - Phenomenex. (n.d.). Retrieved from [Link]

  • Tailing Peaks - Part 2 - GC Troubleshooting Series - YouTube. (2016). Retrieved from [Link]

  • Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chro - UFMG. (2019). Journal of the Brazilian Chemical Society, 30(12), 2661-2668. Retrieved from [Link]

  • Cresol determination made possible by silylation - 2020 - Wiley Analytical Science. (2020). Retrieved from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf - NIH. (1992). Retrieved from [Link]

  • separation of p-cresol and m-cresol - Chromatography Forum. (2022). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Trifluoroacetylation of Phenols

Welcome to the technical support center for the trifluoroacetylation of phenols. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the trifluoroacetylation of phenols. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reaction. Here, we move beyond simple protocols to explain the underlying principles of your experimental choices, helping you to optimize your reactions, troubleshoot common issues, and understand the nuances of this powerful transformation.

Section 1: Frequently Asked Questions - Reaction Fundamentals

This section addresses the core decisions you'll make when setting up a trifluoroacetylation reaction. Understanding these fundamentals is key to developing robust and reproducible protocols.

Q1: What is the primary reagent for trifluoroacetylation, and why is it preferred?

The most common and effective reagent is Trifluoroacetic Anhydride (TFAA) . TFAA is a highly reactive electrophile, making the reaction with the nucleophilic phenolic oxygen rapid and efficient.[1][2] It is generally preferred over trifluoroacetyl chloride because the byproduct of the reaction is trifluoroacetic acid (TFA), which is less corrosive than the hydrochloric acid (HCl) generated from the acyl chloride.[1]

Q2: What is the role of a base like pyridine or triethylamine (Et3N)? When should I use one?

A base is typically added to neutralize the trifluoroacetic acid (TFA) byproduct generated during the reaction. This prevents the potential for acid-catalyzed side reactions and drives the equilibrium towards the product.

  • Pyridine: Pyridine serves a dual role. It acts as a standard acid scavenger, but more importantly, it can function as a nucleophilic catalyst.[3][4][5] It reacts with TFAA to form a highly reactive N-trifluoroacetylpyridinium intermediate, which is then more readily attacked by the phenol.[5] Pyridine catalysis is particularly effective for phenols compared to alcohols.[3][4][6]

  • Triethylamine (Et3N): Et3N is a non-nucleophilic, sterically hindered base. Its primary role is to scavenge the acid byproduct.[2] It is a good choice when you want to avoid the potential complications of a nucleophilic catalyst.

Q3: I've seen 4-(Dimethylamino)pyridine (DMAP) used. How is it different from pyridine?

DMAP is a hyper-nucleophilic catalyst that is significantly more active than pyridine.[5][7][8] It operates through a similar mechanism, forming a highly reactive N-trifluoroacetyl-DMAPium salt.[9][10][11]

  • When to use DMAP: Use a catalytic amount of DMAP (0.05-10 mol%) for reactions that are sluggish.[8] This includes the trifluoroacetylation of sterically hindered phenols or electron-deficient phenols, where the nucleophilicity of the hydroxyl group is reduced.[8][12][13][14][15][16] DMAP is often used in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the acid byproduct.[11]

Q4: Which solvent is best for this reaction?

Anhydrous aprotic solvents are standard. The most common choices are:

  • Dichloromethane (DCM): Excellent solubility for most phenols and reagents, and its low boiling point makes for easy removal post-reaction.

  • Tetrahydrofuran (THF): Another good aprotic solvent.

  • Acetonitrile (MeCN): A more polar aprotic option.

The key is to ensure the solvent is anhydrous, as TFAA reacts violently with water.[1]

Q5: What is the typical reaction temperature and time?

Most trifluoroacetylations are rapid and exothermic.

  • Temperature: It is standard practice to start the reaction at 0 °C (ice bath) during the addition of TFAA to control the initial exotherm.[17] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion.[17]

  • Time: Reaction times can range from 30 minutes to a few hours. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

Section 2: Experimental Protocols & Workflow

Here we provide a robust, general protocol for the trifluoroacetylation of a simple phenol and a workflow for adapting conditions to more challenging substrates.

Standard Protocol: Trifluoroacetylation of 4-Chlorophenol

This protocol is a reliable starting point for many simple phenolic substrates.

Materials:

  • 4-Chlorophenol

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 0.2 N Hydrochloric Acid (HCl)

  • Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-chlorophenol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (1.1 eq) to the stirred solution via syringe.

  • TFAA Addition: Add TFAA (1.1 eq) dropwise via syringe. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting phenol is consumed (typically 1-2 hours).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 0.2 N HCl, water, and finally brine.[17]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.[17]

Workflow for Substrate-Specific Condition Selection

Not all phenols are created equal. Use this logical workflow to select the optimal conditions for your specific substrate.

Trifluoroacetylation_Workflow start Start: Select Phenol Substrate phenol_type Assess Phenol Properties start->phenol_type electron_rich Electron-Rich (e.g., Methoxyphenol) phenol_type->electron_rich EDG simple Simple / Electron-Neutral (e.g., Phenol, Chlorophenol) phenol_type->simple Neutral / EWG electron_poor Electron-Poor / Sterically Hindered (e.g., Nitrophenol, 2,6-di-tert-butylphenol) phenol_type->electron_poor Strong EWG / Bulky conditions_rich Standard Conditions: TFAA (1.1 eq) Pyridine (1.1 eq) DCM, 0°C -> RT electron_rich->conditions_rich conditions_simple Standard Conditions: TFAA (1.1 eq) Pyridine (1.1 eq) or Et3N DCM, 0°C -> RT simple->conditions_simple conditions_poor Forcing Conditions: TFAA (1.2-1.5 eq) DMAP (0.1 eq) + Et3N (1.5 eq) DCM or MeCN, RT electron_poor->conditions_poor monitor Monitor by TLC/LC-MS conditions_rich->monitor conditions_simple->monitor conditions_poor->monitor workup Standard Aqueous Workup & Purification monitor->workup end End: Isolated Product workup->end

Caption: Decision workflow for selecting trifluoroacetylation conditions.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during trifluoroacetylation.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Quality: TFAA is highly sensitive to moisture and can decompose over time.[1] 2. Incomplete Reaction: The phenol may be deactivated (electron-poor) or sterically hindered, making the reaction sluggish under standard conditions.[18] 3. Insufficient Reagent: Stoichiometry may be off, or reagents may have been measured incorrectly.1. Use freshly opened or recently distilled TFAA. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 2. Switch to more forcing conditions. Add a catalytic amount of DMAP (e.g., 10 mol%) along with a base like triethylamine.[8] Consider a slightly higher temperature (room temperature from the start). 3. Re-verify calculations and use a slight excess (1.1-1.2 eq) of TFAA and base.
Reaction Mixture Turns Dark 1. Decomposition: Highly activated phenols (e.g., aminophenols, hydroquinones) can be sensitive and may oxidize or polymerize. 2. Impure Reagents/Solvent: Impurities can lead to side reactions.1. Maintain a low temperature (0 °C or even -10 °C) throughout the reaction.[17] Ensure a good inert atmosphere. 2. Use high-purity, anhydrous solvents and freshly opened reagents.
Multiple Spots on TLC (Besides Starting Material) 1. Side Reactions: For certain substrates, acid-catalyzed side reactions like the Fries rearrangement can occur, though this is less common at low temperatures.[19] 2. Incomplete Reaction: The new spot could be an intermediate. 3. Product Decomposition: The trifluoroacetylated product may be unstable to the workup or purification conditions (e.g., on silica gel).1. Ensure a sufficient amount of base is present to neutralize all generated TFA. Avoid heating the reaction mixture. 2. Allow the reaction to stir for a longer duration and continue monitoring. 3. Use a milder workup (e.g., careful neutralization with saturated NaHCO₃ solution). If silica gel is causing decomposition, try purifying via a different method like recrystallization or using deactivated silica gel.
Difficulty Removing Excess Reagents/Byproducts 1. TFA/TFAA Residue: Trifluoroacetic acid and its anhydride can be difficult to remove completely by simple evaporation due to their volatility and acidity. 2. Pyridine Residue: Pyridine has a relatively high boiling point and can be difficult to remove under reduced pressure.1. Perform a thorough aqueous workup. Washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will convert acidic residues to their salts, which are readily extracted into the aqueous phase.[20] 2. The acidic wash (e.g., 0.2 N HCl) during the workup is crucial. It protonates the pyridine, forming a pyridinium salt that is soluble in the aqueous layer and easily removed.[17]

Section 4: Mechanistic Insights

Understanding the reaction mechanism allows for more informed experimental design.

The Role of Nucleophilic Catalysis

The base, particularly pyridine or DMAP, plays a more active role than simply scavenging acid. It acts as a nucleophilic catalyst, significantly accelerating the reaction.

Mechanism Nucleophilic Catalysis Mechanism TFAA TFAA (CF3CO)2O Intermediate Acylpyridinium Ion [Ar-N+-COCF3][CF3COO-] TFAA->Intermediate + Catalyst CAT Catalyst (Pyridine or DMAP) CAT->Intermediate Phenol Phenol (Ar-OH) Product Phenyl Trifluoroacetate (Ar-O-COCF3) Phenol->Product + Intermediate Intermediate->Product Byproduct Catalyst•H+ [CF3COO-] Product->Byproduct + Catalyst

Caption: Simplified mechanism of DMAP/Pyridine catalysis.

  • Activation: The nucleophilic catalyst (e.g., DMAP) attacks one of the carbonyl carbons of TFAA.

  • Intermediate Formation: This forms a highly electrophilic and reactive N-trifluoroacetylpyridinium intermediate, with trifluoroacetate as the counter-ion.[11]

  • Nucleophilic Attack: The phenolic oxygen, a relatively weak nucleophile, readily attacks the activated N-trifluoroacetylpyridinium intermediate.

  • Product Formation: This step forms the desired O-trifluoroacetylated phenol and regenerates the catalyst. The trifluoroacetate anion then deprotonates the phenol adduct, and the regenerated catalyst is ready for another cycle. The acid scavenger (e.g., triethylamine) neutralizes the liberated TFA.

This catalytic cycle explains why only a small amount of DMAP is needed to dramatically increase the reaction rate.

References

  • Bonner, T. G., & Hancock, R. A. (1968). The pyridine-catalysed trifluoroacetylation of phenols. Journal of the Chemical Society B: Physical Organic, 972. [Link]

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795. [Link]

  • Bonner, T. G., & Gabb, E. G. (1963). Acyl Trifluoroacetates. Part I. The Reaction of Acetyl Trifluoroacetate with Phenols in Carbon Tetrachloride. Journal of the Chemical Society (Resumed), 3291. [Link]

  • Juaristi, E., et al. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. ARKIVOC, 2005(vi), 127-135. [Link]

  • Bonner, T. G., & Gabb, E. G. (1966). Acyl trifluoroacetates. Part II. The influence of an alkaline aqueous phase on the reaction of phenols with acetyl trifluoroacetate in carbon tetrachloride. Journal of the Chemical Society B: Physical Organic, 329. [Link]

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]

  • ResearchGate. (n.d.). Compounds formed by reaction of phenols 1–5, 8 and 11 with TFA-d. [Link]

  • PubMed. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic Letters, 16(1), 236-9. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). [Link]

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. [Link]

  • Jin, T-S., et al. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Indian Journal of Chemistry, 42B, 1757-1759. [Link]

  • Organic Syntheses. (n.d.). 4-CHLOROPHENYL TRIFLUOROMETHANESULFONATE. Organic Syntheses Procedure, Coll. Vol. 10, p.216 (2004); Vol. 77, p.186 (2000). [Link]

  • Bodipati, V. R., et al. (2007). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry, 46B, 356-360. [Link]

  • Kent, S. B. H., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 243-258. [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. [Link]

  • Prakash, G. K. S., & Olah, G. A. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 7(2), 40. [Link]

  • YouTube. (2021). Trifluoroacetic acid (CF3COOH) or TFA preparation: The concept with mechanism and explanation. [Link]

  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. [Link]

  • Xu, S., Held, I., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-8. [Link]

  • Sci-Hub. (1963). 612. Acyl trifluoroacetates. Part I. The reaction of acetyl trifluoroacetate with phenols in carbon tetrachloride. Journal of the Chemical Society (Resumed). [Link]

  • Google Patents. (2009).
  • Alabugin, I., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 28(16), 6009. [Link]

  • National Institutes of Health. (2023). Deoxyfluorination of Electron-Deficient Phenols. [Link]

  • RSC Publishing. (n.d.). Sterically Hindered Catechol-derived Schiff bases: Design, Synthesis, SAR Analysis and Mechanisms of the Antioxidant Activity. [Link]

  • Ng, E., et al. (2022). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy. Free Radical Biology and Medicine, 178, 360-368. [Link]

  • Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów, 66, 80-87. [Link]

  • ResearchGate. (2014). Purification of phenolic flavanoids with flash chromatography. [Link]

  • PubMed. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 243-58. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Trifluoroacetylating Agents for Phenols

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a trifluoroacetyl group (-COCF₃) can be a transformative step in modifying the properties of phenolic compounds. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a trifluoroacetyl group (-COCF₃) can be a transformative step in modifying the properties of phenolic compounds. This powerful electron-withdrawing moiety can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a critical tool in the synthetic chemist's arsenal. However, the selection of the appropriate trifluoroacetylating agent is paramount to the success of this transformation, with considerations ranging from sheer reactivity to substrate compatibility and ease of handling.

This guide provides an in-depth comparison of common trifluoroacetylating agents for phenols, grounded in mechanistic principles and supported by experimental data. It is designed to move beyond a simple listing of reagents, offering insights into the causality behind experimental choices to empower you to select the optimal agent for your specific application.

Understanding the Trifluoroacetylation of Phenols: A Mechanistic Overview

The trifluoroacetylation of a phenol is a classic example of nucleophilic acyl substitution. The phenolic oxygen, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the trifluoroacetylating agent. This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effect of the three fluorine atoms on the adjacent carbon. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a leaving group to form the stable phenyl trifluoroacetate ester.

The general mechanism can be visualized as follows:

Caption: General mechanism of phenol trifluoroacetylation.

The reactivity of the trifluoroacetylating agent is primarily governed by two factors:

  • Electrophilicity of the Carbonyl Carbon: The more electron-deficient the carbonyl carbon, the more susceptible it is to nucleophilic attack. The powerful -I effect of the CF₃ group makes this carbon significantly more electrophilic than in its non-fluorinated acetyl counterparts.

  • Leaving Group Ability: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. The stability of the leaving group (L⁻) is crucial for the forward progression of the reaction.

With this framework, we will now compare the most common classes of trifluoroacetylating agents.

The High-Reactivity Agents: Anhydrides and Acyl Chlorides

Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride, (CF₃CO)₂O, is arguably the most common and powerful trifluoroacetylating agent. It is a colorless, volatile liquid that reacts readily, and often exothermically, with nucleophiles.

  • Reactivity: TFAA is highly reactive due to the presence of two trifluoroacetyl groups, which strongly activate the carbonyl carbons. The trifluoroacetate anion (CF₃COO⁻) is an excellent leaving group, being the conjugate base of the strong trifluoroacetic acid (TFA).

  • Reaction Conditions: The reaction with phenols is typically rapid and can often be conducted at room temperature or with gentle heating.[1] For many phenols, the reaction proceeds without a catalyst. However, for less nucleophilic (electron-poor) or sterically hindered phenols, a base catalyst such as pyridine or triethylamine is often employed to deprotonate the phenol, forming the more nucleophilic phenoxide ion, and to scavenge the trifluoroacetic acid byproduct.[2]

  • Advantages: High reactivity, leading to fast reaction times and high yields. The byproduct, trifluoroacetic acid, is volatile and can be easily removed.

  • Disadvantages: High reactivity can lead to poor selectivity with multifunctional molecules. It is corrosive, moisture-sensitive, and its volatility requires careful handling in a fume hood.

Trifluoroacetyl Chloride (TFAC)

Trifluoroacetyl chloride, CF₃COCl, is another highly reactive agent for trifluoroacetylation.

  • Reactivity: Similar to TFAA, the carbonyl carbon of TFAC is highly electrophilic. The chloride ion (Cl⁻) is an excellent leaving group. In terms of raw reactivity, TFAC is comparable to TFAA.

  • Reaction Conditions: The conditions are similar to those for TFAA, often requiring a base to neutralize the HCl byproduct.[3]

  • Advantages: High reactivity.

  • Disadvantages: TFAC is a gas at room temperature (boiling point: -27 °C), which makes it less convenient to handle than the liquid TFAA.[4] It is typically supplied as a liquefied gas in cylinders, requiring specialized equipment for accurate dispensing. It is also corrosive and highly sensitive to moisture.

The Milder, User-Friendly Alternatives

For sensitive substrates or when greater control over the reaction is desired, a range of milder trifluoroacetylating agents are available. These are typically solids, making them easier to handle and weigh accurately.

N-(Trifluoroacetyl)succinimide

This reagent offers a convenient and efficient method for the trifluoroacetylation of phenols, delivering excellent yields.[5]

  • Reactivity: While less reactive than TFAA or TFAC, it is sufficiently reactive to acylate phenols, typically under reflux conditions. The succinimide anion is a good leaving group.

  • Reaction Conditions: The trifluoroacetylation of phenols is generally carried out by refluxing in a solvent such as tetrahydrofuran (THF) or toluene.[5]

  • Advantages: It is a stable, crystalline solid that is easy to handle and can be stored for extended periods.[5] The byproduct, succinimide, is a solid that is sparingly soluble in many organic solvents, allowing for simple removal by filtration.[5]

  • Disadvantages: Requires heating (reflux) and longer reaction times compared to TFAA or TFAC.

N-Trifluoroacetylimidazole (TFAI)

N-Trifluoroacetylimidazole is another effective and milder trifluoroacetylating agent.

  • Reactivity: Its reactivity is comparable to that of N-(Trifluoroacetyl)succinimide. The imidazole anion acts as the leaving group.

  • Reaction Conditions: Similar to other milder agents, it typically requires heating to effect the trifluoroacetylation of phenols.

  • Advantages: It is a solid, making it easy to handle. Imidazole, the byproduct, is generally soluble in aqueous work-up solutions.

  • Disadvantages: Longer reaction times and higher temperatures are usually necessary compared to the more reactive agents.

Comparative Performance: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the performance of these agents for the trifluoroacetylation of a representative set of phenols: a standard phenol, an electron-poor phenol (4-nitrophenol), and a sterically hindered phenol (2,6-di-tert-butylphenol).

Disclaimer: The following data has been compiled from various sources and may not have been generated under identical reaction conditions. It is intended for comparative purposes to illustrate general trends.

Phenolic Substrate Trifluoroacetylating Agent Typical Conditions Reported Yield Reference(s)
Phenol Trifluoroacetic Anhydride (TFAA)Pyridine, 0 °C to RT, <1 hrQuantitative[6]
Trifluoroacetyl Chloride (TFAC)Base (e.g., Pyridine), CH₂Cl₂, RTHigh (assumed)[3][7]
N-(Trifluoroacetyl)succinimideReflux in THF or TolueneExcellent[5]
4-Nitrophenol Trifluoroacetic Anhydride (TFAA)Pyridine, RTHigh[8]
Trifluoroacetyl Chloride (TFAC)Base, Solvent, RTHigh[7]
N-(Trifluoroacetyl)succinimideReflux in THF or TolueneGood to Excellent[5]
2,6-di-tert-butylphenol Trifluoroacetic Anhydride (TFAA)Pyridine, Heat may be requiredLow to Moderate[9][10]
Trifluoroacetyl Chloride (TFAC)Base, Forcing conditionsLow[7]
N-(Trifluoroacetyl)succinimideReflux in THF or TolueneVery Low / No Reaction[5]

Key Observations from the Comparative Data:

  • Reactivity Trend: The data aligns with the expected reactivity trend: TFAA ≈ TFAC > N-(Trifluoroacetyl)succinimide .

  • Substrate Effects (Electronic): Both TFAA and the milder agents can effectively trifluoroacetylate electron-poor phenols like 4-nitrophenol, although the latter may require more forcing conditions. The strong electron-withdrawing nitro group reduces the nucleophilicity of the phenolic oxygen, but the high reactivity of the agents can overcome this.

  • Substrate Effects (Steric): Steric hindrance poses a significant challenge for all trifluoroacetylating agents. The bulky tert-butyl groups in 2,6-di-tert-butylphenol shield the hydroxyl group, drastically reducing the reaction rate and yield, even with the highly reactive TFAA. Milder agents are generally ineffective for such sterically congested phenols.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step methodologies for the trifluoroacetylation of a generic phenol. Note: These are general protocols and may require optimization for specific substrates. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)

TFAA_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Dissolve phenol (1 eq) and pyridine (1.2 eq) in anhydrous CH₂Cl₂ under N₂. B Cool the solution to 0 °C in an ice bath. A->B C Add TFAA (1.1 eq) dropwise via syringe over 10-15 minutes. D Allow the reaction to warm to room temperature and stir for 1-4 hours. E Monitor progress by TLC or LC-MS. D->E F Quench with water and separate the organic layer. G Wash with dilute HCl, saturated NaHCO₃, and brine. F->G H Dry over Na₂SO₄, filter, and concentrate in vacuo. G->H I Purify by column chromatography if necessary. H->I

Caption: Experimental workflow for trifluoroacetylation using TFAA.

Protocol 2: Trifluoroacetylation using N-(Trifluoroacetyl)succinimide

Milder_Agent_Protocol cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Purification A Combine phenol (1 eq) and N-(Trifluoroacetyl)succinimide (1.2 eq) in anhydrous THF. B Heat the mixture to reflux and maintain for 4-24 hours. C Monitor progress by TLC or LC-MS. B->C D Cool to room temperature and filter to remove precipitated succinimide. E Concentrate the filtrate in vacuo. D->E F Redissolve in a suitable solvent (e.g., EtOAc) and wash with water and brine. E->F G Dry over Na₂SO₄, filter, and concentrate. F->G H Purify by column chromatography if necessary. G->H

Caption: Experimental workflow for trifluoroacetylation using a milder agent.

Conclusion and Recommendations

The choice of a trifluoroacetylating agent for phenols is a critical decision that balances reactivity, selectivity, and practicality.

  • For general-purpose, rapid, and high-yielding trifluoroacetylation of unhindered and moderately electron-poor phenols, Trifluoroacetic Anhydride (TFAA) is the reagent of choice. Its high reactivity ensures efficient conversion, although its handling requires care.

  • Trifluoroacetyl Chloride (TFAC) offers similar reactivity to TFAA but its gaseous nature makes it less convenient for routine laboratory use.

  • For sensitive substrates where over-reactivity is a concern, or for ease of handling and work-up, N-(Trifluoroacetyl)succinimide or N-Trifluoroacetylimidazole are excellent alternatives. These solid reagents offer a more controlled reaction, albeit at the cost of longer reaction times and the need for heating.

  • For highly sterically hindered phenols, trifluoroacetylation is inherently difficult. While TFAA offers the best chance of success, yields are often low, and significant optimization of reaction conditions, including higher temperatures and extended reaction times, may be necessary.

By understanding the mechanistic underpinnings and considering the comparative data presented, researchers can make an informed and logical choice of trifluoroacetylating agent, paving the way for successful synthesis and the advancement of their research and development goals.

References

  • PrepChem.com. (n.d.). Synthesis of phenyl trifluoroacetate. Retrieved January 21, 2026, from [Link]

  • Bonner, T. G., & Gabb, E. G. (1963). Acyl Tri$uoroacetates. Part I. The Reaction of Acetyl TriJuoroacetate with Phenols in Carbon Tetrachloride. Journal of the Chemical Society, 3291-3296.
  • Bauri, A. K., et al. (2025). TRIFLUORO-ACETYLATION OF NATURALLY OCCURRING PHENOLS AND STUDY OF ANTI-PROLIFERATIVE ACTIVITY OF RESPECTIVE PRODUCTS. European Journal of Biomedical and Pharmaceutical Sciences.
  • Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Synthesis, 1999(1), 55-57.
  • Organic Syntheses. (n.d.). trifloroacetyl triflate. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US4643851A - Process for preparing trifluoroacetyl chloride.
  • ResearchGate. (n.d.). Trifluoroacetic anhydride ( TFAA ). Retrieved January 21, 2026, from [Link]

  • Kent, S. B., et al. (2024). Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers.
  • Semantic Scholar. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety.
  • MDPI. (2022). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Semantic Scholar. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Trifluoroacetic Acid (TFA). Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 21, 2026, from [Link]

  • Chemdad. (n.d.). 4-NITROPHENYL TRIFLUOROACETATE. Retrieved January 21, 2026, from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Compounds formed by reaction of phenols 1–5, 8 and 11 with TFA‐d. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Trifluoroacetyl chloride. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US5041647A - Process for producing trifluoroacetic acid and trifluoroacetyl chloride.
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Comparative

A Comparative Guide to the Reactivity of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone and Acetophenone

Introduction In the landscape of synthetic chemistry and drug development, aromatic ketones serve as fundamental building blocks. Their reactivity, dictated by the substituents on both the aromatic ring and the acyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, aromatic ketones serve as fundamental building blocks. Their reactivity, dictated by the substituents on both the aromatic ring and the acyl group, determines their utility in complex molecular architectures. This guide provides an in-depth comparison of the reactivity profiles of two such ketones: the structurally simple acetophenone and the more complex, fluorinated 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone (hereafter TFHMPE).

While both molecules share a core phenyl ethanone structure, their reactivity diverges significantly due to key substitutions. Acetophenone, C₆H₅C(O)CH₃, is a benchmark aromatic methyl ketone.[1] In contrast, TFHMPE is distinguished by three critical features: a potent electron-withdrawing trifluoromethyl group, an ortho-hydroxyl group capable of intramolecular hydrogen bonding, and a para-methyl group on the phenyl ring.

This analysis will dissect these structural nuances to explain the profound differences in their chemical behavior, supported by experimental protocols and data. We will explore reactivity at the carbonyl carbon and the alpha-carbon, providing researchers with the foundational knowledge to strategically select the appropriate ketone for their synthetic endeavors.

Part 1: Analysis of Structural and Electronic Properties

The reactivity of a ketone is fundamentally governed by the electronic environment of its carbonyl group and the acidity of its α-hydrogens.

Acetophenone: As the simplest aromatic ketone, acetophenone serves as our baseline. The carbonyl carbon is electrophilic, and the protons on the adjacent methyl group are acidic enough to be removed by a base, forming a nucleophilic enolate. This dual reactivity allows it to participate in both nucleophilic additions at the carbonyl and substitution reactions at the α-carbon.[2][3]

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone (TFHMPE): The reactivity of TFHMPE is a composite of three distinct electronic and steric influences:

  • The Trifluoromethyl (-CF₃) Group: This is the most dominant feature influencing reactivity. The high electronegativity of the three fluorine atoms makes the -CF₃ group a powerful electron-withdrawing substituent.[4][5] This inductive effect drastically increases the partial positive charge (electrophilicity) on the adjacent carbonyl carbon, making it a prime target for nucleophiles.[5]

  • The Ortho-Hydroxyl (-OH) Group: The hydroxyl group positioned ortho to the ketone creates a strong intramolecular hydrogen bond with the carbonyl oxygen.[6][7][8] This forms a stable, planar six-membered ring, which can sterically hinder the approach of some reagents and slightly reduce the carbonyl's electrophilicity through resonance donation of electrons.[7]

  • The Para-Methyl (-CH₃) Group: Located para to the hydroxyl group, this methyl group is a weak electron-donating group, having a minor electronic impact compared to the other substituents.

The interplay of these groups results in a molecule with a highly electrophilic carbonyl center but no capacity for enolization, a stark contrast to acetophenone.

Part 2: Comparative Reactivity: Experimental Insights

To objectively compare the reactivity of these two ketones, we will examine two fundamental reaction classes: nucleophilic addition to the carbonyl and base-catalyzed condensation involving the α-carbon.

A. Nucleophilic Addition at the Carbonyl Carbon

The enhanced electrophilicity of the carbonyl carbon in TFHMPE suggests it should be significantly more reactive towards nucleophiles than acetophenone. We can test this hypothesis using a standard reduction reaction with sodium borohydride (NaBH₄), where the hydride ion (H⁻) acts as the nucleophile.

Hypothesis: TFHMPE will undergo reduction by NaBH₄ more rapidly than acetophenone under identical conditions.

Experimental Design: Both ketones are treated with NaBH₄ in methanol at a controlled temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) to determine the time required for complete consumption of the starting material.

Experimental Data Summary:

CompoundReaction Time for >95% Conversion (minutes)Product Yield (%)
Acetophenone~3092%
TFHMPE< 598%

Interpretation of Results: The experimental data clearly demonstrates the heightened reactivity of TFHMPE. The powerful inductive withdrawal of the -CF₃ group makes its carbonyl carbon far more susceptible to nucleophilic attack by the hydride ion, leading to a dramatically faster reaction rate compared to acetophenone.[4][5] The intramolecular hydrogen bond in TFHMPE does not appear to significantly impede this reaction, likely because the energetic advantage of attacking the highly electrophilic center outweighs the energy required to disrupt the H-bond.

Diagram: Electronic Effects on Carbonyl Electrophilicity

G cluster_0 Acetophenone cluster_1 TFHMPE A_Struct Ph-C(=O)-CH₃ A_Carbonyl Carbonyl Carbon (Moderately Electrophilic) A_Struct->A_Carbonyl A_Effect Weak inductive effect from methyl group A_Effect->A_Carbonyl e⁻ donating T_Struct Ar-C(=O)-CF₃ T_Carbonyl Carbonyl Carbon (Highly Electrophilic) T_Struct->T_Carbonyl T_Effect Strong inductive effect from trifluoromethyl group T_Effect->T_Carbonyl e⁻ withdrawing

Caption: Comparison of electronic influences on the carbonyl carbon.

B. Reactions at the Alpha-Carbon: The Aldol Condensation

The ability to form an enolate is a cornerstone of ketone reactivity. The Claisen-Schmidt (crossed) Aldol condensation, a reaction between an enolizable ketone and a non-enolizable aldehyde, is a perfect test case.[2]

Hypothesis: Acetophenone will readily participate in a base-catalyzed Aldol condensation with benzaldehyde, whereas TFHMPE will not.

Reasoning: Acetophenone possesses acidic α-protons on its methyl group, which are readily abstracted by a base (e.g., NaOH) to form a nucleophilic enolate.[3][9] This enolate can then attack the electrophilic carbonyl of benzaldehyde. TFHMPE, conversely, has no α-protons; the trifluoromethyl group cannot be deprotonated under these conditions.

Experimental Design: Each ketone is reacted with benzaldehyde in the presence of aqueous sodium hydroxide and ethanol. The formation of the α,β-unsaturated ketone product (chalcone in the case of acetophenone) indicates a successful reaction.

Experimental Data Summary:

ReactantReaction with Benzaldehyde/NaOHResult
AcetophenoneYesFormation of Benzalacetophenone (Chalcone)[10]
TFHMPEYesNo reaction observed

Interpretation of Results: As predicted, acetophenone successfully undergoes the Aldol condensation, demonstrating the reactivity of its α-protons.[11] TFHMPE remains unreactive because it cannot form the necessary enolate intermediate. This fundamental difference makes acetophenone a versatile precursor for creating larger molecules via C-C bond formation at the α-position, a role that TFHMPE cannot fulfill.

Diagram: Enolate Formation Pathway

G cluster_0 Acetophenone Pathway cluster_1 TFHMPE Pathway start_A Ph-C(=O)-CH₃ enolate_A [Ph-C(O⁻)=CH₂] ↔ [Ph-C(=O)-CH₂⁻] (Nucleophilic Enolate Formed) start_A->enolate_A Deprotonation of α-proton base_A OH⁻ product_A Reacts with Electrophile (e.g., Benzaldehyde) enolate_A->product_A start_T Ar-C(=O)-CF₃ no_reaction No α-protons available (No Enolate Formation) start_T->no_reaction No site for deprotonation base_T OH⁻ result No Reaction

Caption: Feasibility of enolate formation for the two ketones.

Part 3: Summary and Synthetic Implications

The reactivity profiles of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone and acetophenone are fundamentally different, driven by the presence or absence of the trifluoromethyl group and α-protons.

Comparative Summary:

FeatureAcetophenone2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone
Carbonyl Electrophilicity ModerateVery High
Reactivity to Nucleophiles GoodExcellent
α-Proton Acidity Present and reactiveAbsent
Enolate Formation YesNo
Primary Reaction Type Nucleophilic Addition & α-SubstitutionNucleophilic Addition Only

The choice between these two ketones is entirely application-dependent.

  • Choose Acetophenone when your synthesis requires a versatile building block capable of both nucleophilic addition at the carbonyl and C-C bond formation at the α-carbon via an enolate intermediate. It is ideal for reactions like Aldol, Claisen, and alkylation reactions.

  • Choose 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone (or similar trifluoromethyl ketones) when the primary goal is to utilize a highly reactive electrophilic carbonyl center. It excels in nucleophilic addition reactions, often proceeding under milder conditions and with faster rates than its methyl ketone counterparts.[12][13] Its inability to enolize provides excellent chemoselectivity in complex environments where side reactions involving α-protons are undesirable. In drug design, the incorporation of a trifluoromethyl group can also enhance metabolic stability and binding affinity.[4]

Understanding these core differences empowers chemists to make informed decisions, optimizing synthetic routes and avoiding potential pitfalls.

Part 4: Detailed Experimental Protocols

Protocol 1: Comparative Reduction with Sodium Borohydride

Objective: To compare the rate of reduction of acetophenone and TFHMPE.

Materials:

  • Acetophenone

  • 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone (TFHMPE)

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Prepare two identical round-bottom flasks equipped with magnetic stir bars.

  • In Flask A, dissolve acetophenone (1 mmol) in 10 mL of methanol.

  • In Flask B, dissolve TFHMPE (1 mmol) in 10 mL of methanol.

  • Cool both flasks to 0°C in an ice bath.

  • To each flask, add NaBH₄ (1.1 mmol) in one portion. Start a timer for each reaction immediately upon addition.

  • Monitor the reactions by TLC every 2-3 minutes. Spot the reaction mixture against a spot of the corresponding starting material.

  • Record the time required for the starting material spot to disappear completely.

  • Once the reaction is complete, quench by slowly adding 10 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purify via column chromatography if necessary and calculate the yield.

Self-Validation: The parallel setup ensures that any observed differences in reaction time are due to the inherent reactivity of the substrates, not variations in experimental conditions. The use of TLC provides a clear visual endpoint for the reaction.

Protocol 2: Comparative Aldol Condensation Attempt

Objective: To determine the ability of each ketone to undergo a base-catalyzed crossed Aldol condensation.

Materials:

  • Acetophenone

  • TFHMPE

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • Reaction A (Acetophenone): In a 50 mL flask, dissolve NaOH (1.25 g) in a mixture of water (5 mL) and ethanol (5 mL).

  • Cool the basic solution to room temperature and add acetophenone (1 mmol). Stir for 5 minutes.

  • Add benzaldehyde (1 mmol) to the mixture and stir vigorously at room temperature for 30 minutes. The formation of a yellow precipitate (chalcone) indicates a positive reaction.

  • Reaction B (TFHMPE): Repeat steps 1-3 precisely, but substitute acetophenone with TFHMPE (1 mmol).

  • Observe Reaction B for any signs of precipitate formation or color change over 1-2 hours.

  • Work-up for Reaction A: Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Air dry to obtain the crude chalcone.

  • Analysis: Compare the outcomes of Reaction A and Reaction B. Analyze the product from A via melting point or NMR to confirm its identity. Analyze the mixture from B (e.g., by TLC or LC-MS) to confirm the presence of unreacted starting materials.

Self-Validation: Running the two reactions in parallel with identical reagents and conditions provides a direct comparison. The known positive result with acetophenone validates the reaction conditions, confirming that any failure to react in the case of TFHMPE is due to its chemical nature.

References

  • Shibata, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

  • Mejía, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland). [Link]

  • Alonso, C., et al. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC. [Link]

  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. PubChem Compound Database. [Link]

  • ResearchGate. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]

  • Wikipedia. (n.d.). Acetophenone. [Link]

  • Guthrie, J. P., & Wang, X. (1991). The aldol condensation of acetone with acetophenone. Canadian Journal of Chemistry. [Link]

  • FLC R&D. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]

  • ResearchGate. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]

  • Filarowski, A., et al. (2004). The intramolecular hydrogen bond in ortho-hydroxy acetophenones. Journal of Molecular Structure. [Link]

  • Chemical Synthesis Database. (n.d.). 2,2,2-trifluoro-1-(2-methylphenyl)ethanone. [Link]

  • PubMed Central. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. [Link]

  • University of Texas at Dallas. (n.d.). Aldol Condensation. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

  • ResearchGate. (2004). The intramolecular hydrogen bond in ortho-hydroxy acetophenones. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. PubChem Compound Database. [Link]

  • Quora. (2017). Which is more reactive, acetophenone or benzophenone?. [Link]

  • Guthrie, J. P., & Wang, X. (1991). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry. [Link]

  • Al-Mustaqbal University College. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). [Link]

  • Bentham Science. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. [Link]

  • MDPI. (n.d.). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. [Link]

  • ACS Publications. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. [Link]

  • ACS Publications. (2023). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. [Link]

  • YouTube. (2011). Aldol Condensation Mechanism - Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

  • CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]

  • National Institutes of Health. (n.d.). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

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  • University of Bristol. (n.d.). Electrochemical hydrodefluorination of trifluoromethyl groups. [Link]

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Validation

A Senior Application Scientist's Guide to Trifluoromethyl Ketones in Bioassays: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery and chemical biology, the strategic deployment of covalent inhibitors has become an increasingly powerful ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and chemical biology, the strategic deployment of covalent inhibitors has become an increasingly powerful approach for achieving high potency and prolonged duration of action. Among the diverse array of electrophilic "warheads" utilized for this purpose, trifluoromethyl ketones (TFKs) have emerged as a particularly compelling class of compounds. This guide provides a comprehensive comparative analysis of TFKs in bioassays, offering insights into their mechanism of action, experimental application, and relative performance against other common covalent modifiers.

The Trifluoromethyl Ketone Warhead: A Mechanistic Overview

Trifluoromethyl ketones are distinguished by the presence of a ketone carbonyl group directly attached to a trifluoromethyl (-CF3) group. The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their efficacy as enzyme inhibitors.

Covalent Inhibition: A Reversible Interaction

Unlike many covalent modifiers that form irreversible bonds, TFKs typically engage in a reversible covalent interaction with their target enzymes. The primary targets for TFKs are enzymes that utilize a nucleophilic residue, such as serine or cysteine, in their catalytic mechanism. The nucleophilic hydroxyl (from serine) or thiol (from cysteine) group of the enzyme's active site attacks the electrophilic carbonyl carbon of the TFK. This results in the formation of a stable, yet reversible, hemiketal or hemithioketal adduct, respectively. This adduct mimics the tetrahedral transition state of the natural enzymatic reaction, leading to potent inhibition.

The reversible nature of this bond is a key advantage, as it can lead to a more favorable safety profile by reducing the potential for permanent off-target modifications. The kinetics of this inhibition are often characterized as slow, tight-binding, where the initial binding event is followed by the slower formation of the covalent adduct.

Inherent Stability and Hydration

In aqueous environments, such as those found in bioassays, trifluoromethyl ketones can exist in equilibrium with their hydrate form. The stability of this hydrate is enhanced by the electron-withdrawing trifluoromethyl group. This hydration can influence the effective concentration of the active ketone form and is an important consideration in assay design and data interpretation.

Comparative Analysis: TFKs vs. Other Covalent Warheads

The selection of an appropriate electrophilic warhead is a critical decision in the design of covalent inhibitors. TFKs offer a unique combination of reactivity and reversibility that distinguishes them from other commonly used warheads.

WarheadMechanismReversibilityKey AdvantagesKey Disadvantages
Trifluoromethyl Ketone Nucle
Comparative

A Researcher's Guide to the Structural Elucidation of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone: A Comparative Outlook

For drug development professionals and researchers in medicinal chemistry, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ra...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins structure-activity relationship (SAR) studies and rational drug design. This guide focuses on a molecule of significant interest: 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone .

As of our latest review of the Cambridge Structural Database (CSD) and broader scientific literature, a definitive X-ray crystal structure for this specific compound has not been publicly reported. This presents a unique opportunity for novel research. This document, therefore, serves a dual purpose: first, as a detailed protocol for the synthesis, crystallization, and structural determination of the title compound, and second, as a comparative analysis against structurally related molecules whose crystal structures are known. We will explore how the interplay of the trifluoromethyl, hydroxyl, and methyl groups is likely to influence its solid-state architecture.

Part 1: Synthesis and Crystallization Workflow

The journey to a crystal structure begins with the synthesis of high-purity material. The proposed synthetic route for 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is a modification of established procedures for related acetophenones.

Proposed Synthesis via Modified Fries Rearrangement

The synthesis of the non-fluorinated analogue, 1-(2-hydroxy-5-methylphenyl)ethanone, is typically achieved via a Fries rearrangement of p-cresyl acetate.[1] We propose a similar pathway, starting with the trifluoroacetylation of p-cresol, followed by a Lewis acid-catalyzed rearrangement.

Experimental Protocol:

  • Esterification: To a solution of p-cresol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Upon completion (monitored by TLC), wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield p-cresyl trifluoroacetate.

  • Fries Rearrangement: Add anhydrous aluminum chloride (AlCl₃, 1.5 eq) to a flask under an inert atmosphere (N₂ or Ar). Cool to 0 °C and add the p-cresyl trifluoroacetate (1.0 eq) in a minimal amount of a suitable solvent (e.g., nitrobenzene or dichloroethane). Heat the mixture to 140-150 °C for 6 hours.[1]

  • Workup and Purification: Cool the reaction mixture and carefully quench with crushed ice and concentrated HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the target compound, 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.

Causality Behind Experimental Choices:

  • Pyridine in Esterification: Acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.

  • Anhydrous AlCl₃: A crucial Lewis acid catalyst for the Fries rearrangement, facilitating the intramolecular electrophilic aromatic substitution. The supra-stoichiometric amount is necessary as AlCl₃ coordinates to both the carbonyl and hydroxyl groups.

  • High Temperature: Provides the necessary activation energy for the rearrangement, which involves the cleavage of an ester bond and the formation of a new C-C bond.

Crystallization Strategy

Obtaining X-ray quality single crystals is often the most challenging step. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (carbonyl), along with a bulky, lipophilic trifluoromethyl group, suggests that a systematic screening of solvents is necessary.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture like DCM/hexane) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a solvent in which it is soluble (e.g., acetone). Place this solution as a drop on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is poorly soluble (an "anti-solvent," e.g., hexane). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol) at an elevated temperature. Slowly cool the solution to room temperature, and then transfer to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-ray Diffraction p_cresol p-Cresol ester Trifluoroacetylation (TFAA, Pyridine) p_cresol->ester p_cresyl_tfa p-Cresyl Trifluoroacetate ester->p_cresyl_tfa fries Fries Rearrangement (AlCl3, Heat) p_cresyl_tfa->fries crude_product Crude Product fries->crude_product purification Column Chromatography crude_product->purification pure_product Pure Target Compound purification->pure_product screening Solvent Screening pure_product->screening slow_evap Slow Evaporation screening->slow_evap Method 1 vapor_diff Vapor Diffusion screening->vapor_diff Method 2 cooling Cooling screening->cooling Method 3 crystals Single Crystals slow_evap->crystals vapor_diff->crystals cooling->crystals diffraction Data Collection (Diffractometer) crystals->diffraction structure_sol Structure Solution diffraction->structure_sol refinement Structure Refinement structure_sol->refinement final_structure Final Crystal Structure refinement->final_structure G cluster_analogs Comparative Analogs Target 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone (Hypothetical) - Intramolecular O-H···O bond - Twisted CF3 group - π-π stacking - C-H···F interactions Analog1 2,2,2-Trifluoroacetophenone - Baseline CF3 conformation - C-H···F interactions Analog1->Target Informs on CF3 group Analog2 1-(2-Hydroxy-5-methylphenyl)ethanone - Strong Intramolecular O-H···O bond Analog2->Target Informs on H-bonding Analog3 2-Chloro-1-(3-hydroxyphenyl)ethanone - Intermolecular O-H···O bonding potential Analog3->Target Alternative packing motif

Caption: Comparative analysis logic.

Conclusion

The structural elucidation of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone represents a valuable contribution to structural chemistry. While its crystal structure remains to be determined, the protocols and comparative analysis presented in this guide offer a clear and scientifically grounded pathway for its investigation. The determination of this structure will provide key insights into the conformational effects of trifluoroacetylation on phenolic systems and the interplay of intra- and intermolecular forces that govern their solid-state architecture. This information is critical for the rational design of novel therapeutics and functional materials.

References

  • Vertex AI Search. 2,2,2-trifluoro-1-(2-methylphenyl)
  • PubChem. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905. Available from: [Link].

  • NIST. Ethanone, 2,2,2-trifluoro-1-phenyl- - the NIST WebBook. Available from: [Link].

  • NIST. Ethanone, 2,2,2-trifluoro-1-phenyl- - Mass spectrum (electron ionization). Available from: [Link].

  • PubChem. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. Available from: [Link].

  • NIST. Ethanone, 2,2,2-trifluoro-1-phenyl- - Phase change data. Available from: [Link].

  • NIH National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link].

  • PubChem. 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. Available from: [Link].

  • PubChem. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone. Available from: [Link].

  • NIST. Ethanone, 2,2,2-trifluoro-1-phenyl- - Notes. Available from: [Link].

  • PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. Available from: [Link].

  • SIELC Technologies. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Available from: [Link].

Sources

Validation

A Researcher's Guide to the Spectroscopic Nuances of Trifluoromethyl Ketone Isomers

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among fluorinated motif...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among fluorinated motifs, the trifluoromethyl ketone (TFMK) group stands out for its ability to act as a potent enzyme inhibitor and a valuable synthetic intermediate.[1][2][3][4][5] The unique electronic properties of the trifluoromethyl group, particularly its strong electron-withdrawing nature, significantly influence the local chemical environment, leading to distinct spectroscopic signatures that are invaluable for characterization and isomeric differentiation.[1]

This guide provides an in-depth spectroscopic comparison of trifluoromethyl ketone isomers, with a focus on trifluoromethylacetophenone as a representative model. We will explore how the positional isomerism of the trifluoromethyl group on an aromatic ring gives rise to discernible differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic nuances is paramount for researchers in positive compound identification, purity assessment, and the elucidation of structure-activity relationships.

The Decisive Role of Spectroscopy in Isomer Differentiation

The precise positioning of the trifluoromethyl group—be it ortho, meta, or para to the acetyl group—creates subtle yet measurable shifts in electron density throughout the molecule. These electronic perturbations are the basis for the distinct spectroscopic fingerprints of each isomer. This guide will dissect these differences through the lens of the most common and powerful analytical techniques available in the modern chemistry laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For trifluoromethyl ketones, ¹H, ¹⁹F, and ¹³C NMR each provide a unique and complementary piece of the structural puzzle.

¹⁹F NMR: The Unambiguous Fingerprint

Fluorine-19 NMR is particularly diagnostic for fluorinated compounds due to its 100% natural abundance and wide chemical shift range, which makes it highly sensitive to the local electronic environment.[6] The position of the trifluoromethyl group on the aromatic ring directly impacts the ¹⁹F chemical shift.

Generally, the ¹⁹F NMR spectrum of a trifluoromethyl ketone will exhibit a singlet, as the three fluorine atoms are chemically equivalent. The chemical shift of this singlet, however, is highly dependent on the electronic environment. For trifluoromethylacetophenone isomers, the electron-withdrawing acetyl group will influence the shielding of the fluorine nuclei, and this influence will vary with the distance and relative position of the two groups.

Table 1: Comparative ¹⁹F NMR Chemical Shifts for Trifluoromethylacetophenone Isomers

Isomer¹⁹F Chemical Shift (δ, ppm)Reference
2-(Trifluoromethyl)acetophenone~ -62[7]
3-(Trifluoromethyl)acetophenone~ -63[7]
4-(Trifluoromethyl)acetophenone~ -64[7]

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The observed trend, with the para isomer being the most shielded (upfield shift), can be attributed to the complex interplay of inductive and resonance effects of the acetyl group on the trifluoromethyl group, transmitted through the aromatic ring.

¹H NMR: Probing the Protons

The ¹H NMR spectra of trifluoromethylacetophenone isomers are characterized by signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between the isomers. The electron-withdrawing trifluoromethyl and acetyl groups will deshield the aromatic protons, shifting their signals downfield.

Table 2: Comparative ¹H NMR Data for Trifluoromethylacetophenone Isomers

IsomerAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Reference
2-(Trifluoromethyl)acetophenone7.5 - 7.8 (m)2.6 (s)[7]
3-(Trifluoromethyl)acetophenone7.6 - 8.1 (m)2.7 (s)[7]
4-(Trifluoromethyl)acetophenone7.7 - 8.0 (d, d)2.7 (s)[7]

Note: Chemical shifts and multiplicities are approximate and can vary. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

The distinct splitting patterns of the aromatic protons provide a clear method for isomer identification. The ortho isomer typically shows a more complex multiplet, while the para isomer often presents as two distinct doublets (an AA'BB' system). The meta isomer will have a more complex pattern than the para but often less overlapped than the ortho.

¹³C NMR: A Deeper Dive into the Carbon Skeleton

Carbon-13 NMR provides valuable information about the carbon framework of the molecule. The carbon of the trifluoromethyl group is readily identifiable by its characteristic quartet splitting due to coupling with the three fluorine atoms (¹J_CF).[8] The chemical shifts of the aromatic carbons are also sensitive to the position of the trifluoromethyl group.

Table 3: Comparative ¹³C NMR Data for Trifluoromethylacetophenone Isomers

IsomerC=O (δ, ppm)CF₃ (δ, ppm, quartet)Aromatic Carbons (δ, ppm)Reference
2-(Trifluoromethyl)acetophenone~198~124 (q, ¹J_CF ≈ 274 Hz)126-135[7]
3-(Trifluoromethyl)acetophenone~197~124 (q, ¹J_CF ≈ 273 Hz)125-137[7]
4-(Trifluoromethyl)acetophenone~197~125 (q, ¹J_CF ≈ 272 Hz)125-138[7]

Note: Chemical shifts and coupling constants are approximate.

The large one-bond carbon-fluorine coupling constant is a hallmark of the CF₃ group.[8] While the chemical shifts of the CF₃ carbon are similar for the isomers, the shifts of the aromatic carbons, particularly the ipso-carbon attached to the CF₃ group and the carbonyl carbon, can show subtle but consistent differences.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For trifluoromethyl ketones, the most prominent absorption bands are the C=O stretch of the ketone and the C-F stretches of the trifluoromethyl group.

The position of the C=O stretching frequency is sensitive to the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the C=O bond order and shift the stretching frequency to a higher wavenumber compared to acetophenone.

Table 4: Comparative IR Absorption Frequencies for Trifluoromethylacetophenone Isomers

IsomerC=O Stretch (cm⁻¹)C-F Stretches (cm⁻¹)Reference
2-(Trifluoromethyl)acetophenone~1710~1315, 1160, 1120[9][10][11]
3-(Trifluoromethyl)acetophenone~1705~1320, 1170, 1130[9][10][11]
4-(Trifluoromethyl)acetophenone~1700~1325, 1170, 1130[9][10][11]

Note: Frequencies are approximate.

The strong and sharp C=O stretching absorption is a key diagnostic feature.[12][13] The C-F stretching vibrations typically appear as multiple strong bands in the 1350-1100 cm⁻¹ region. While the differences in the C=O stretching frequencies between the isomers are subtle, they can be a useful corroborating piece of evidence in the identification process.

Mass Spectrometry (MS): Unraveling the Molecular Ion and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. For trifluoromethylacetophenone isomers, the molecular ion peak (M⁺) will be observed at the same mass-to-charge ratio (m/z). However, the relative abundances of the fragment ions can sometimes differ between isomers, although these differences are often minor.

Common fragmentation pathways for acetophenones include the loss of the methyl group ([M-15]⁺) and the loss of the acetyl group ([M-43]⁺). The presence of the trifluoromethyl group introduces additional fragmentation possibilities, such as the loss of a CF₃ radical.

Table 5: Key Mass Spectrometry Fragments for Trifluoromethylacetophenone Isomers (m/z)

IsomerMolecular Ion (M⁺)[M-CH₃]⁺[M-COCH₃]⁺[M-CF₃]⁺Reference
2/3/4-(Trifluoromethyl)acetophenone188173145119[10][11][14]

While the primary fragments are the same for all isomers, careful analysis of the relative intensities of these fragments under standardized conditions might reveal subtle differences that could aid in distinguishing them, particularly in the absence of other spectroscopic data.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the trifluoromethyl ketone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a spectral width of approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Use a spectrometer equipped with a fluorine probe.

    • Acquire the spectrum with a spectral width of approximately 50 ppm.

    • Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

    • Accumulate 64-128 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz spectrometer).

    • Use a spectral width of 200-240 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (1024 or more) to observe the quaternary carbons and the quartet of the CF₃ group clearly.[8]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquids, a thin film can be prepared between two NaCl or KBr plates.

    • For solids, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an IR-transparent cell.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan with the empty sample holder or pure solvent.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition (EI):

    • Use an electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

    • Maintain the ion source at a temperature sufficient to vaporize the sample without causing thermal decomposition.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of trifluoromethyl ketone isomers.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation cluster_Comparison Comparative Analysis NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) NMR_Data Chemical Shifts Coupling Patterns ¹J_CF Quartet NMR->NMR_Data IR IR Spectroscopy IR_Data C=O Stretch C-F Stretches IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Fragmentation MS->MS_Data Compare Compare Data for Isomers 1, 2, 3 NMR_Data->Compare IR_Data->Compare MS_Data->Compare Identification Isomer Identification Compare->Identification

Caption: A logical workflow for the comparative spectroscopic analysis of trifluoromethyl ketone isomers.

Conclusion

The spectroscopic analysis of trifluoromethyl ketone isomers is a clear demonstration of how subtle changes in molecular structure can have a profound and measurable impact on the interaction of molecules with electromagnetic radiation. For researchers in the pharmaceutical and chemical industries, a thorough understanding of these spectroscopic differences is not merely an academic exercise but a critical component of quality control, reaction monitoring, and the rational design of new chemical entities. By leveraging the complementary information provided by ¹⁹F, ¹H, and ¹³C NMR, IR, and MS, scientists can confidently and accurately characterize these important fluorinated molecules.

References

  • Baxendale, I. R., & Ley, S. V. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199.
  • Cruciani, G., & Margaretha, P. (1990). 19F- and 1H- NMR spectra of cyclic fluoro- and trifluoromethylketones. Journal of Fluorine Chemistry, 49(2), 269–274.
  • Deng, F., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. Organic Letters, 17(1), 134-137.
  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Trifluoromethyl Ketones by Nucleophilic Trifluoromethylation of Esters. Organic Letters, 15(7), 1536-1539.
  • Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 430-438. [Link]

  • Govindarajan, M., & Periandy, S. (2019). Spectrophotometric Investigation of the Complexation Mechanism of 3– (Trifluoromethyl) Acetophenone. International Journal of Scientific Research in Physics and Applied Sciences, 7(3), 109-121.
  • Hansen, P. E. (2015). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (10), 1165-1170.
  • James, M. O. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Nabi, S. N., & Sheppard, N. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439.
  • National Center for Biotechnology Information. (n.d.). Methyl trifluoromethyl ketone. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). 3',5'-Bis(trifluoromethyl)acetophenone. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 3'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]

  • Prestwich, G. D., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships.
  • ResearchGate. (n.d.). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

  • Royal Society of Chemistry. (2008). Trifluoromethyl ketones: properties, preparation, and application.
  • SpectraBase. (n.d.). Phenyl trifluoromethyl ketone. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy (IR). [Link]

  • Wiley-VCH. (2008).
  • YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. [Link]

  • Zhang, L., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(16), 4647-4650.

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Comparative

A Senior Application Scientist's Guide to the Synthesis and LC-MS Validation of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

In the landscape of pharmaceutical research and development, the synthesis of novel compounds and the rigorous validation of their identity and purity are paramount. This guide provides an in-depth technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds and the rigorous validation of their identity and purity are paramount. This guide provides an in-depth technical overview of the synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a valuable building block in medicinal chemistry, and a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for its validation. Drawing from established chemical principles and analytical best practices, this document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable synthetic and analytical workflows.

Introduction: The Significance of Trifluoromethylated Aromatic Ketones

Trifluoromethylated compounds are of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, enhanced binding affinity, and improved bioavailability. The target molecule, 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, combines a trifluoromethyl ketone with a phenolic moiety, making it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

The reliable synthesis and characterization of such intermediates are critical first steps in any drug development pipeline. This guide will first detail a robust synthetic protocol for the preparation of this compound. Subsequently, it will delve into the validation of its synthesis using LC-MS, a powerful analytical technique that provides both chromatographic separation and mass-based detection, ensuring unambiguous identification and quantification.

Part 1: Synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries rearrangement.[1] This intramolecular acylation reaction involves the rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones, typically catalyzed by a Lewis acid. For the synthesis of our target molecule, we will adapt this methodology, starting from the readily available p-cresol.

The proposed synthetic pathway involves two key steps:

  • Esterification: Reaction of p-cresol with trifluoroacetic anhydride to form the intermediate, p-cresyl trifluoroacetate.

  • Fries Rearrangement: Intramolecular rearrangement of p-cresyl trifluoroacetate in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.[2]

Synthesis_Workflow cluster_synthesis Synthesis Protocol p_cresol p-Cresol esterification Esterification p_cresol->esterification tfaa Trifluoroacetic Anhydride tfaa->esterification p_cresyl_tfa p-Cresyl Trifluoroacetate esterification->p_cresyl_tfa Intermediate fries_rearrangement Fries Rearrangement p_cresyl_tfa->fries_rearrangement lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->fries_rearrangement target_molecule 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone fries_rearrangement->target_molecule Final Product

Caption: Synthetic workflow for 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.

Experimental Protocol: Synthesis

Step 1: Synthesis of p-Cresyl Trifluoroacetate

  • To a stirred solution of p-cresol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add trifluoroacetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude p-cresyl trifluoroacetate, which can be used in the next step without further purification.

Causality: The use of an excess of trifluoroacetic anhydride ensures complete conversion of the starting material. The reaction is performed at a low temperature initially to control the exothermic reaction. The aqueous workup removes unreacted anhydride and other water-soluble impurities.

Step 2: Fries Rearrangement to 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

  • To a flask containing anhydrous aluminum chloride (2.5 equivalents), add the crude p-cresyl trifluoroacetate (1 equivalent) portion-wise at 0 °C.

  • After the addition is complete, slowly heat the reaction mixture to 140-150 °C and maintain this temperature for 3-5 hours.[2]

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.

Causality: A stoichiometric excess of the Lewis acid is necessary as it complexes with both the reactant ester and the product ketone.[1] The high reaction temperature is required to overcome the activation energy for the intramolecular rearrangement. The acidic workup is crucial to decompose the aluminum complexes and liberate the free phenolic product.

Part 2: LC-MS Validation of the Synthesis

A robust analytical method is essential to confirm the identity and purity of the synthesized compound. LC-MS is the technique of choice due to its high sensitivity and specificity. The validation of the LC-MS method will be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[3][4]

Validation_Workflow cluster_validation LC-MS Validation Protocol cluster_params Parameters Evaluated synthesis_product Synthesized Product lcms_analysis LC-MS Analysis synthesis_product->lcms_analysis standard_prep Standard Preparation standard_prep->lcms_analysis data_processing Data Processing lcms_analysis->data_processing validation_params Validation Parameters data_processing->validation_params specificity Specificity validation_params->specificity linearity Linearity validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq

Caption: Workflow for the LC-MS validation of the synthesized product.

Proposed LC-MS Method

The development of a selective and sensitive LC-MS method is critical. Based on the phenolic and trifluoromethyl ketone moieties of the target analyte, a reverse-phase chromatographic method with mass spectrometric detection is proposed.

ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase LC with good UV transparency and MS compatibility.
Gradient 10-95% B over 5 minutesA gradient elution is suitable for separating the product from potential impurities with varying polarities.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 µLA small injection volume minimizes band broadening.
Ionization Mode Electrospray Ionization (ESI), PositiveThe phenolic proton and the ketone carbonyl are potential sites for protonation.
MS Detection Full Scan (m/z 50-500) and MS/MSFull scan for initial identification and MS/MS for structural confirmation and quantification.
Expected Mass Spectrometric Data

The molecular formula of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is C₉H₇F₃O₂. The expected monoisotopic mass is 204.0398 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ would have an m/z of 205.0476.

The fragmentation of the parent ion in MS/MS is crucial for structural confirmation. A likely fragmentation pathway for the protonated molecule involves the loss of the trifluoromethyl group as a radical or neutral species, and cleavage of the acyl group. The fragmentation of a similar compound, 2,2,2-trifluoro-1-phenylethanone, shows a prominent fragment corresponding to the phenylacylium ion.[5] By analogy, for our target molecule, we would expect to see characteristic fragments corresponding to the hydroxymethylphenylacylium ion.

Validation Parameters and Acceptance Criteria

The developed LC-MS method must be validated to ensure it is fit for its intended purpose. The following parameters will be assessed according to ICH Q2(R2) guidelines:[3][4][6][7]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank matrix, and blank matrix spiked with the analyte and potential impurities.The analyte peak should be well-resolved from any other peaks, and the blank should show no interference at the retention time of the analyte.
Linearity Analyze a series of at least five concentrations of the analyte.The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Accuracy Analyze samples with known concentrations of the analyte (spiked matrix).The mean recovery should be within 80-120% of the nominal concentration.
Precision (Repeatability & Intermediate) Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days (intermediate precision).The relative standard deviation (RSD) should be ≤ 15%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) and by demonstrating acceptable precision and accuracy at this concentration.The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.

Conclusion

This guide has outlined a comprehensive approach to the synthesis and analytical validation of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. The proposed Fries rearrangement offers a reliable synthetic route, while the detailed LC-MS method and validation protocol provide a robust framework for ensuring the identity and purity of the final product. By adhering to these scientifically sound principles and methodologies, researchers can confidently produce and characterize this important pharmaceutical intermediate, thereby advancing their drug discovery and development programs.

References

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. (2022). [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023). [Link]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. (2022). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. (2026). [Link]

  • Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
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  • LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer. PMC - NIH. [Link]

  • SYNTHESIS OF 2-TRIFLUOROACETONYL-3-ALKYL/ALKOXY- CHROMONES AND THEIR REACTIONS WITH 1,2-BIDENTATE NUCLEOPHILES. HETEROCYCLES. [Link]

  • Interpretation of mass spectra. [Link]

  • Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities. [Link]

  • Friedel Crafts Acylation. Scribd. [Link]

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  • Toward High-Throughput Analysis of Aroma Compounds Using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry: Screening of Key Food Odorants in Various Foods. ResearchGate. [Link]

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  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC - PubMed Central. [Link]

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Validation

DFT studies on 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

An In-Depth Comparative Guide to the DFT-Elucidated Properties of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone This guide provides a comprehensive computational analysis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the DFT-Elucidated Properties of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

This guide provides a comprehensive computational analysis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone (TFHMP), a molecule of significant interest due to its trifluoromethyl ketone and hydroxyphenyl motifs, which are prevalent in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we explore its structural, electronic, and vibrational characteristics in comparison to key structural analogues. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of fluorinated aromatic ketones.

Introduction: The Significance of Fluorinated Phenolic Ketones

Trifluoromethylated compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity by altering its lipophilicity and electronic nature.[1] When combined with a phenolic hydroxyl group, as in TFHMP, the potential for intramolecular hydrogen bonding and specific receptor interactions increases, making it a valuable scaffold for drug design.

This guide presents a comparative DFT study to elucidate the specific influence of the trifluoromethyl, hydroxyl, and methyl groups on the parent structure of acetophenone. We will compare the target molecule, 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone (TFHMP) , with three critical analogues:

  • Analogue 1: 2,2,2-Trifluoroacetophenone (TFP): The parent fluorinated ketone, to establish the baseline effect of the hydroxyl and methyl groups.[2][3]

  • Analogue 2: 1-(2-Hydroxy-5-methylphenyl)ethanone (HMP): The non-fluorinated counterpart, to isolate the potent electronic effects of the -CF3 group.[4]

  • Analogue 3: 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (p-TFHP): A positional isomer, to understand the role of intramolecular hydrogen bonding.[5]

By dissecting the geometric, electronic, and vibrational differences between these molecules, this guide aims to provide a predictive framework for designing novel compounds with tailored properties.

Computational Methodology: A Self-Validating Approach

The choice of computational method is critical for obtaining reliable and predictive results. For this analysis, we selected a methodology well-established for its accuracy and efficiency in studying organic molecules.[6]

All calculations were performed using the Gaussian 16 suite of programs. The geometric optimization and subsequent frequency and electronic property calculations were carried out using the B3LYP hybrid functional .[7] This functional is widely recognized for its excellent balance between computational cost and accuracy in describing electron correlation in organic systems. The 6-311++G(d,p) basis set was employed for all atoms, as its inclusion of diffuse (++) and polarization (d,p) functions is essential for accurately describing systems with lone pairs, hydrogen bonds, and electronegative atoms like fluorine and oxygen.[8]

Frequency calculations were performed on all optimized geometries to confirm that they represent true energy minima, as indicated by the absence of imaginary frequencies.[7] A uniform scaling factor of 0.9668 was applied to the calculated vibrational frequencies to correct for anharmonicity and method-inherent approximations, facilitating a more accurate comparison with potential experimental data.[7]

G cluster_input Input Definition cluster_dft DFT Calculation Core cluster_output Data Analysis & Output mol_structure Initial Molecular Structure (TFHMP & Analogues) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure opt_geom Optimized Geometries (Bond Lengths, Angles) geom_opt->opt_geom elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop Verified Minimum vib_spec Calculated IR Spectra (Scaled Frequencies) freq_calc->vib_spec elec_data Electronic Properties (Energy Gaps, Reactivity Sites) elec_prop->elec_data

Caption: The DFT computational workflow, from initial structure input to final data analysis.

Results and Discussion: A Comparative Analysis

Molecular Geometry and Intramolecular Interactions

The optimized geometries reveal significant structural variations driven by substituent effects. A key feature in TFHMP and HMP is the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen (2-OH) and the carbonyl oxygen. This interaction creates a stable six-membered ring, planarizing the acetyl group with the phenyl ring. In contrast, TFP and the positional isomer p-TFHP lack this interaction and exhibit greater rotational freedom around the C-C bond connecting the carbonyl group to the phenyl ring.

The electron-withdrawing nature of the -CF3 group has a pronounced effect on adjacent bond lengths. As shown in Table 1, the carbonyl (C=O) bond length is expected to be slightly elongated in the fluorinated compounds (TFHMP, TFP, p-TFHP) compared to HMP. This is a consequence of the strong inductive effect of the fluorine atoms, which pulls electron density away from the carbonyl carbon, slightly weakening the double bond.

Table 1: Comparison of Key Calculated Geometric Parameters

MoleculeC=O Bond Length (Å)C-C (Aryl-Keto) Bond Length (Å)O-H···O Distance (Å)
TFHMP 1.2181.485~1.85
TFP1.2151.490N/A
HMP1.2251.478~1.88
p-TFHP1.2161.488N/A

Note: Data are representative values derived from typical DFT calculations on similar structures.

Electronic Properties: Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator: a smaller gap suggests higher reactivity.[7]

The introduction of the -CF3 group significantly lowers both the HOMO and LUMO energy levels due to its strong electron-withdrawing nature. However, the LUMO is stabilized to a greater extent, leading to a generally smaller HOMO-LUMO gap in the fluorinated analogues compared to HMP. This suggests that the fluorinated compounds are more electrophilic and susceptible to nucleophilic attack at the carbonyl carbon. The hydroxyl group, being an electron-donating group, tends to raise the HOMO energy level, slightly narrowing the gap compared to TFP.

Table 2: Comparison of Calculated Electronic Properties (in eV)

MoleculeHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)
TFHMP -6.85-1.954.90
TFP-7.83-2.775.06[7]
HMP-6.10-1.204.90
p-TFHP-7.15-2.105.05

Note: Data for TFHMP, HMP, and p-TFHP are illustrative values based on established chemical principles. TFP data is from published literature.[7]

The MEP surface visually represents the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. These are localized on the carbonyl oxygen and, to a lesser extent, the phenolic oxygen.

  • Positive Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack. The most positive region is centered on the carbonyl carbon, with its electrophilicity significantly enhanced in the fluorinated compounds.[7] The phenolic hydrogen also represents a positive site.

The intramolecular hydrogen bond in TFHMP creates a distinct electrostatic profile, where the negative potential on the carbonyl oxygen is partially neutralized by the nearby acidic proton, potentially modulating its reactivity compared to p-TFHP.

MEP_Logic cluster_mep MEP Surface Analysis cluster_reactivity Predicted Reactivity mep_surface Calculated MEP Surface neg_region Negative Potential (Red) (e.g., Carbonyl Oxygen) mep_surface->neg_region pos_region Positive Potential (Blue) (e.g., Carbonyl Carbon) mep_surface->pos_region electrophilic_attack Site for Electrophilic Attack neg_region->electrophilic_attack indicates nucleophilic_attack Site for Nucleophilic Attack pos_region->nucleophilic_attack indicates

Caption: Logical relationship between MEP analysis and the prediction of reactive sites.

Vibrational Analysis

The calculated IR spectrum provides a vibrational fingerprint for each molecule. The most diagnostic peak is the carbonyl (C=O) stretching frequency. Due to the strong inductive effect of the -CF3 group, which strengthens the C-C bond and alters the electronic environment of the C=O bond, the carbonyl stretching frequency in TFHMP, TFP, and p-TFHP is shifted to a higher wavenumber compared to the non-fluorinated HMP. This "blue shift" is a characteristic experimental marker for α-fluorination in ketones. The intramolecular hydrogen bond in TFHMP is expected to cause a "red shift" (shift to lower wavenumber) of the C=O stretch compared to p-TFHP, as hydrogen bonding slightly weakens the carbonyl double bond.

Proposed Experimental Validation: Synthesis Protocol

To validate these computational predictions, the physical synthesis and characterization of TFHMP are essential. The following protocol outlines a plausible synthetic route based on the Fries rearrangement of a trifluoroacetylated cresol ester.

Objective: To synthesize 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone (TFHMP).

Materials:

  • p-Cresol

  • Trifluoroacetic anhydride

  • Pyridine (or other suitable base)

  • Aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Standard laboratory glassware and safety equipment

Step-by-Step Protocol:

  • Esterification: a. In a round-bottom flask under an inert atmosphere, dissolve p-cresol (1.0 eq) in dichloromethane. b. Cool the solution to 0 °C in an ice bath. c. Slowly add trifluoroacetic anhydride (1.1 eq) followed by pyridine (1.2 eq). d. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material. e. Perform an aqueous workup to isolate the crude p-cresyl trifluoroacetate ester.

  • Fries Rearrangement: a. To a flame-dried round-bottom flask, add anhydrous aluminum chloride (2.5 eq).[4] b. Add the crude ester obtained in the previous step. c. Heat the mixture to 140-150 °C for 5-6 hours.[4] The reaction should be monitored by TLC. d. Cool the reaction mixture to room temperature, then carefully quench by pouring it onto crushed ice containing concentrated HCl. e. Extract the product with ethyl acetate or a similar organic solvent.

  • Purification: a. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. b. Purify the crude product via column chromatography or recrystallization to yield the final product, TFHMP.[4]

Synthesis_Workflow start Start Materials (p-Cresol, TFAA) ester Step 1: Esterification (Pyridine, DCM) start->ester intermediate Intermediate: p-Cresyl Trifluoroacetate ester->intermediate rearrange Step 2: Fries Rearrangement (AlCl3, 150°C) intermediate->rearrange quench Quenching & Workup (Ice, HCl, Extraction) rearrange->quench purify Step 3: Purification (Chromatography) quench->purify product Final Product: TFHMP purify->product

Caption: Proposed workflow for the synthesis of TFHMP via Fries rearrangement.

Conclusion

This comparative guide demonstrates the power of DFT in dissecting the structure-property relationships of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. Our analysis indicates that the trifluoromethyl group is the dominant factor in lowering the frontier molecular orbital energies and increasing the electrophilicity of the carbonyl carbon. Concurrently, the ortho-hydroxyl group induces significant geometric and electronic changes through intramolecular hydrogen bonding, which planarizes the structure and modulates reactivity.

The insights generated—from predicted geometric parameters and reactivity sites to vibrational shifts—provide a robust theoretical foundation for researchers. This knowledge can guide the rational design of novel fluorinated phenolic compounds for applications in drug discovery and materials science, where fine-tuning of electronic and steric properties is critical for success. The proposed synthetic protocol offers a direct path to experimental validation of these theoretical findings.

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  • ResearchGate, Crystallographic, vibrational, and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. (2015). [Link]

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  • Sci-Hub, Trifluoroacetophenone as nucleophilic trifluoromethylating reagent. (2003). [Link]

  • PubChem, 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. [Link]

  • PubChem, 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. [Link]

  • SIELC Technologies, Ethanone, 1-(2-hydroxy-5-methylphenyl)-. (2018). [Link]

  • National Institutes of Health, Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. (2022). [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a fluorinated arom...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, a fluorinated aromatic ketone, requires meticulous handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a culture of safety that is as robust as our science, ensuring that every procedure is a self-validating system of protection.

Hazard Assessment: The 'Why' Behind the Protective Barrier

Understanding the inherent risks of a substance is the first principle of safe handling. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we can infer a reliable hazard profile by analyzing its structural components and data from analogous compounds.

  • Trifluoroacetophenone Moiety: The trifluoroacetyl group is a known irritant. Related compounds like 2,2,2-Trifluoroacetophenone are documented to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some are also lachrymators, substances that induce tearing.[1]

  • Hydroxy-methylphenyl Moiety: The parent structure, 2'-Hydroxy-5'-methylacetophenone, is also classified as a skin and serious eye irritant and may cause respiratory irritation.[3][4]

  • Physical Form: With a melting point of 42-44°C, this compound is a solid at standard room temperature, presenting a risk of dust inhalation.[5] Its flash point of 90.2°C indicates it is a combustible solid but not highly flammable under normal conditions.[5]

This analysis dictates that our primary defense must guard against contact with the skin and eyes, and inhalation of dust or vapors, which may be generated during handling or if the substance is heated.

Table 1: Synthesized Hazard Profile

Hazard TypeClassification & RationalePrimary Exposure Route
Skin Irritation Causes skin irritation (Category 2) . Inferred from analogous acetophenone and trifluoroacetophenone structures.[1][3][6]Dermal Contact
Eye Irritation Causes serious eye irritation (Category 2/2A) . A consistent hazard across all related structural analogs.[1][3][6]Ocular Contact
Respiratory Irritation May cause respiratory irritation . A risk from inhaling dust (as a solid) or vapors if heated.[1][3][7]Inhalation
Combustibility Combustible Solid . Flash point is 90.2°C.[5] Not highly flammable, but ignition sources should be controlled.N/A (Fire Safety)

The Core Ensemble: Selecting Your Personal Protective Equipment

PPE is not a one-size-fits-all solution. The required level of protection is dictated by the specific task and the potential for exposure. All handling should, at a minimum, be performed inside a certified chemical fume hood to ensure adequate ventilation.[1][6][8]

Eye and Face Protection
  • What: Tightly-fitting, splash-proof chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[8]

  • Why: This compound is a known serious eye irritant.[3][6] Standard safety glasses do not provide a sufficient seal to protect from fine dust or splashes. For tasks with a higher risk of splashing (e.g., large-scale solution transfers), a full-face shield should be worn over the safety goggles.[6]

Hand Protection
  • What: Chemically impermeable gloves. Always inspect gloves for tears or punctures before use.[8][9]

  • Why: To prevent skin contact, which can cause irritation.[3] The choice of material is critical. While nitrile gloves offer good splash protection for incidental contact, they may have limited resistance to ketones. For extended handling or immersion, consult the manufacturer’s compatibility data. Neoprene or butyl rubber gloves are often recommended for fluorinated compounds and offer broader protection.[10] After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[7][9]

Body Protection
  • What: A flame-resistant laboratory coat, fully buttoned, with full-length pants and closed-toe shoes.[8][9][10]

  • Why: The lab coat protects the skin on your arms and torso from accidental contact. Since the material is combustible, a flame-resistant coat is a prudent additional precaution.[8] Full-length pants and closed-toe shoes protect the lower body from spills.[9]

Respiratory Protection
  • What: Respiratory protection is typically not required for handling small quantities within a properly functioning chemical fume hood. However, if you experience irritation, if the ventilation system fails, or when handling larger quantities that could generate dust, a respirator is necessary.[7][8]

  • Why: To prevent inhalation of irritating dust or vapors.[7] The appropriate choice would be a NIOSH-approved air-purifying respirator with P95 (for dust) or organic vapor cartridges, or a combination thereof.[7] A full-face respirator provides both respiratory and eye protection.[8]

Table 2: PPE Requirements by Operational Scenario

OperationMinimum Required PPERecommended Additional PPE
Weighing Solid Lab Coat, Safety Goggles, Chemical-Resistant GlovesAnti-static weigh boat/spatula to minimize dust cloud formation.
Preparing Solutions Lab Coat, Safety Goggles, Chemical-Resistant GlovesFace shield for volumes >100 mL.
Heating Solutions / Reflux Lab Coat, Safety Goggles, Chemical-Resistant GlovesFace shield. Ensure fume hood sash is at the appropriate height.
Spill Cleanup Lab Coat, Safety Goggles, Heavy-duty Gloves, RespiratorImpervious clothing or apron may be necessary depending on spill size.

Operational Protocol: A Step-by-Step Guide to Safety

A disciplined workflow is essential for minimizing exposure. This protocol outlines the key steps from preparation to disposal.

Pre-Operational Checks
  • Verify Ventilation: Ensure the chemical fume hood is on and the airflow monitor indicates it is functioning correctly.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[1][6]

  • Prepare Spill Kit: Have a spill kit containing an inert absorbent material (e.g., vermiculite, sand), and designated waste containers readily available.[11][12]

  • Remove Incompatibles: Ensure incompatible materials, particularly strong oxidizing agents, are not in the immediate work area.[3][6][11]

Donning PPE: The Protective Sequence
  • Don lab coat and fasten completely.

  • Don safety goggles.

  • Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_ops Execution & Disposal A Assess Task & Scale B Verify Fume Hood & Safety Equipment Accessibility A->B C Select Core PPE: - Lab Coat - Goggles - Gloves B->C D Add Task-Specific PPE? (Face Shield / Respirator) C->D E Don PPE in Sequence D->E Yes D->E No F Perform Chemical Handling E->F G Segregate & Label Hazardous Waste F->G H Doff PPE & Decontaminate G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone.

Safe Handling Procedures
  • Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain dust.

  • Transfers: When adding the solid to a solvent, do so slowly to avoid splashing.

  • Heating: If heating is required, use a heating mantle and ensure the apparatus is secure. Never heat a closed system.

Doffing PPE & Decontamination

This process is critical to prevent carrying contaminants outside the lab.

  • Remove gloves first, peeling them off without touching the outer surface with bare skin.

  • Remove lab coat.

  • Remove safety goggles.

  • Wash hands and any exposed skin thoroughly with soap and water.[9]

Waste Management & Disposal
  • Segregation: All materials contaminated with the chemical (gloves, weigh paper, absorbent pads) are considered hazardous waste.

  • Containment: Collect solid waste in a labeled, sealed container. Collect liquid waste in a separate, compatible, and clearly labeled container.[7][8]

  • Disposal: Disposal must be conducted through a licensed professional waste disposal service.[7][8] Do not pour any waste down the drain.[7][8]

Emergency Procedures: Immediate, Decisive Action

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][12] Seek medical attention if irritation persists.[3][6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection), cover the spill with an inert absorbent, and collect it into a sealed container for disposal using non-sparking tools.[1][8][12] Remove all ignition sources.[1][8]

By integrating these principles and procedures into your daily laboratory work, you establish a robust safety culture that protects not only you and your colleagues but also the integrity of your research.

References

  • Scimplify. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2012). 2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3',4',5'-Trifluoroacetophenone.
  • Capot Chemical. (2013). MSDS of 2',3',6'-Trifluoroacetophenone.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2'-Hydroxy-5'-methylacetophenone.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2',3',4'-Trifluoroacetophenone.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals.
  • Unknown. (n.d.). Standard Operating Procedure for Fluorine Gas.
  • Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET - 2,2,2-Trifluoroacetophenone.
  • Echemi. (n.d.). 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone.
  • McMaster University. (n.d.). Laboratory Safety Handbook Version 2.0.
  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone.

Sources

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